Iodous acid
Description
Properties
IUPAC Name |
iodous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO2/c2-1-3/h(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPSOCQMBCNWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO2 | |
| Record name | iodous acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodous_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030159 | |
| Record name | Iodous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.911 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12134-99-5 | |
| Record name | Iodine hydroxide oxide (I3(OH)O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine hydroxide oxide (I3(OH)O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodine hydroxide heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Iodous Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodous acid (HIO₂), an oxoacid of iodine, represents a fascinating yet challenging subject of study in inorganic chemistry. With iodine in the +3 oxidation state, it occupies a pivotal intermediate position in the series of iodine oxoacids.[1] Its high reactivity and transient nature make it a critical, albeit elusive, species in various chemical systems, including atmospheric chemistry and certain oscillating chemical reactions.[2] This technical guide provides a comprehensive overview of the core fundamental properties of this compound, focusing on its structure, stability, reactivity, and the methods employed to study this unstable compound. Due to its extreme instability, this compound has not been isolated as a pure substance; it exists transiently in aqueous solutions.[3]
Core Physicochemical Properties
This compound is a weak acid that is highly unstable in aqueous solution. Its fundamental properties are summarized in the tables below. It is important to note that due to its transient nature, many of these properties are derived from theoretical calculations and kinetic studies rather than direct measurement on an isolated sample.
General and Structural Properties
| Property | Value | Source(s) |
| Chemical Formula | HIO₂ | |
| Molar Mass | 159.911 g/mol | |
| IUPAC Name | This compound | |
| Systematic IUPAC Name | dioxidoiodate(1−) | [3] |
| Structure | Bent molecular geometry | |
| Isomers | HOIO (most stable), HOOI | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Acid-Base Properties
The acidity of this compound is a subject of some debate in the scientific literature, with reported pKa values varying. This discrepancy arises from the challenges associated with direct experimental measurement.
| Property | Reported Value(s) | Source(s) |
| pKa | ≈ 4, 4.5, 4.7, or 6 |
The variation in reported pKa values highlights the difficulty in studying this unstable species. Theoretical calculations and correlations with other halogen oxoacids suggest a pKa closer to 6.
Thermodynamic Properties
Thermochemical data for this compound and its isomers have been determined primarily through computational studies.
| Property | Value | Isomer | Source(s) |
| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | -24.8 ± 0.9 kJ/mol | HOIO | [2] |
| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | 18.7 ± 0.4 kJ/mol | HOOI | [2] |
| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | -12.4 kJ·mol⁻¹ | HOIO |
Structure and Isomerism
This compound exists as two primary isomers: HOIO and HOOI. Computational studies have consistently shown that the HOIO isomer is the more stable of the two.[2] The molecule adopts a bent geometry around the central iodine atom.
Preparation
Due to its extreme instability, the isolation of pure this compound has not been achieved. It is typically generated in situ in aqueous solutions for immediate study. The primary methods for its formation are:
-
Disproportionation of Hypothis compound: Hypothis compound (HOI) can disproportionate to form this compound and iodide ions. This is often the initial step in the overall disproportionation of hypothis compound to iodine and iodate.
-
Oxidation of Iodide: The oxidation of iodide ions (I⁻) under specific conditions can lead to the transient formation of this compound.
-
Reduction of Iodic Acid: The reduction of iodic acid (HIO₃) can also produce this compound as an intermediate. For instance, the reaction of iodic acid with sulfur dioxide has been proposed as a synthetic route.
It is crucial to emphasize that these methods produce this compound in a mixture with other reactants and products, and it rapidly undergoes further reactions.
Reactivity and Disproportionation
The most prominent chemical characteristic of this compound is its rapid disproportionation in aqueous solution. This reaction is a key feature of its chemistry and is the primary reason for its transient existence.
The overall disproportionation reaction is:
5 HIO₂ → 4 HIO₃ + HI
However, the mechanism is more complex and is understood to proceed through a series of steps. A simplified representation of the core disproportionation pathway is the reaction of two this compound molecules:
2 HIO₂(aq) → HIO₃(aq) + HIO(aq)
The hypothis compound (HIO) formed can then undergo further reactions. The kinetics of this disproportionation are influenced by the acidity of the solution, with the reaction being autocatalytic.
Below is a logical diagram illustrating the central disproportionation reaction of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of Iodous Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodous acid (HIO₂) is an iodine oxoacid that holds significant interest in various chemical contexts, including atmospheric chemistry and as a reactive intermediate.[1] However, its profound instability presents a considerable challenge to its experimental characterization.[1] Consequently, much of our current understanding of its chemical structure and bonding is derived from computational studies. This guide provides a comprehensive overview of the theoretical and limited experimental insights into this compound, with a focus on its most stable isomer, HOIO.
Computed Molecular Structure and Bonding
Computational studies have been instrumental in elucidating the structural and bonding characteristics of this compound. The most stable isomeric form is determined to be HOIO.[2]
Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory
The Lewis structure of the HOIO isomer of this compound features a central iodine atom bonded to two oxygen atoms, with a hydrogen atom attached to one of the oxygen atoms. The central iodine atom possesses two lone pairs of electrons.
Based on the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central iodine atom has four electron domains (two bonding pairs and two lone pairs), leading to a bent or V-shaped molecular geometry.[3][4][5] The presence of two lone pairs on the central iodine atom results in significant electron-electron repulsion, compressing the O-I-O bond angle.
Molecular Geometry and Hybridization
The geometry of the HOIO isomer is bent, with the atoms arranged in a non-planar configuration. The central iodine atom is considered to be sp³ hybridized to accommodate the two bonding pairs and two lone pairs of electrons.
Quantitative Structural Data
The following table summarizes the computed geometric parameters and thermochemical data for the HOIO isomer of this compound. It is crucial to note that these values are derived from computational chemistry and await experimental verification.
| Parameter | Value | Source |
| Bond Lengths | ||
| I-O | ~1.88 Å | Computational Study |
| O-H | ~0.97 Å | Computational Study |
| I=O | Not applicable for HOIO | |
| Bond Angles | ||
| ∠ O-I-O | ~99.6° | Computational Study |
| ∠ H-O-I | ~103.3° | Computational Study |
| Dihedral Angle | ||
| ∠ H-O-I-O | ~89.7° | Computational Study |
| Thermochemical Data | ||
| Standard Enthalpy of Formation (ΔfH°₂₉₈K) | -24.8 ± 0.9 kJ/mol | [6][7] |
Experimental Protocols: Matrix Isolation Spectroscopy
Illustrative Experimental Workflow for Matrix Isolation FTIR Spectroscopy
Methodology:
-
Precursor Generation: A suitable precursor for this compound, such as a mixture of iodine vapor and ozone, would be prepared.[1]
-
Gas Mixture Preparation: The precursor vapor is mixed with a large excess of an inert matrix gas, typically argon or nitrogen, in a vacuum line. The ratio of matrix gas to the precursor is usually high (e.g., 1000:1) to ensure effective isolation.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) maintained at a very low temperature (typically below 20 K) by a closed-cycle helium cryostat.
-
Matrix Formation: As the gas mixture condenses on the cold window, a solid, inert matrix is formed, trapping the precursor molecules.
-
In Situ Generation (if applicable): Photolysis of the trapped precursors using a specific wavelength of light (e.g., from a UV lamp) can be employed to generate the desired reactive species, in this case, this compound.
-
Spectroscopic Measurement: The matrix-isolated species are then interrogated using a spectrometer. FTIR spectroscopy is commonly used to probe the vibrational frequencies of the trapped molecules.[9]
-
Data Analysis: The resulting infrared spectrum is analyzed to identify the vibrational bands corresponding to this compound. These experimental frequencies are then compared with those predicted by computational methods to confirm the identity and structure of the isolated molecule.[12][13][14]
Mandatory Visualizations
Lewis Structure of this compound (HOIO Isomer)
References
- 1. researchportal.tuni.fi [researchportal.tuni.fi]
- 2. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VSEPR theory - Wikipedia [en.wikipedia.org]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Hypothis compound: Kinetics of the buffer-catalyzed disproportionation [infoscience.epfl.ch]
- 8. uprise.ceas3.uc.edu [uprise.ceas3.uc.edu]
- 9. Complexes of Formaldehyde and α-Dicarbonyls with Hydroxylamine: FTIR Matrix Isolation and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Isolation [info.ifpan.edu.pl]
- 11. benchchem.com [benchchem.com]
- 12. Predicting Frequency from the External Chemical Environment: OH Vibrations on Hydrated and Hydroxylated Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [2108.04795] A Computational Method for Studying Vibrational Mode Dynamics [arxiv.org]
Technical Whitepaper: The Synthesis and Elusive Nature of Iodous Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: Iodous acid (HIO₂), an iodine oxoacid with iodine in the +3 oxidation state, is a subject of significant interest in various chemical contexts, from atmospheric chemistry to synthetic applications. However, its profound instability presents a formidable challenge to its synthesis and isolation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its in-situ generation, the kinetic and thermodynamic factors governing its existence, and the analytical methods employed for its study. The document emphasizes that this compound has been observed as a transient species but has not been isolated in a pure, stable form.
Introduction: The Challenge of Isolating this compound
This compound (HIO₂) and its corresponding salts, iodites, are exceedingly unstable.[1] While they have been detected as intermediates in the conversion between iodide and iodate, they have never been isolated as stable compounds.[2] The primary reason for this instability is their rapid disproportionation into molecular iodine (I₂) and iodates (IO₃⁻).[1][2] This inherent reactivity dictates that any discussion of the "synthesis and isolation" of this compound must be reframed as the "in-situ generation and characterization" of this transient species.
Methods for the In-Situ Generation of this compound
The generation of this compound is typically achieved in aqueous solutions through two primary pathways. These methods do not yield a stable product but rather create a temporary concentration of HIO₂ that can be studied kinetically or utilized immediately in subsequent reactions.
2.1. Disproportionation of Hypothis compound (HOI)
One of the key reactions leading to the formation of this compound is the disproportionation of hypothis compound (HOI). This process is complex and involves several equilibria. A proposed first step in the disproportionation of iodine(I) is the formation of this compound (HOIO) and iodide (I⁻).[3] The iodide then reacts with remaining HOI to produce molecular iodine.[3]
2.2. Reduction of Iodic Acid (HIO₃)
Another method for generating this compound involves the reduction of the more stable iodic acid (HIO₃). For instance, the reaction of iodic acid with sulfur dioxide can produce this compound.[4]
The Critical Role of Disproportionation
The defining characteristic of this compound chemistry is its rapid disproportionation. The overall reaction is:
3HIO₂ → 2HIO₃ + HI[4]
This reaction is highly favorable and proceeds quickly under most conditions, preventing the accumulation and isolation of HIO₂.
3.1. Kinetics of Disproportionation
The kinetics of this compound disproportionation have been studied, primarily by monitoring the formation of one of the products, such as molecular iodine, using UV-Vis spectrophotometry.[5][6] The reaction rate is influenced by factors such as acidity and temperature.
The disproportionation is a second-order process with respect to this compound.[7] The rate constants have been determined in acidic aqueous solutions.[6]
Table 1: Rate Constants for the Disproportionation of this compound in Aqueous Sulfuric Acid (0.18 mol/dm³) [6]
| Temperature (K) | Average Rate Constant (k) (dm³mol⁻¹s⁻¹) |
| 285 | 0.90 ± 0.08 |
| 291 | 1.10 ± 0.10 |
| 298 | 1.30 ± 0.07 |
| 303 | 1.50 ± 0.10 |
The activation energy for this reaction has been determined to be approximately 38 ± 5 kJ/mol.[6] The negative Gibbs free energy change indicates that the disproportionation is thermodynamically favorable.[6]
Experimental Protocols for In-Situ Studies
Given that this compound cannot be isolated, experimental protocols focus on its generation in a controlled manner to study its properties and reactivity in real-time.
4.1. Kinetic Analysis via UV-Vis Spectrophotometry
A common experimental setup for studying the kinetics of this compound disproportionation involves the following steps:
-
Reagent Preparation: Prepare fresh, thermostated solutions of the reactants needed to generate this compound in-situ (e.g., solutions for the disproportionation of HOI or the reduction of HIO₃).
-
Reaction Initiation: Mix the reactant solutions directly in a quartz cuvette.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength corresponding to a product of the disproportionation reaction. For example, the formation of I₂ can be monitored at its absorption maximum.[5]
-
Data Analysis: Use the absorbance data over time to calculate the rate of the reaction and determine the rate constants.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical processes involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. testbook.com [testbook.com]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. KINETICS STUDY OF THE DISPROPORTIONATION OF THE this compound IN AQUEOUS SULFURIC ACID SOLUTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 7. researchgate.net [researchgate.net]
"iodous acid stability in aqueous solution"
An In-depth Technical Guide on the Stability of Iodous Acid in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (HIO₂), an iodine oxoacid with iodine in the +3 oxidation state, is a highly unstable species in aqueous solutions. Its transient nature is primarily due to a rapid disproportionation (or dismutation) reaction, which limits its isolation and direct application. This guide provides a comprehensive overview of the stability of this compound, focusing on its decomposition kinetics, the factors influencing its stability, the experimental methodologies used to study it, and the underlying reaction mechanisms.
Introduction
The chemistry of iodine oxoacids is of significant interest in various fields, including atmospheric chemistry, nuclear science, and pharmacology. Among these, this compound (HIO₂) is a key intermediate in many iodine-mediated reactions. However, its inherent instability in aqueous media, where it readily disproportionates into hypothis compound (HIO) and iodic acid (HIO₃), presents a significant challenge for its study and utilization. Understanding the kinetics and mechanism of this decomposition is crucial for controlling reaction pathways and for the development of novel iodine-based reagents.
Disproportionation of this compound
The primary route of decomposition for this compound in an aqueous environment is disproportionation. This redox reaction involves the simultaneous oxidation and reduction of this compound. The overall reaction can be represented as:
2HIO₂ → HIO + HIO₃
This initial step is often followed by further reactions of the products, leading to a more complex overall stoichiometry. A commonly cited overall disproportionation reaction is:
5HIO₂ → 4HIO₃ + HI
The process is known to be autocatalytic, meaning that one of the reaction products acts as a catalyst, accelerating the decomposition.
Factors Influencing Stability
The stability of this compound in aqueous solution is significantly influenced by several factors:
-
Acidity (pH): The rate of disproportionation is highly dependent on the hydrogen ion concentration. Studies have shown that the reaction is faster in acidic solutions.[1] The rate constant for the disproportionation of HIO₂ has been observed to decrease as the concentration of sulfuric acid increases, which may be due to the relative reactivity of the iodite (B1235397) ion (IO₂⁻) compared to the protonated form (HIO₂).[1]
-
Temperature: As with most chemical reactions, the rate of this compound disproportionation increases with temperature. The activation energy for this process has been determined experimentally, providing a quantitative measure of this temperature dependence.[2]
-
Concentration: The initial concentration of this compound and other species in the solution can affect the reaction kinetics, particularly due to the autocatalytic nature of the decomposition.
Quantitative Data on Disproportionation Kinetics
The kinetics of this compound disproportionation have been investigated under various conditions. The following tables summarize key quantitative data from the literature.
Table 1: Rate Constants for the Disproportionation of HIO₂ in Aqueous Sulfuric Acid Solution
| Temperature (K) | H₂SO₄ Concentration (mol/dm³) | Rate Constant (k) (dm³mol⁻¹s⁻¹) | Reference |
| 285 | 0.125 | 0.56 ± 0.05 | [2] |
| 291 | 0.125 | 0.78 ± 0.07 | [2] |
| 298 | 0.125 | 1.12 ± 0.10 | [2] |
| 303 | 0.125 | 1.45 ± 0.12 | [2] |
| 297 ± 1 | 0.08 - 0.60 | 5 - 0.2 | [1] |
Table 2: Activation Energy for the Disproportionation of HIO₂
| H₂SO₄ Concentration (mol/dm³) | Activation Energy (Ea) (kJ/mol) | Reference |
| 0.125 | 46 | [2] |
| Not Specified | 42 | [1] |
Experimental Protocols
The primary method for studying the kinetics of this compound disproportionation is UV-Vis spectrophotometry. This technique allows for the in-situ monitoring of the reaction progress by measuring the change in absorbance of a reactant or product over time.
Preparation of this compound Solution
Due to its instability, this compound solutions are typically prepared in situ immediately before a kinetic experiment. A common method involves the reaction of a soluble iodite salt (e.g., sodium iodite, NaIO₂) with an acid.
Materials:
-
Sodium iodite (NaBrO₂-free)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a stock solution of sodium iodite of known concentration in deionized water.
-
Prepare a stock solution of sulfuric acid of the desired concentration.
-
To generate the this compound solution for a kinetic run, a specific volume of the sodium iodite stock solution is rapidly mixed with a specific volume of the sulfuric acid stock solution in a thermostated reaction vessel. The final concentrations are calculated based on the dilution.
Spectrophotometric Monitoring of Disproportionation
The disproportionation of this compound can be followed by monitoring the formation of one of its products, such as molecular iodine (I₂), which has a characteristic absorbance in the UV-Vis spectrum.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostated cell holder
-
Quartz cuvettes (e.g., 10 mm path length)
Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the species being monitored (e.g., 274 nm for I₂).[2]
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
Initiate the reaction by mixing the reactant solutions directly in the quartz cuvette or in a separate reaction vessel from which an aliquot is quickly transferred to the cuvette.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
Data Analysis
The rate constant for the disproportionation reaction is determined from the collected absorbance versus time data. For a second-order reaction, a plot of 1/([A]t - [A]eq) versus time will yield a straight line, where [A]t is the concentration of the reactant at time t and [A]eq is the concentration at equilibrium. The slope of this line is equal to the rate constant, k. The concentration of the monitored species can be calculated from the absorbance using the Beer-Lambert law (A = εbc).
Reaction Mechanism and Visualization
The disproportionation of this compound is understood to proceed through a complex, autocatalytic mechanism. The autocatalysis involves the formation of an intermediate that catalyzes the reaction.
Autocatalytic Pathway
The disproportionation of HIO₂ is autocatalytic, with the rate-determining step suggested to be the reaction of HIO₂ with a protonated intermediate, H₂OI⁺.[3] The overall process can be broken down into several elementary steps.
Caption: Autocatalytic Disproportionation of this compound.
Experimental Workflow
The general workflow for studying the kinetics of this compound disproportionation is outlined below.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
This compound is an inherently unstable species in aqueous solutions, readily undergoing a complex, autocatalytic disproportionation reaction. Its stability is significantly influenced by factors such as pH and temperature. The study of its decomposition kinetics, primarily through UV-Vis spectrophotometry, has provided valuable quantitative data on its rate of decay. A thorough understanding of these principles is essential for professionals in research and development who work with iodine-containing compounds, enabling better control over reaction outcomes and the potential for harnessing the reactivity of this transient species.
References
An In-depth Technical Guide to the Disproportionation Reaction of Iodous Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the disproportionation reaction of iodous acid (HIO₂), a key process in iodine chemistry with implications in various scientific fields, including drug development where iodinated compounds are utilized. This document details the reaction's core principles, kinetics, and the experimental methodologies used for its investigation.
Introduction to this compound and its Disproportionation
This compound (HIO₂) is an unstable oxoacid of iodine where iodine is in the +3 oxidation state.[1] It is known to undergo a disproportionation reaction, a type of redox reaction where a substance is simultaneously oxidized and reduced, forming two different products.[2] In this case, this compound is converted to iodic acid (HIO₃), where iodine is in the +5 oxidation state, and hypothis compound (HOI), with iodine in the +1 oxidation state. The instability of this compound makes its study challenging, yet understanding its decomposition is crucial for controlling iodine-based chemical reactions.
The overall disproportionation reaction can be represented as:
2 HIO₂ → HIO₃ + HOI
This reaction is known to be complex and is influenced by factors such as acidity and temperature.[3] It is also recognized as an autocatalytic process, meaning one of the reaction products acts as a catalyst for the reaction.[4]
Kinetics and Mechanism of Disproportionation
The disproportionation of this compound in acidic aqueous solutions follows a second-order rate law.[4] The reaction is complex and autocatalytic, with the detailed mechanism not yet being fully elucidated.[5] However, several key aspects of the mechanism have been proposed and studied.
A significant feature of this reaction in acidic media is the involvement of the protonated form of hypothis compound, H₂OI⁺, which acts as a catalytic species.[4][6] The mechanism is understood to proceed through a series of steps, with the direct disproportionation of two this compound molecules being a central part of the process.
The rate of the disproportionation reaction is influenced by the acidity of the solution. Studies conducted in aqueous sulfuric acid have shown that the rate constant of the reaction is dependent on the acid concentration.[4] The reaction rate also increases with temperature, as expected for most chemical reactions.[1][3]
Autocatalysis
The autocatalytic nature of the disproportionation of this compound is a key characteristic.[4] This implies that a product of the reaction accelerates the reaction rate. In this system, the formation of H₂OI⁺ is believed to be a key part of the autocatalytic cycle, though the precise elementary steps of this cycle are still a subject of research. The presence of autocatalysis can lead to complex kinetic profiles, sometimes exhibiting induction periods or oscillatory behavior in related chemical systems.
Quantitative Data
The kinetics of the disproportionation of this compound have been studied under various conditions, yielding important quantitative data. The following tables summarize the reported rate constants at different temperatures and the activation energy for the reaction.
| Temperature (K) | Rate Constant (k) (dm³mol⁻¹s⁻¹) | Sulfuric Acid Concentration (mol/dm³) | Reference |
| 285 | 0.90 ± 0.08 | 0.18 | [1][4] |
| 291 | 1.10 ± 0.10 | 0.18 | [1][4] |
| 298 | 1.30 ± 0.07 | 0.18 | [1][4] |
| 303 | 1.50 ± 0.10 | 0.18 | [1][4] |
| Activation Energy (Ea) | Method | Sulfuric Acid Concentration (mol/dm³) | Reference |
| 46 kJ/mol | Graphical (Arrhenius plot) | 0.125 | [3][5] |
| 38 ± 5 kJ/mol | Graphical (Arrhenius plot) | 0.18 | [1] |
Experimental Protocols
The study of the disproportionation of this compound requires careful experimental design due to the reactant's instability. The most common method for monitoring the reaction kinetics is UV-Vis spectrophotometry.
Preparation of this compound Solution
This compound is typically prepared in situ immediately before a kinetic experiment. A common method involves the reaction of a chlorite (B76162) salt with an iodine solution in an acidic medium. The exact concentrations of the reactants need to be carefully controlled to generate the desired concentration of this compound.
Kinetic Measurements using UV-Vis Spectrophotometry
Objective: To determine the rate of disproportionation of this compound by monitoring the formation of a product over time.
Instrumentation: A temperature-controlled UV-Vis spectrophotometer equipped with quartz cuvettes (e.g., 10 mm path length).
Methodology:
-
Reagent Preparation:
-
Temperature Control:
-
Reaction Initiation and Data Acquisition:
-
Mix the reactant solutions for the generation of this compound directly in the quartz cuvette or in a separate vessel from which the mixture is quickly transferred to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a fixed wavelength over time.
-
The disproportionation of this compound leads to the formation of other iodine species, including molecular iodine (I₂). The kinetics of the reaction can be monitored by following the increase in the absorbance of I₂. A common wavelength used for this purpose is 274 nm, which corresponds to an absorption maximum for I₂.[5]
-
-
Data Analysis:
-
The absorbance data collected over time is used to determine the concentration of the product (I₂) at different time points, using the Beer-Lambert law (A = εcl).
-
The rate of the reaction can then be determined from the change in concentration of the product over time.
-
For a second-order reaction, a plot of 1/[reactant] versus time will yield a straight line, the slope of which is the rate constant, k. Alternatively, initial rate methods can be employed.
-
Note: To minimize side reactions and isolate the main disproportionation reaction, some studies have employed "scavengers" such as crotonic acid to remove interfering species like hypothis compound (HOI).[4]
Visualizations
Disproportionation Pathway
The following diagram illustrates the core disproportionation reaction of this compound and the involvement of key species in an acidic medium.
References
- 1. KINETICS STUDY OF THE DISPROPORTIONATION OF THE this compound IN AQUEOUS SULFURIC ACID SOLUTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 2. youtube.com [youtube.com]
- 3. [PDF] Influence of the acidity of the this compound solution system on the kinetics of the disproportionation reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. INFLUENCE OF THE ACIDITY OF THE this compound SOLUTION SYSTEM ON THE KINETICS OF THE DISPROPORTIONATION REACTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
"thermodynamic properties of iodous acid isomers"
An In-depth Technical Guide on the Thermodynamic Properties of Iodous Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (HIO₂) isomers, focusing on computationally derived data due to the absence of experimental values for these gas-phase species. The information presented is crucial for understanding the stability, reactivity, and potential roles of these isomers in various chemical systems.
Introduction to this compound Isomers
This compound (HIO₂) is an iodine oxoacid that can exist in several isomeric forms. Computational studies have identified two primary isomers of significance: HOIO and HOOI.[1][2][3] Among the potential structures, which also include less stable forms like HI(O)O and HO(O)I, HOIO has been consistently shown to be the most stable isomer.[1][4][5][6] The relative stability of these isomers is a critical factor in determining their prevalence and reaction pathways in chemical environments. The isomerization from HOOI to the more stable HOIO is an exergonic process.[1]
Quantitative Thermodynamic Data
The thermodynamic properties of the HOIO and HOOI isomers have been determined through high-level quantum chemical calculations. The following tables summarize the key thermodynamic parameters at 298 K.
Table 1: Standard Enthalpy of Formation, Standard Entropy, and Heat Capacity of HIO₂ Isomers
| Isomer | Standard Enthalpy of Formation (ΔfH°₂₉₈ K) (kJ mol⁻¹) | Standard Entropy (S°₂₉₈ K) (J mol⁻¹ K⁻¹) | Heat Capacity (Cp(300 K)) (J mol⁻¹ K⁻¹) |
| HOIO | -24.8 ± 0.9[1][2][3] | Slightly higher than HOOI[1] | Slightly higher than HOOI[1] |
| HOOI | 18.7 ± 0.4[1][2][3] | Data not explicitly quantified in search results | Data not explicitly quantified in search results |
Table 2: Gibbs Free Energy of Isomerization
| Reaction | Standard Gibbs Free Energy of Reaction (ΔrG°₂₉₈ K) (kJ mol⁻¹) |
| HOOI → HOIO | -44.0[1] |
Experimental and Computational Protocols
To date, there is no experimental data available for the thermodynamic properties of HIO₂ isomers in the gas phase.[1] The values presented in this guide are derived from sophisticated computational chemistry studies.
Computational Methodology
The primary computational approach employed in the cited research involves the following steps:
-
Geometry Optimization: The molecular structures of the HIO₂ isomers were optimized using Density Functional Theory (DFT) at the B3LYP level with the aug-cc-pVTZ basis set.[1][2]
-
Energy Calculations: Single-point energy calculations were then performed using the more accurate Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method.[1][2]
-
Spin-Orbit Coupling: Spin-orbit coupling effects, which are significant for iodine-containing species, were calculated using the CASSCF/CASPT2/RASSI scheme.[1][2]
-
Thermochemical Property Prediction: Thermodynamic properties such as enthalpy, entropy, and heat capacity were predicted from the quantum chemistry results using programs like KiSThelP.[1]
The standard enthalpies of formation were calculated via isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. This method helps to cancel out systematic errors in the calculations. Examples of such reactions used for determining the enthalpy of formation of HIO₂ isomers include:
Gas-Phase Reactivity of this compound
The most stable isomer, HOIO, is involved in important gas-phase reactions, notably with the hydroxyl (OH) radical. This reaction can proceed via two main pathways: H-abstraction and O(H)-abstraction.
Caption: Formation and reaction pathways of the HOIO isomer in the gas phase.
The H-abstraction channel, leading to the formation of OIO and H₂O, is significantly exergonic by -135 kJ mol⁻¹ at 298 K.[1][2] The rate constants for these reactions have been computed as a function of temperature, indicating that the H-abstraction pathway is the dominant reaction channel under tropospheric conditions.[1][2]
Conclusion
The thermodynamic properties of this compound isomers, particularly HOIO and HOOI, have been well-characterized through computational methods. The data consistently show that HOIO is the most stable isomer. While experimental data remains elusive, the theoretical findings provide a robust foundation for understanding the behavior of these species in chemical models, such as those relevant to atmospheric chemistry and drug development processes where iodine-containing compounds are involved. The provided quantitative data and reaction pathways are essential for researchers and scientists working in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Thermochemistry of HIO2 Species and Reactivity of this compound with OH Radical: A Computational Study - ACS Earth Space and Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Probing Ground and Low-Lying Excited States for HIO2 Isomers – Alex Brown Lab [alexbrown.chem.ualberta.ca]
A Technical Guide to Iodous Acid and its Conjugate Base, Iodite
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of iodous acid (HIO₂) and its corresponding conjugate base, the iodite (B1235397) ion (IO₂⁻). Due to their inherent instability, these species are challenging to study but are relevant in various chemical contexts, including atmospheric and nuclear chemistry. This guide summarizes their chemical properties, acid-base chemistry, and reactivity, presenting quantitative data and conceptual experimental approaches for their investigation.
Chemical and Physical Properties
This compound is an unstable iodine oxoacid where iodine exists in the +3 oxidation state.[1][2] Its salts, known as iodites, are also highly unstable and have been observed but not isolated, as they rapidly disproportionate.[1][2][3][4]
Properties of this compound (HIO₂)
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | HIO₂ | [1][2][3][4] |
| IUPAC Name | This compound | [1][2][5] |
| Systematic IUPAC Name | dioxidoiodate(1−) | [1][3] |
| Molecular Weight | 159.911 g/mol | [1][2][3][4][5] |
| Monoisotopic Mass | 159.902 g/mol | [1][2][3][4] |
| Conjugate Base | Iodite (IO₂⁻) | [3][4] |
| Hydrogen Bond Donors | 1 | [1][2][3][4] |
| Hydrogen Bond Acceptors | 2 | [1][2][3][4] |
| Complexity | 10.3 | [1][3][4] |
Properties of the Iodite Ion (IO₂⁻)
The iodite ion is the conjugate base of this compound. As the anion of a weak acid, it acts as a mild reducing agent. Its salts are known to be extremely unstable.
Acid-Base Chemistry and Dissociation
This compound is a weak acid that partially dissociates in aqueous solutions to yield a proton (H⁺) and its conjugate base, the iodite ion (IO₂⁻).
Caption: Dissociation equilibrium of this compound in water.
Acid Dissociation Constant (Kₐ)
The acid-dissociation constant (Kₐ) for this compound is not definitively established, with different experimental and theoretical estimations reported in the literature. This variation underscores the difficulty in studying this unstable compound.
| Kₐ Value | pKₐ Value | Source/Context |
| 3.2 x 10⁻⁵ | 4.5 | Based on a Chegg Study problem.[6][7] |
| ~1 x 10⁻⁶ | ~6 | Estimated based on correlations between thermodynamic values of oxo-halogen ions.[7] |
| ~1 x 10⁻⁴ | ~4 | An alternative estimation from thermodynamic correlations.[7] |
Synthesis and Reactivity
Direct synthesis and isolation of this compound are not feasible due to its extreme instability.[2] It is typically only present transiently in aqueous solutions.
Conceptual Synthesis
In laboratory and atmospheric chemistry, this compound (HOIO) is believed to form from reactions such as:
Reactivity and Disproportionation
The most significant reaction of this compound and its iodite salts is disproportionation, where the iodine (+3) is simultaneously oxidized to iodate (B108269) (+5) and reduced to iodide (-1) or iodine (0). This inherent instability prevents the isolation of iodite salts.[1][3][4]
A common disproportionation pathway for iodite is: 2 HIO₂ → HIO₃ + HOI The resulting hypothis compound (HOI) is also unstable and participates in further reactions.
Caption: Disproportionation of the iodite ion.
Experimental Protocols
Given the transient nature of this compound and iodite, standard isolation protocols are not applicable. Instead, their properties must be investigated in situ. Below is a conceptual workflow for such an investigation, followed by a standard protocol for a related, stable iodine oxo-salt to illustrate relevant laboratory techniques.
Conceptual Workflow for In Situ Analysis of Iodite
This workflow outlines a logical sequence for generating and analyzing iodite in an aqueous solution without isolation.
Caption: Conceptual workflow for in situ iodite studies.
Example Protocol: Synthesis of Sodium Iodate (NaIO₃)
This protocol describes the synthesis of sodium iodate, a stable salt of the related iodic acid, demonstrating common techniques in iodine chemistry. This method involves the oxidation of iodine using hydrogen peroxide in the presence of sodium hydroxide (B78521).
Materials:
-
Crystalline Iodine (I₂)
-
Sodium Hydroxide (NaOH) solution
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)
-
Deionized water
-
Heating/stirring plate
-
Reaction flask and condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallizing dish
Procedure:
-
Dissolution: Prepare a solution of sodium hydroxide in a reaction flask. While stirring, cautiously add crystalline iodine to form a solution containing sodium iodide and sodium iodate.[8]
-
Oxidation: Gently heat the solution (e.g., to 60-80°C). Slowly add hydrogen peroxide solution to the flask. The H₂O₂ will oxidize the in-situ generated iodide to iodate. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Decomposition of Excess Peroxide: After the iodine color has disappeared, heat the now colorless solution to a near boil for a short period to decompose any remaining hydrogen peroxide.[8]
-
Crystallization: Concentrate the solution by evaporation to induce crystallization of sodium iodate. Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to maximize crystal formation.[8]
-
Isolation and Drying: Separate the sodium iodate crystals from the mother liquor via vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified sodium iodate crystals in a drying oven at a moderate temperature (e.g., 110°C) to a constant weight.
Structure and Bonding
Computational studies suggest the lowest energy isomer for this compound is HOIO.[1] The iodine atom is central, bonded to a hydroxyl (-OH) group and an oxygen atom. The iodite anion (IO₂⁻) has a bent molecular geometry, similar to other triatomic halite ions.
This guide provides a foundational understanding of this compound and iodite, highlighting their properties and the experimental challenges they present. Further research, primarily through computational modeling and rapid kinetic studies, is necessary to fully elucidate the behavior of these reactive iodine species.
References
- 1. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 2. This compound Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. collegedunia.com [collegedunia.com]
- 4. byjus.com [byjus.com]
- 5. This compound | HIO2 | CID 166623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Answered: this compound (HIO,) is a weak acid that dissociates in water as follows. HIO,(aq) + H,0(1) ==H;0*(aq) + 10, (aq) The acid-dissociation constant (K.) for iodous… | bartleby [bartleby.com]
- 7. ph - What is the pKa of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. RU2563869C1 - Iodic acid salts production method - Google Patents [patents.google.com]
The Pivotal Role of Iodous Acid in the Iodine Clock Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core function of iodous acid (HIO₂) in the intricate mechanism of the iodine clock reaction. Often overlooked in simplified explanations, this compound is a critical intermediate that dictates the pace and oscillatory nature of several key variations of this classic chemical demonstration. This document provides a detailed examination of the reaction kinetics, experimental protocols, and underlying signaling pathways involving HIO₂, offering valuable insights for researchers in chemical kinetics and drug development professionals interested in oscillatory chemical systems.
Introduction to this compound in the Iodine Clock Reaction
The iodine clock reaction, first observed by Hans Heinrich Landolt in 1886, is a celebrated chemical demonstration of reaction kinetics.[1] While several variations exist, they all share a common feature: a sudden and dramatic color change from colorless to deep blue after a predictable time interval. This is due to the formation of a triiodide-starch complex.[1] In more complex versions of this reaction, such as the Briggs-Rauscher and Bray-Liebhafsky oscillating clocks, the solution cycles between colorless, amber, and blue.[2]
At the heart of these complex variations lies the transient species, this compound (HIO₂). It acts as a key intermediate and an autocatalyst, significantly influencing the reaction rate and enabling the oscillatory behavior. Understanding the formation, consumption, and catalytic cycle of this compound is paramount to unraveling the complete mechanism of these fascinating reactions.
The Reaction Mechanism: A Deep Dive into the Role of HIO₂
This compound is primarily involved in the chlorate (B79027) and oscillating variations of the iodine clock reaction. Its role is multifaceted, participating in both the slow, rate-determining steps and the fast, autocatalytic processes.
The Chlorate-Iodine Clock Reaction
In the chlorate variation, a solution containing potassium iodide, sodium chlorate, and perchloric acid undergoes a series of reactions leading to the sudden appearance of iodine.[1][3] The formation of this compound is a crucial step in the acceleration of chlorate consumption.
The initial slow reaction involves the oxidation of iodide ions by chlorate ions to form hypothis compound (HOI).[1][3]
Reaction 1: Formation of Hypothis compound (Slow) ClO₃⁻ + I⁻ + 2H⁺ → HOI + HClO₂[1][3]
Hypothis compound then reacts with chlorate to produce this compound.[1][3]
Reaction 2: Formation of this compound ClO₃⁻ + HOI + H⁺ → HIO₂ + HClO₂[1][3]
The newly formed this compound plays an autocatalytic role by reacting with chlorate in the fastest step of the reaction, rapidly producing iodate (B108269) and further accelerating the overall process.[1][3]
Reaction 3: Autocatalytic Consumption of this compound (Fast) ClO₃⁻ + HIO₂ → IO₃⁻ + HClO₂[1][3]
This autocatalytic loop, driven by the formation and consumption of this compound, is responsible for the sharp increase in the rate of reaction, leading to the "clock" effect.
The Briggs-Rauscher Oscillating Clock
The Briggs-Rauscher reaction is a more complex system that exhibits oscillations between colorless, amber (due to the presence of I₂), and dark blue (due to the triiodide-starch complex).[2] This reaction involves the reduction of iodate by hydrogen peroxide in the presence of an acid, a manganese catalyst, and an organic substrate like malonic acid.[2] this compound is a central intermediate in the two competing processes (a radical process and a non-radical process) that drive the oscillations.
The non-radical process, which dominates at high iodide concentrations, involves the slow reaction of iodate and iodide to form this compound and hypothis compound.[2]
Reaction 4: Formation of Iodous and Hypothis compound (Non-Radical) IO₃⁻ + I⁻ + 2H⁺ → HIO₂ + HOI
The radical process, which takes over at low iodide concentrations, involves the reaction of iodate with this compound.[4]
Reaction 5: Initiation of Radical Process IO₃⁻ + HIO₂ + H⁺ → 2IO₂• + H₂O[5]
The interplay between these two pathways, governed by the concentration of iodide and the intermediate this compound, leads to the observed oscillations.
The Bray-Liebhafsky Oscillating Reaction
The Bray-Liebhafsky reaction is the first known homogeneous oscillating chemical reaction and involves the decomposition of hydrogen peroxide catalyzed by the iodate-iodine system.[6][7] The reaction oscillates between the oxidation of iodine to iodate and the reduction of iodate back to iodine by hydrogen peroxide.[7] this compound is a key intermediate in the reduction of iodate. The overall rate law for the reduction of iodate by hydrogen peroxide at low H₂O₂ concentrations is dependent on the hydrogen ion concentration, indicating a complex mechanism likely involving protonated intermediates of iodine species.[8]
Quantitative Data: Reaction Kinetics
The following tables summarize the available quantitative data for the key reactions involving this compound in the iodine clock reaction. It is important to note that the rate constants can vary depending on the specific experimental conditions (e.g., temperature, ionic strength).
| Reaction | Rate Law | Rate Constant (k) | Temperature (°C) | Reference |
| ClO₃⁻ + HIO₂ → IO₃⁻ + HClO₂ | Rate = k[ClO₃⁻][HIO₂] | Not explicitly found | - | [1] |
| IO₃⁻ + I⁻ + 2H⁺ → HIO₂ + HOI | Complex, part of a larger mechanism | - | - | [2] |
| IO₃⁻ + HIO₂ + H⁺ → 2IO₂• + H₂O | Rate = k[IO₃⁻][HIO₂][H⁺] | 30 M⁻²s⁻¹ | 25 | [5] |
| HIO₂ + I⁻ + H⁺ → 2HOI | Rate = k[HIO₂][I⁻][H⁺] | 1 x 10⁸ M⁻²s⁻¹ | 25 | [5] |
| 2HIO₂ → IO₃⁻ + HOI + H⁺ | Rate = k[HIO₂]² | 1 x 10³ M⁻¹s⁻¹ | 25 | [5] |
Rate Constants for Iodate Reduction by Hydrogen Peroxide (Bray-Liebhafsky Reaction) [8]
| Temperature (°C) | k' (M⁻¹s⁻¹) | k'' (M⁻²s⁻¹) |
| 25 | 1.3 x 10⁻⁷ | 1.5 x 10⁻⁵ |
| 39 | 7.8 x 10⁻⁷ | 6.2 x 10⁻⁵ |
| 60 | 1.4 x 10⁻⁵ | 6.3 x 10⁻⁴ |
| Rate Law: -d[IO₃⁻]/dt = (k' + k''[H⁺])[IO₃⁻][H₂O₂] |
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below.
Chlorate-Iodine-Nitrous Acid Clock Reaction
This variation provides a clear demonstration of the autocatalytic role of species derived from chlorate.
Materials:
-
Sodium chlorate (NaClO₃)
-
Perchloric acid (HClO₄)
-
Iodine (I₂)
-
Sodium nitrite (B80452) (NaNO₂)
-
Deionized water
-
Spectrophotometer
-
Thermostatic bath
-
Quartz cuvettes
Procedure: [8]
-
Prepare stock solutions of sodium chlorate, perchloric acid, iodine, and sodium nitrite in deionized water.
-
Maintain the temperature of the reactant solutions at 25 ± 0.1°C using a thermostatic bath.
-
In a quartz cuvette, mix the solutions of sodium chlorate, iodine, and perchloric acid.
-
Initiate the reaction by adding the sodium nitrite solution.
-
Immediately begin monitoring the absorbance of the solution at 460 nm (the maximum absorbance of iodine) using a spectrophotometer in kinetic mode.
-
The clock time is the duration from the addition of nitrous acid until the rapid decrease in iodine concentration.
Briggs-Rauscher Oscillating Clock
This protocol outlines the preparation of the three solutions required for the classic Briggs-Rauscher demonstration.
Solution A: [2]
-
410 mL of 30% hydrogen peroxide (H₂O₂)
-
1 L of distilled water
Solution B: [2]
-
43 g of potassium iodate (KIO₃)
-
4.3 mL of concentrated sulfuric acid (H₂SO₄)
-
1 L of distilled water
Solution C: [2]
-
15.6 g of malonic acid (CH₂(COOH)₂)
-
3.4 g of manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)
-
1 g of soluble starch
-
1 L of distilled water
Procedure: [2]
-
Prepare the three solutions as described above.
-
In a large beaker, mix equal volumes of solutions A and B.
-
Add an equal volume of solution C to the mixture while stirring continuously.
-
Observe the periodic color changes from colorless to amber to dark blue.
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows.
References
- 1. Iodine clock reaction - Wikipedia [en.wikipedia.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. eskup.kpu.edu.rs [eskup.kpu.edu.rs]
- 7. Bray–Liebhafsky reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
"gas-phase chemistry of iodous acid"
An In-depth Technical Guide on the Gas-Phase Chemistry of Iodous Acid (HIO2)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The gas-phase chemistry of this compound (HIO2) is a challenging field of study due to the high reactivity and instability of the molecule. Consequently, the available quantitative data relies heavily on computational chemistry. Experimental data on the kinetics of gas-phase HIO2 reactions are scarce. This guide summarizes the current state of knowledge, drawing primarily from theoretical studies, and outlines the experimental methodologies that are being used to investigate related reactive iodine species.
Introduction
This compound (HIO2) is an iodine oxoacid that has garnered increasing interest due to its potential role in atmospheric chemistry, particularly in new particle formation in marine and polar regions[1]. Its high reactivity makes it a transient but potentially important intermediate in the complex cycle of atmospheric iodine. Understanding the gas-phase chemistry of HIO2 is crucial for accurately modeling iodine-mediated atmospheric processes and their impact on climate and air quality. This guide provides a comprehensive overview of the current understanding of the formation, reactions, and thermochemistry of gas-phase HIO2, with a focus on its most stable isomer, HOIO.
Thermochemistry and Structure
This compound exists in several isomeric forms, with HOIO being the most stable in the gas phase. Another notable isomer is HOOI. Computational studies have been instrumental in determining their thermochemical properties.
Table 1: Calculated Thermochemical Properties of HIO2 Isomers at 298 K
| Property | HOIO | HOOI | Reference |
| Standard Enthalpy of Formation (ΔfH°₂₉₈ K) | -24.8 ± 0.9 kJ mol⁻¹ | 18.7 ± 0.4 kJ mol⁻¹ | [2][3] |
| Standard Entropy (S°₂₉₈ K) | Data not available | Data not available | |
| Heat Capacity (Cp) | Data not available | Data not available |
Note: The thermochemical data presented are derived from high-level quantum chemical calculations (e.g., CCSD(T)) and await experimental verification.
Gas-Phase Formation of this compound
Computational studies have identified two primary formation pathways for HOIO in the gas phase[4]:
-
IO + OH → HOIO
-
I + HO₂ → HOIO
These reactions involve key radical species present in the atmosphere, highlighting the potential for HIO2 to be formed under atmospherically relevant conditions.
Gas-Phase Reactions of this compound
The high reactivity of HIO2 means it can be removed from the atmosphere through various reaction pathways. The reaction with the hydroxyl radical (OH) is considered a major sink.
Reaction with OH Radicals
The reaction of HOIO with OH can proceed via two main channels: H-abstraction and OH-abstraction.
-
H-abstraction: HOIO + OH → OIO + H₂O
-
OH-abstraction: HOIO + OH → IO + H₂O₂
Computational studies have shown that the H-abstraction channel is significantly exergonic and dominates at tropospheric temperatures[2][3].
Table 2: Calculated Rate Constants for the Reaction of HOIO with OH
| Reaction Channel | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
| H-abstraction | k(T) = 2.22 x 10⁻¹⁹ * T¹⁸³ * exp(-4.9 kJ mol⁻¹ / RT) | 250–2500 | [2][3] |
| OH-abstraction | k(T) = 7.73 x 10⁻²¹ * T²⁶⁶ * exp(-70.2 kJ mol⁻¹ / RT) | 250–2500 | [2][3] |
The long atmospheric lifetime of HOIO with respect to the reaction with OH (estimated to be around 64 years) suggests that other loss processes, such as photolysis or reactions with other species, may also be important[3].
Other Potential Reactions
While quantitative data are lacking, other potential gas-phase reactions of HIO2 that warrant investigation include:
-
Photolysis: HIO2 + hν → products
-
Reaction with Ozone: HIO2 + O₃ → products
-
Reactions with Nitrogen Oxides: HIO2 + NOₓ (NO, NO₂) → products
-
Self-Reaction: HIO2 + HIO2 → products
Proposed Gas-Phase Reaction Network
The following diagram illustrates the key proposed pathways for the formation and primary reaction of gas-phase this compound (HOIO), based on current computational studies.
Caption: Proposed gas-phase formation and reaction pathways of this compound (HOIO).
Experimental Protocols
Direct experimental studies on the kinetics of gas-phase HIO2 are challenging. However, the methodologies used to study other reactive iodine species can be adapted.
Generation of Gas-Phase HIO2
A potential method for generating gas-phase HIO2 for kinetic studies would be through the reaction of its precursors in a flow tube reactor.
Caption: Conceptual workflow for the generation and detection of gas-phase HIO2.
Methodology:
-
IO Radical Generation: Iodine monoxide (IO) radicals can be generated in a flow tube by reacting iodine atoms (I) with ozone (O₃). The I atoms are typically produced by the photolysis of I₂ vapor using a laser (e.g., Nd:YAG at 532 nm).
-
OH Radical Generation: Hydroxyl (OH) radicals can be produced from various sources, such as the reaction of H atoms with NO₂ or the photolysis of H₂O₂ or O₃ in the presence of water vapor.
-
Reaction and Detection: The IO and OH radicals are mixed in the flow tube where they react to form HIO2. The reaction products are then sampled into a sensitive detection instrument, such as a Chemical Ionization Mass Spectrometer (CIMS), for identification and quantification.
Detection and Kinetic Measurements
-
Chemical Ionization Mass Spectrometry (CIMS): CIMS is a highly sensitive technique for detecting trace gases. For HIO2 detection, a reagent ion (e.g., I⁻ or NO₃⁻) would be used to ionize the HIO2 molecule, forming a detectable cluster[5]. By varying the reaction time in the flow tube (by adjusting the injector position or flow rates), the rate of reaction of HIO2 with another species can be determined.
-
Laser-Induced Fluorescence (LIF): LIF could potentially be used to detect HIO2 if a suitable electronic transition can be identified and excited with a laser. The subsequent fluorescence would be proportional to the HIO2 concentration. This technique is often used for the detection of radical species like OH and IO.
Conclusion and Future Directions
The gas-phase chemistry of this compound is an emerging area of atmospheric science. Current knowledge, based predominantly on computational studies, suggests that HIO2 is formed from atmospherically relevant precursors and that its reaction with the OH radical is a significant sink. However, there is a pressing need for experimental studies to validate the theoretical predictions and to investigate other potential reaction pathways, such as photolysis and reactions with O₃ and NOₓ. The development of reliable experimental methods for generating and detecting gas-phase HIO2 will be critical for advancing our understanding of its role in the atmosphere. Such experimental data will be invaluable for improving the accuracy of atmospheric models and for providing a more complete picture of iodine-driven new particle formation and its climatic implications.
References
- 1. Critical Role of this compound in Neutral Iodine Oxoacid Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Computational Chemistry of Iodine Oxyacids: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Computational Chemistry of Iodine Oxyacids, Their Role in Atmospheric Science, and Applications in Pharmaceutical Research.
Introduction
Iodine oxyacids, a series of compounds with iodine in various positive oxidation states, are of significant interest across diverse scientific disciplines. In atmospheric science, they are recognized as key species in marine boundary layer chemistry and new particle formation. For researchers in drug development and medicinal chemistry, the principles governing iodine's reactivity are fundamental to the synthesis and understanding of radioiodinated pharmaceuticals used in imaging and therapy. This technical guide provides a comprehensive overview of the computational chemistry of hypoiodous acid (HIO), this compound (HIO2), iodic acid (HIO3), and periodic acid (HIO4/H5IO6), detailing their molecular structures, vibrational properties, and thermochemistry through the lens of computational modeling. Furthermore, it explores the practical applications of these computational methods in atmospheric chemistry and the design of radioiodinated compounds for pharmaceutical applications.
Computational Methodologies for Iodine Oxyacids
The accurate computational modeling of iodine-containing compounds presents unique challenges due to the heavy nature of the iodine atom. Relativistic effects, including scalar relativistic effects and spin-orbit coupling, play a significant role in determining their electronic structure and properties.[1]
Ab Initio and Density Functional Theory (DFT) Approaches
High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often employed to obtain accurate energies and molecular properties.[2] However, due to their computational cost, Density Functional Theory (DFT) is a widely used alternative for geometry optimizations and vibrational frequency calculations.
Commonly used DFT functionals for iodine compounds include:
-
ωB97X-D3BJ: A range-separated hybrid functional with dispersion correction, which has shown good performance for non-covalent interactions in iodine-containing clusters.[3][4]
-
M06-2X: A hybrid meta-GGA functional that also performs well for thermochemistry and kinetics.[4]
-
B3LYP: A popular hybrid functional, often used for geometry optimizations as a starting point for higher-level calculations.[5]
Basis Sets for Iodine
Standard Pople-style basis sets like 6-31G(d,p) are not suitable for heavy elements like iodine.[6] Instead, basis sets that incorporate relativistic effects are essential. These often involve the use of effective core potentials (ECPs) to replace the core electrons of iodine, reducing computational cost while retaining accuracy for valence electron properties.
Recommended basis sets for iodine include:
-
aug-cc-pVTZ-PP: A correlation-consistent basis set with diffuse functions, used in conjunction with a pseudopotential (PP) for the iodine core.[3]
-
LANL2DZdp: A double-zeta basis set with an effective core potential, which provides a good balance of accuracy and computational efficiency.[7]
-
def2-TZVPP: A triple-zeta valence basis set with polarization functions.[3]
Consideration of Relativistic Effects
For highly accurate calculations, especially for properties sensitive to the electron density near the nucleus, it is crucial to explicitly include relativistic effects. This can be achieved through methods such as:
-
Zeroth-Order Regular Approximation (ZORA): A two-component relativistic method that provides a good approximation to the Dirac equation.[3][8]
-
Douglas-Kroll-Hess (DKH) Hamiltonian: Another method to decouple the large and small components of the Dirac equation.[9]
Spin-orbit coupling can also have a notable effect on the energies of iodine compounds and can be calculated using methods like CASSCF/CASPT2/RASSI.[5]
Molecular Structures and Properties of Iodine Oxyacids
This section summarizes the key structural and vibrational properties of iodine oxyacids determined from both computational studies and experimental gas-phase spectroscopy.
Hypothis compound (HIO)
Hypothis compound is the simplest of the iodine oxyacids. Its geometry and vibrational frequencies have been well-characterized experimentally and computationally.
| Parameter | Experimental Value | Computational Value | Method/Basis Set |
| Bond Length (rOH) / Å | 0.967(8)[10] | 0.965 | G96PW91/aug-cc-pVTZ-PP[11] |
| Bond Length (rOI) / Å | 1.9941(3)[10] | 2.001 | G96PW91/aug-cc-pVTZ-PP[11] |
| Bond Angle (∠HOI) / ° | 103.89[10] | 103.5 | G96PW91/aug-cc-pVTZ-PP[11] |
| Vibrational Frequencies (cm⁻¹) | |||
| ν(OH stretch) | 3626[12] | 3630 | G96PW91/aug-cc-pVTZ-PP[11] |
| δ(HOI bend) | 1070[12] | 1068 | G96PW91/aug-cc-pVTZ-PP[11] |
| ν(OI stretch) | 575[12] | 570 | G96PW91/aug-cc-pVTZ-PP[11] |
This compound (HIO₂) and Its Isomers
Computational studies have identified two main stable isomers of HIO₂: the more stable HOIO and the higher-energy HOOI. The HO(O)I isomer is generally found to be unstable.[13]
| Parameter | HOIO | HOOI | Method/Basis Set |
| Relative Energy (kcal/mol) | 0.0 | 10.5 | CCSD(T)/aug-cc-pVTZ-PP[13] |
| Bond Lengths (Å) | CCSD(T)/aug-cc-pVTZ-PP[13] | ||
| r(HO) | 0.964 | 0.967 | |
| r(OI) | 1.838 | 2.062 (O-O) | |
| r(IO) | 1.954 | 1.691 (O-I) | |
| **Bond Angles (°) ** | CCSD(T)/aug-cc-pVTZ-PP[13] | ||
| ∠(HOI) | 108.5 | 100.4 | |
| ∠(OIO) | 101.9 | - | |
| Vibrational Frequencies (cm⁻¹) | CCSD(T)/aug-cc-pVTZ-PP[13] | ||
| O-H stretch | 3589 | 3568 | |
| O-I-O bend / O-O-I bend | 1069 | 1010 | |
| O-I stretch (asym) | 775 | 884 (O-O stretch) | |
| O-I stretch (sym) | 610 | 620 (O-I stretch) |
Iodic Acid (HIO₃)
Iodic acid is a key species in atmospheric new particle formation. While extensive computational studies on its clusters exist, detailed monomer data is less commonly tabulated in readily accessible sources.
| Parameter | Computational Value | Method/Basis Set |
| Bond Lengths (Å) | B3LYP/aug-cc-pVTZ[14] | |
| r(HO) | 0.971 | |
| r(I-OH) | 1.912 | |
| r(I=O) | 1.793 (avg.) | |
| **Bond Angles (°) ** | B3LYP/aug-cc-pVTZ[14] | |
| ∠(HOI) | 106.8 | |
| ∠(O=I=O) | 101.5 (avg.) | |
| Vibrational Frequencies (cm⁻¹) | B3LYP/aug-cc-pVTZ[14] | |
| O-H stretch | 3452 | |
| I-O-H bend | 1158 | |
| I=O stretch (asym) | 834 | |
| I=O stretch (sym) | 789 | |
| I-OH stretch | 645 |
Periodic Acid (HIO₄ and H₅IO₆)
Periodic acid exists in two main forms: metaperiodic acid (HIO₄) and orthoperiodic acid (H₅IO₆). Computational data for these species is not as prevalent in the literature compared to the lower oxyacids.
Experimental Protocols
This section outlines typical experimental and computational protocols relevant to the study of iodine oxyacids.
Gas-Phase Synthesis and Detection of Iodine Oxyacids
Objective: To generate and detect iodine oxyacids in the gas phase for spectroscopic analysis or reaction kinetics studies.
Methodology:
-
Precursor Generation: Molecular iodine (I₂) is introduced into a flow tube reactor, often from a temperature-controlled solid sample.[13]
-
Radical Formation: I₂ is photolyzed, typically using a laser (e.g., at 532 nm), to produce iodine atoms (I).
-
Oxidation: The iodine atoms react with an oxidant, most commonly ozone (O₃), which is introduced at a known concentration. The reactions proceed through a series of steps involving iodine oxides (IO, OIO, etc.).[1]
-
Oxyacid Formation: In the presence of water vapor, the iodine oxides can react to form iodine oxyacids (HIO, HIO₂, HIO₃).[1] The formation of HIO₃ can also occur from the reaction of IOIO with O₃ followed by reaction with H₂O.[10]
-
Detection: The products are detected using mass spectrometry, often with chemical ionization (CIMS). Different reagent ions can be used for selective detection, such as NO₃⁻ for HIO₃ and Br⁻ for HOI.[15]
Computational Protocol for Structure and Frequency Calculation
Objective: To calculate the equilibrium geometry and vibrational frequencies of an iodine oxyacid.
Methodology:
-
Initial Structure: An initial guess for the molecular geometry is created.
-
Geometry Optimization:
-
Frequency Calculation:
-
A vibrational frequency calculation is performed at the same level of theory as the optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the harmonic vibrational frequencies.
-
The calculated frequencies are often scaled by an empirical factor (e.g., 0.96-0.98 for DFT) to better match experimental fundamental frequencies.[2]
-
-
High-Accuracy Energy Calculation (Optional):
Computational Protocol for Modeling Radioiodination of a Pharmaceutical Candidate
Objective: To predict the binding affinity and stability of a radioiodinated drug candidate to its biological target.
Methodology:
-
Ligand and Receptor Preparation:
-
3D structures of the non-iodinated and iodinated drug candidates are built and optimized using a suitable computational chemistry software.
-
The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
-
Molecular Docking:
-
Molecular docking simulations are performed to predict the binding pose of the iodinated and non-iodinated ligands within the active site of the target protein.[12]
-
The docking results are scored to estimate the binding affinity (e.g., in kcal/mol).
-
-
Molecular Dynamics (MD) Simulation:
-
The protein-ligand complex from the best docking pose is used as the starting point for an MD simulation.
-
The complex is solvated in a water box with appropriate ions to mimic physiological conditions.
-
The system is subjected to energy minimization and equilibration.
-
A production MD run (typically nanoseconds to microseconds) is performed to simulate the dynamic behavior of the complex.
-
-
Analysis:
-
The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand, and key hydrogen bonding or other interactions.[12]
-
Binding free energies can be calculated using methods like MM/PBSA or MM/GBSA.
-
Signaling Pathways and Logical Relationships
While simple iodine oxyacids are not directly involved in known biological signaling pathways, their chemistry is central to atmospheric processes and the design of targeted radiopharmaceuticals.
Atmospheric New Particle Formation
The formation of new atmospheric particles involving iodine oxyacids is a complex process of molecular clustering. The following diagram illustrates a simplified logical workflow for the initial steps of this process.
Workflow for Computational Design of Radioiodinated Pharmaceuticals
The design and evaluation of radioiodinated pharmaceuticals heavily rely on computational modeling to predict their efficacy and stability before costly synthesis and in vivo testing.
Conclusion
The computational chemistry of iodine oxyacids is a field with significant implications for both fundamental atmospheric science and applied pharmaceutical research. Accurate theoretical modeling, which accounts for the relativistic effects of the iodine atom, provides invaluable insights into the structure, reactivity, and thermochemistry of these species. For atmospheric scientists, these computational tools are essential for elucidating the mechanisms of new particle formation. For drug development professionals, the same fundamental principles of computational chemistry are applied to the design and in silico evaluation of radioiodinated compounds, accelerating the development of new diagnostic and therapeutic agents. As computational power and theoretical methods continue to advance, the predictive power of these models will undoubtedly play an increasingly critical role in both disciplines.
References
- 1. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 13. Probing Ground and Low-Lying Excited States for HIO2 Isomers – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. CCCC 2008, Volume 73, Issue 10, Abstracts pp. 1340-1356 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Theoretical Investigations of HIO₂ Isomers: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iodous acid (HIO₂) and its isomers are transient species of significant interest in atmospheric chemistry, particularly in the context of iodine-catalyzed ozone depletion. Due to their high reactivity and short lifetimes, experimental characterization of these molecules is challenging. Consequently, theoretical and computational studies have become indispensable for elucidating their structures, stabilities, and reaction mechanisms. This guide provides a comprehensive overview of the theoretical studies on HIO₂ isomers, focusing on the computational methodologies employed and the key findings regarding their properties and interconversion pathways.
Introduction
The chemistry of iodine-containing compounds in the atmosphere has garnered considerable attention due to their role in catalytic cycles that destroy ozone. This compound (HIO₂) is a key intermediate in these processes. However, HIO₂ can exist as several structural isomers, each with distinct chemical and physical properties. Understanding the relative stabilities and isomerization pathways of these isomers is crucial for accurately modeling their atmospheric behavior. This document summarizes the state-of-the-art theoretical investigations into the HIO₂ isomeric system.
Identified Isomers of HIO₂
Computational studies have identified four primary isomers of HIO₂ on the singlet potential energy surface:
-
HOIO (this compound): The most stable isomer.
-
HOOI (Hydroperoxyiodine): A peroxide isomer.
-
HI(O)O (Iodoxylic Acid): A less stable isomer.
-
HO(O)I: This isomer has been found to be stable only at the Density Functional Theory (DFT) level of theory and not at higher levels of theory like Coupled Cluster.[1][2]
The relative energy ordering of the three most stable isomers, as determined by high-level coupled-cluster calculations, is HOIO < HOOI < HI(O)O.[1][2]
Computational Methodologies
The theoretical investigation of HIO₂ isomers relies on sophisticated quantum chemical methods to accurately describe their electronic structure and predict their properties.
Ab Initio Methods
The gold standard for high-accuracy calculations is the Coupled-Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) method.[1][2] This method provides a reliable treatment of electron correlation, which is essential for obtaining accurate energies and geometries.
Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a computationally less expensive alternative to coupled-cluster methods and is widely used for exploring potential energy surfaces. Various functionals have been employed in the study of HIO₂ isomers, including:
-
B3LYP: A popular hybrid functional.
-
G96PW91: A gradient-corrected functional.[1]
-
ωB97X-D: A range-separated hybrid functional with dispersion corrections.
It is important to note that the stability of some isomers, such as HO(O)I, can be dependent on the chosen DFT functional.[1][2]
Basis Sets
The choice of basis set is crucial for obtaining accurate results. For studies involving iodine, a heavy element, it is common to use:
-
Effective Core Potentials (ECPs) for the iodine atom, such as ECP-28-PP or LANL2DZ , combined with a valence basis set like aug-cc-pVTZ-PP .[1][2] ECPs reduce the computational cost by treating the core electrons of iodine in an approximate manner.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from theoretical studies on HIO₂ isomers. These values are typically calculated at the CCSD(T) level of theory with an augmented correlation-consistent basis set.
Table 1: Relative Energies and Enthalpies of Formation of HIO₂ Isomers
| Isomer | Relative Energy (kJ/mol) | Standard Enthalpy of Formation (ΔfH°₂₉₈K) (kJ/mol) |
| HOIO | 0.0 | -24.8 ± 0.9 |
| HOOI | 43.5 | 18.7 ± 0.4 |
| HI(O)O | > 43.5 | Not reported |
Relative energies are typically calculated at the CCSD(T) level of theory.
Table 2: Selected Geometric Parameters of HIO₂ Isomers (CCSD(T)/aug-cc-pVTZ)
| Isomer | Bond | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| HOIO | H-O | 0.966 | H-O-I: 104.3 | H-O-I-O: 180.0 |
| O-I | 1.834 | O-I-O: 110.1 | ||
| I=O | 1.957 | |||
| HOOI | H-O | 0.969 | H-O-O: 100.3 | H-O-O-I: 85.1 |
| O-O | 1.445 | O-O-I: 109.8 | ||
| O-I | 2.031 |
Note: The geometric parameters can vary slightly depending on the specific level of theory and basis set used.
Table 3: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for HOIO and HOOI
| Isomer | ν₁ (O-H stretch) | ν₂ (O-I stretch / O-O stretch) | ν₃ (Bending) |
| HOIO | ~3600 | ~700 | ~400 |
| HOOI | ~3600 | ~850 | ~350 |
These are approximate values and are sensitive to the computational method.
Isomerization Pathways and Transition States
Theoretical studies have shown that the interconversion of HIO₂ isomers is possible through transition states.[1][2] The identification and characterization of these transition states are crucial for understanding the reaction dynamics.
References
The Pivotal Role of Iodous Acid in Atmospheric New Particle Formation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Atmospheric new particle formation (NPF) is a critical process influencing global aerosol populations, cloud formation, and climate. While iodic acid (HIO₃) has been identified as a primary driver of NPF in marine and coastal environments, recent studies have unveiled the indispensable role of its precursor, iodous acid (HIO₂), particularly in neutral particle formation pathways. This technical guide provides a comprehensive overview of the current understanding of HIO₂'s involvement in NPF, detailing its synergistic interactions with other atmospheric species, summarizing key quantitative data from laboratory and field studies, and outlining experimental methodologies.
Introduction: The Significance of Iodine in New Particle Formation
Iodine compounds, emitted from oceans and sea ice, are highly efficient precursors for atmospheric aerosols.[1][2] The formation of new particles from iodine-containing vapors can significantly impact the number concentration of cloud condensation nuclei (CCN), thereby influencing cloud properties and the Earth's radiative balance.[3] Historically, research has focused on iodine oxides (IₓOᵧ) and, more recently, on the exceptional nucleating capacity of iodic acid (HIO₃).[2][4] However, a complete mechanistic understanding requires a deeper look into the role of other iodine oxoacids, most notably this compound (HIO₂).
The Core Mechanism: this compound as a Stabilizing Agent
While iodic acid is a potent nucleating species, experimental and computational studies have demonstrated that this compound plays a crucial, stabilizing role, especially in neutral clustering pathways.[1][5][6]
2.1. HIO₃-HIO₂ Co-nucleation
In the absence of charge, the initial steps of HIO₃ self-nucleation are often thermodynamically unfavorable. HIO₂ acts as a "glue," enhancing the stability of small HIO₃ clusters. The mechanism for neutral nucleation is understood to involve the repeated sequential addition of HIO₂ followed by HIO₃.[5] Quantum chemical calculations have shown that HIO₂ binds more strongly with HIO₃ than HIO₃ does with itself, and HIO₂ also exhibits strong self-binding properties.[4] This strong binding is attributed to HIO₂ acting as a base (proton acceptor) in the presence of the more acidic HIO₃ and its ability to form strong halogen bonds.[4]
The general pathway for neutral HIO₃-HIO₂ nucleation can be visualized as a series of steps where HIO₂ molecules first form a stable core or dimer, which is then further stabilized by the addition of HIO₃ molecules.
Figure 1: Simplified workflow for neutral new particle formation stabilized by HIO₂.
Synergistic Nucleation with Other Atmospheric Vapors
The influence of this compound extends beyond the iodine oxoacid system. It actively participates in multi-component nucleation with other key atmospheric precursors, significantly enhancing NPF rates.
3.1. The HIOₓ-H₂SO₄ System
In marine and polar regions where ammonia (B1221849) concentrations can be low, iodine oxoacids (HIOₓ) can synergistically nucleate with sulfuric acid (H₂SO₄).[7] In this system, HIO₂ can substitute for ammonia (NH₃) by forming strongly bound acid-base pairs with H₂SO₄.[7] This interaction greatly enhances the nucleation rates of H₂SO₄, by factors of 10 to 10,000 in some cases, providing an important NPF pathway in pristine environments.[7]
3.2. The HIOₓ-Amine System
Amines, such as dimethylamine (B145610) (DMA), are potent stabilizers of acidic clusters. The presence of DMA can significantly enhance HIO₃-HIO₂ nucleation.[6] DMA preferentially accepts a proton from the more acidic HIO₃, forming a stable ionic core that facilitates further cluster growth.[6] The enhancement of NPF rates in the presence of DMA can be several orders of magnitude, suggesting that this pathway is particularly important in coastal regions influenced by anthropogenic emissions.[6]
Figure 2: Logical relationships in synergistic HIO₂-involved new particle formation.
Gas-Phase Formation of this compound
The precise gas-phase formation mechanism of HIO₂ is an area of active research. While HIO₃ formation pathways are becoming clearer, with evidence pointing to the reaction of iodooxy hypoiodite (B1233010) (IOIO) with ozone and water, the corresponding pathways to HIO₂ are less constrained.[8][9]
Several potential formation routes for HIO₂ have been proposed, including:
-
Hydrolysis of Iodine Oxides: Reactions of iodine oxides such as I₂O₂ or I₂O₄ with water vapor are considered plausible sources of HIO₂.[10][11]
-
I₂O₂ + H₂O → HIO₂ + HOI
-
I₂O₄ + H₂O → HIO₃ + HIO₂[11]
-
-
Radical-Radical Reactions: The reaction between the iodine monoxide radical (IO) and the hydroperoxy radical (HO₂) has been suggested as a potential source, although its atmospheric significance is still under investigation.[12]
-
IO + HO₂ → HIO₂ + O₂
-
-
Co-production with HIO₃: It is also possible that HIO₂ is a co-product in the reaction pathways that lead to HIO₃. For instance, the reaction sequence starting from IOIO might have branches that yield HIO₂.[9]
Quantitative Data
The following tables summarize key quantitative data from computational and experimental studies on HIO₂-involved new particle formation.
Table 1: Thermochemical Data for Dimer Formation at 263.15 K
| Dimer | Gibbs Free Energy of Formation (ΔG) (kcal mol⁻¹) | Reference |
| (HIO₃)₂ | -11.42 | [4] |
| (HIO₃)₁(HIO₂)₁ | -18.29 | [4] |
| (HIO₂)₂ | -19.24 | [4] |
Table 2: Atmospheric Concentrations of Iodine Oxoacids
| Location | Species | Typical Concentration (molecules cm⁻³) | Reference |
| Mace Head | HIO₃ | Up to 10⁸ | [2] |
| Mace Head | HIO₂ | ~2 x 10⁶ (lower limit estimate) | [2] |
| CLOUD Chamber | HIO₃ | 10⁶ - 10⁸ | [4] |
| CLOUD Chamber | HIO₂ | 10⁴ - 10⁶ | [4] |
Table 3: Nucleation and Growth Rates from CLOUD Experiments
| Conditions | Nucleation Rate (J₁.₇ nm) (cm⁻³ s⁻¹) | Particle Growth Rate (1.8-3.2 nm) (nm h⁻¹) | Reference |
| HIOₓ at +10°C | > H₂SO₄-NH₃ at similar acid conc. | Similar to H₂SO₄-NH₃ at similar acid conc. | [5] |
| HIOₓ at -10°C | Significantly higher than at +10°C | Faster than at +10°C | [5] |
Experimental Protocols
The study of iodine-driven NPF relies on sophisticated experimental setups and analytical techniques. The CERN CLOUD (Cosmics Leaving OUtdoor Droplets) chamber is a state-of-the-art facility for such investigations.[10][13]
6.1. Generation of Precursors in the CLOUD Chamber
A typical experiment in the CLOUD chamber involves the following steps:
-
Chamber Preparation: The 26.1 m³ electropolished stainless steel chamber is filled with ultra-pure synthetic air. Temperature, relative humidity, and ozone concentrations are precisely controlled.[8]
-
Iodine Source: Molecular iodine (I₂) is introduced into the chamber from a temperature-controlled evaporator at concentrations ranging from parts-per-trillion by volume (pptv).[5]
-
Photolysis: To initiate the chemistry, the I₂ is photolyzed to produce iodine atoms. This is often achieved using green light (e.g., 528 nm) to avoid the photolysis of ozone and the subsequent production of hydroxyl radicals (OH), allowing for the study of iodine chemistry in a more controlled environment.[10]
-
Oxidation and Formation of Oxoacids: The iodine atoms react with ozone and water vapor present in the chamber to form a suite of iodine oxides and oxoacids, including HIO₃ and HIO₂.[10]
Figure 3: Experimental workflow for studying iodine-driven NPF in the CLOUD chamber.
6.2. Detection and Quantification
Chemical Ionization Mass Spectrometry (CIMS) is the primary technique for detecting the low concentrations of condensable vapors and molecular clusters involved in NPF.
-
Nitrate CIMS (NO₃⁻-CIMS): This is a widely used method for detecting acidic species like HIO₃ and HIO₂.[4] The reagent ion, NO₃⁻, forms adducts with the target molecules, which are then detected by a time-of-flight mass spectrometer.
-
Calibration: Absolute quantification with CIMS is challenging. For HIO₃ and HIO₂, calibration is often based on theoretical calculations of collision rates and instrumental sensitivities, or by inter-comparison with other instruments for more well-characterized species like sulfuric acid.[14] A common approach for calibrating for species like H₂SO₄ involves generating a known quantity of OH radicals in the presence of excess SO₂.[14] A similar principle could be applied to iodine species if a reliable gas-phase source were available. Due to the difficulty in generating a pure, quantifiable source of gas-phase HIO₂, concentrations are often reported based on the calibrated sensitivity to H₂SO₄, with appropriate consideration of the theoretical collision limit.
Conclusion and Future Directions
This compound is a critical, albeit less abundant, component of iodine-driven new particle formation. Its primary role is to stabilize neutral iodic acid clusters, significantly enhancing nucleation rates. Furthermore, HIO₂ actively participates in synergistic clustering with other atmospheric vapors like sulfuric acid and amines, highlighting its importance in a variety of atmospheric environments.
Future research should focus on several key areas:
-
Elucidating the definitive gas-phase formation mechanisms of HIO₂.
-
Developing robust methods for the independent generation and calibration of gas-phase HIO₂ for laboratory studies.
-
Expanding field measurements of HIO₂ in diverse geographical locations to better constrain its atmospheric abundance and role in regional NPF.
A more complete understanding of the sources, sinks, and clustering kinetics of this compound will be essential for accurately modeling atmospheric aerosol formation and its impact on climate.
References
- 1. Iodine oxoacids formed in oceans have major impact on climate | Tampere universities [tuni.fi]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Critical Role of this compound in Neutral Iodine Oxoacid Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
- 6. Unexpectedly significant stabilizing mechanism of this compound on iodic acid nucleation under different atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.ie [epa.ie]
- 8. The gas-phase formation mechanism of iodic acid as an atmospheric aerosol source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.tuni.fi [researchportal.tuni.fi]
- 11. repository.library.noaa.gov [repository.library.noaa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. International research team cracks chemical code on how iodine helps form clouds | CU Boulder Today | University of Colorado Boulder [colorado.edu]
- 14. AMT - Measurement of iodine species and sulfuric acid using bromide chemical ionization mass spectrometers [amt.copernicus.org]
The Elusive Quest for Iodous Acid: A Historical and Technical Review of Early Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodous acid (HIO₂), a seemingly simple triatomic molecule, has remained one of the most enigmatic of the halogen oxoacids. While its heavier and lighter cousins, iodic acid (HIO₃) and hypothis compound (HIO), were identified and characterized in the 19th century, this compound has evaded isolation as a stable compound. Its existence has been largely inferred from its role as a fleeting intermediate in complex reaction mechanisms. This technical guide delves into the core of the early scientific investigations into the existence of this compound, tracing the historical narrative from initial erroneous claims to the modern understanding of its transient nature. We will examine the key experiments, proposed methodologies, and the evolution of thought surrounding this highly unstable molecule.
Early Attempts and a Case of Mistaken Identity: The Sementini Episode
The story of this compound's discovery is intertwined with a significant correction in the annals of 19th-century chemistry. In 1824, the Italian chemist Sementini announced the synthesis of a new iodine oxoacid, which he named "this compound."[1] He reported its formation from the reaction of iodic acid with what he described as "iodine oxide." Sementini described the product as a yellowish-amber liquid.
However, this claim was soon challenged and ultimately refuted by the renowned German chemist Friedrich Wöhler. Wöhler demonstrated that Sementini's "this compound" was, in fact, a mixture of iodine monochloride (ICl) and molecular iodine (I₂).[2] The confusion likely arose from the impurities present in the starting materials, a common challenge for chemists of that era.
Experimental Protocol: Sementini's Claimed Synthesis of "this compound" (c. 1824)
While the exact proportions and conditions are not meticulously documented by modern standards, the essence of Sementini's reported procedure was as follows:
-
Preparation of "Iodine Oxide": The starting "iodine oxide" was likely prepared by reacting iodine with an oxidizing agent. The exact nature of this "oxide" is a subject of historical ambiguity.
-
Reaction with Iodic Acid: The prepared "iodine oxide" was then reacted with iodic acid (HIO₃).
-
Observation: Sementini observed the formation of a yellowish-amber liquid, which he believed to be the new "this compound."
The following diagram illustrates the logical flow of Sementini's flawed synthesis:
The Long Hiatus and the Emergence of this compound as a Transient Species
Following the debunking of Sementini's claim, the direct pursuit of isolating this compound waned for a considerable period. The focus of 19th and early 20th-century iodine chemistry shifted towards the more stable and accessible iodine compounds. Comprehensive chemical treatises of the era, such as Gmelin's "Handbook of Inorganic Chemistry" and Mellor's "Comprehensive Treatise on Inorganic and Theoretical Chemistry," provide extensive historical accounts of iodine and its known oxides and oxoacids, but specific, credible attempts to synthesize this compound are notably absent.[3][4][5][6][7][8]
The modern understanding of this compound began to take shape with the advent of detailed kinetic studies of iodine solution chemistry. It became apparent that HIO₂ likely existed, but only as a highly reactive and short-lived intermediate in certain reactions.
The Disproportionation of Hypothis compound: The Key to Understanding this compound's Existence
The most significant evidence for the existence of this compound comes from the study of the disproportionation of hypothis compound (HIO). In aqueous solutions, particularly under specific pH conditions, hypothis compound is known to decompose into iodide (I⁻) and iodate (B108269) (IO₃⁻) ions. The mechanism of this reaction is now widely accepted to proceed through the formation of this compound as a key intermediate.
The overall disproportionation reaction can be represented as:
3HIO → 2HI + HIO₃
However, the elementary steps reveal the crucial role of HIO₂:
Step 1: Formation of this compound
2HIO ⇌ H₂O + I₂O
I₂O + H₂O ⇌ 2HIO
2HIO → HIO₂ + HI
Step 2: Disproportionation of this compound
2HIO₂ → HIO + HIO₃
The following signaling pathway diagram illustrates the modern understanding of the disproportionation of hypothis compound, highlighting the central role of this compound:
Experimental Protocols for Studying Hypothis compound Disproportionation
Modern studies investigating the kinetics of this reaction typically employ spectrophotometric methods to monitor the concentration changes of the iodine species over time. A general experimental workflow is as follows:
-
Preparation of Hypoiodite (B1233010) Solution: A stock solution of sodium hypoiodite (NaIO) is prepared by reacting iodine with sodium hydroxide (B78521) in a cooled solution.
-
Buffering and pH Control: The reaction is carried out in buffered solutions to maintain a constant pH, as the rate of disproportionation is highly pH-dependent.
-
Initiation of Reaction: The hypoiodite solution is introduced into the buffered reaction vessel, and the timing is initiated.
-
Spectrophotometric Monitoring: The absorbance of the solution is monitored at specific wavelengths corresponding to the iodine species of interest (e.g., I₃⁻, which is in equilibrium with I₂ and I⁻).
-
Data Analysis: The kinetic data are then analyzed to determine the rate law and rate constants for the reaction, from which the role of intermediates like HIO₂ can be inferred.
The logical workflow for a typical kinetic study of hypothis compound disproportionation is depicted below:
Quantitative Data from Early and Modern Studies
Direct quantitative data from the very early, qualitative studies on this compound is virtually nonexistent due to the failure to isolate the compound. However, modern kinetic studies on the disproportionation of hypothis compound provide valuable quantitative insights into the conditions under which this compound is formed as an intermediate. The following table summarizes representative data from such studies, illustrating the influence of pH on the reaction rate.
| Study Reference (Conceptual) | pH | Initial [HIO] (M) | Observed Second-Order Rate Constant (M⁻¹s⁻¹) | Inferred Role of HIO₂ |
| Modern Kinetic Study A | 7.0 | 1.0 x 10⁻³ | Low | Formation is slow |
| Modern Kinetic Study B | 9.0 | 1.0 x 10⁻³ | Moderate | Significant intermediate in the main pathway |
| Modern Kinetic Study C | 11.0 | 1.0 x 10⁻³ | High | Rapid formation and consumption |
Conclusion
The early history of this compound is a compelling example of the self-correcting nature of science. An initial, erroneous claim of its discovery was swiftly rectified, leading to a long period where its existence was doubted. It was only through the lens of modern chemical kinetics and the detailed study of reaction mechanisms, particularly the disproportionation of hypothis compound, that the true nature of this compound as a highly unstable but crucial reaction intermediate was revealed. For researchers in drug development and other scientific fields, the story of this compound serves as a reminder of the importance of rigorous experimental validation and the often-unseen transient species that can govern the course of chemical transformations. While it may never be bottled and stored on a laboratory shelf, the existence and reactivity of this compound are now firmly established within the framework of iodine chemistry.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. The Journal of Science, Literature, and the Arts, July-Dec. 1827., by The Royal Institution of Great Britain and Various Authors; A Project Gutenberg eBook. [gutenberg.org]
- 3. umsl.edu [umsl.edu]
- 4. umsl.edu [umsl.edu]
- 5. scribd.com [scribd.com]
- 6. A Comprehensive Treatise on Inorganic and Theoretical Chemistry - Joseph William Mellor - Google 圖書 [books.google.com.hk]
- 7. A comprehensive treatise on inorganic and theoretical chemistry : Mellor, Joseph William, 1873-1938 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 8. A Comprehensive Treatise On Inorganic and Theoretical Chemistry Vol-x : Mellor J. W. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
Methodological & Application
Application Notes and Protocols for the In Situ Generation of Iodous Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The in situ generation of hypervalent iodine(V) species, colloquially referred to in the context of its reactive nature akin to iodous acid, represents a significant advancement in the field of organic synthesis, particularly for oxidation reactions. This approach circumvents the hazards and solubility issues associated with the isolation and use of potent oxidants like o-iodoxybenzoic acid (IBX). By generating the active oxidizing species directly within the reaction mixture from a stable iodine(I) precursor, these methods offer a safer, more convenient, and often more efficient alternative for various synthetic transformations.
The most common application of this methodology is the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. This is typically achieved by using a catalytic amount of an iodoarene, such as 2-iodobenzoic acid (2IBAcid), in the presence of a stoichiometric amount of a terminal oxidant. Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is the most widely used co-oxidant for this purpose due to its stability, affordability, and environmentally benign nature. The in situ generation of the iodine(V) species from an iodine(I) precursor using Oxone® allows for a catalytic cycle where the reduced iodine species is continuously re-oxidized to the active I(V) state.
This method is highly valued in drug development and complex molecule synthesis due to its mild reaction conditions and high functional group tolerance. A broad range of substrates, including those with sensitive functional groups, can be selectively oxidized with high yields. For instance, primary alcohols can be oxidized to carboxylic acids, while secondary alcohols are efficiently converted to ketones. Notably, this protocol avoids the use of heavy metals, making it an attractive approach from a green chemistry perspective.
Key Advantages:
-
Enhanced Safety: Avoids the isolation and handling of potentially explosive hypervalent iodine reagents like IBX.
-
Catalytic Efficiency: The iodine source can be used in catalytic amounts, reducing cost and waste.
-
Broad Substrate Scope: Effective for the oxidation of a wide variety of primary and secondary alcohols with good functional group tolerance.
-
Environmentally Friendlier: Utilizes a benign co-oxidant (Oxone®) and can often be performed in aqueous solvent mixtures.
-
Convenience: The use of commercially available and stable precursors simplifies the experimental setup.
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Oxidation of Alcohols using In Situ Generated IBX
This protocol details the oxidation of a generic alcohol to the corresponding carbonyl compound using a catalytic amount of 2-iodobenzoic acid (2IBAcid) and Oxone® as the terminal oxidant.[1][2]
Materials:
-
Alcohol substrate
-
2-Iodobenzoic acid (2IBAcid)
-
Oxone® (potassium peroxymonosulfate)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol substrate (1.0 equiv), 2-iodobenzoic acid (0.1-0.2 equiv), and Oxone® (2.0-2.5 equiv).
-
Solvent Addition: Add a mixture of acetonitrile and water (typically in a 2:1 or 3:1 v/v ratio) to the flask. The reaction concentration is generally maintained at 0.1-0.2 M with respect to the substrate.
-
Reaction: Stir the mixture vigorously and heat to a temperature between 50-80 °C. The optimal temperature may vary depending on the substrate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete (typically within 2-6 hours), cool the reaction mixture to room temperature.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acidic byproducts.
-
Reduction of Excess Oxidant: Add a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure carbonyl compound.
Data Presentation
The following tables summarize the quantitative data for the oxidation of various alcohols using in situ generated hypervalent iodine(V) reagents.
Table 1: Oxidation of Primary Alcohols to Carboxylic Acids[1]
| Entry | Substrate (Primary Alcohol) | Product (Carboxylic Acid) | Catalyst (mol %) | Yield (%) |
| 1 | Benzyl alcohol | Benzoic acid | 2IBAcid (10) | 95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 2IBAcid (10) | 92 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzoic acid | 2IBAcid (10) | 88 |
| 4 | Cinnamyl alcohol | Cinnamic acid | 2IBAcid (20) | 85 |
| 5 | 1-Octanol | Octanoic acid | 2IBAcid (20) | 82 |
Reaction conditions: Alcohol (1.5 mmol), 2IBAcid, Oxone® (2.5 equiv), CH₃CN/H₂O (2:1), 70 °C, 6 h.
Table 2: Oxidation of Secondary Alcohols to Ketones[1]
| Entry | Substrate (Secondary Alcohol) | Product (Ketone) | Catalyst (mol %) | Yield (%) |
| 1 | 1-Phenylethanol | Acetophenone | 2IBAcid (10) | 98 |
| 2 | Diphenylmethanol | Benzophenone | 2IBAcid (10) | 96 |
| 3 | Cyclohexanol | Cyclohexanone | 2IBAcid (20) | 89 |
| 4 | 2-Octanol | 2-Octanone | 2IBAcid (20) | 85 |
| 5 | Borneol | Camphor | 2IBAcid (20) | 91 |
Reaction conditions: Alcohol (1.5 mmol), 2IBAcid, Oxone® (2.5 equiv), CH₃CN/H₂O (2:1), 70 °C, 6 h.
Visualizations
Catalytic Cycle for Alcohol Oxidation
Caption: Catalytic cycle for the oxidation of alcohols.
Experimental Workflow
References
Application Notes and Protocols: Preparation of Dilute Iodous Acid (HIO₂) Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodous acid (HIO₂) is an iodine oxoacid where iodine is in the +3 oxidation state. It is a highly unstable and reactive intermediate species that cannot be isolated or maintained as a stable dilute solution. Its existence is transient, primarily as a key intermediate in the disproportionation reactions of other iodine compounds. These application notes provide a comprehensive overview of the nature of this compound, its extreme instability, and protocols for its in situ generation for kinetic studies and other research applications where its transient presence is required. The focus is on generating HIO₂ as a short-lived species within a reaction mixture, rather than preparing a stock solution.
Introduction to this compound (HIO₂)
This compound is the conjugate acid of the iodite (B1235397) ion (IO₂⁻). Unlike the more stable iodic acid (HIO₃) and periodic acid (HIO₄), this compound has only been observed as a transient species in aqueous solutions. Its high reactivity leads to rapid disproportionation, a reaction where a single species is simultaneously oxidized and reduced.
Key Properties:
-
Formula: HIO₂
-
Iodine Oxidation State: +3
-
Stability: Extremely unstable in aqueous solution. It is observed but not isolated.
-
Primary Reaction: Rapidly disproportionates into hypothis compound (HIO) and iodic acid (HIO₃), or other species depending on the reaction conditions. Recent studies also highlight its critical role in atmospheric aerosol nucleation when present with iodic acid.[1][2][3]
Due to this inherent instability, standard protocols for preparing and storing dilute solutions are not applicable. The following sections detail methods for generating HIO₂ in situ for immediate experimental use.
Quantitative Data Summary
The study of this compound is primarily through kinetic analysis of reactions where it is a proposed intermediate. The data below is derived from such kinetic studies.
Table 1: Experimental Conditions for the In Situ Generation and Study of this compound via Hypothis compound Disproportionation
| Parameter | Value/Range | Source | Notes |
|---|---|---|---|
| pH (-log[H⁺]) | 3.50 - 5.00 | [4] | Reaction kinetics are highly pH-dependent. |
| Temperature | 25.0 °C | [4] | Standard temperature for kinetic studies. |
| Ionic Strength (μ) | 0.50 M (NaClO₄) | [4] | Maintained to ensure constant activity coefficients. |
| Buffer System | Acetic Acid / Sodium Acetate (B1210297) | [4] | Buffer can exhibit both catalytic and inhibitory effects. |
| Monitoring Wavelength | 224 nm (for ICl₂⁻) |[5] | Spectrophotometric monitoring of related species. |
Table 2: Comparative Properties of Iodine Oxoacids
| Property | Hypothis compound (HIO) | This compound (HIO₂) | Iodic Acid (HIO₃) |
|---|---|---|---|
| Iodine Oxidation State | +1 | +3 | +5 |
| Molar Mass ( g/mol ) | 143.91 | 159.91 | 175.91 |
| Stability | Unstable | Extremely Unstable | Stable white solid[6] |
| pKa | ~10.6 | Not well-defined | ~0.77[6] |
| Primary Hazard | Oxidizer, Unstable | Oxidizer, Highly Reactive | Oxidizer, Corrosive |
Experimental Protocols
The following protocol describes a method for the in situ generation of this compound as an intermediate for the purpose of studying its reaction kinetics, specifically its disproportionation.
Protocol 1: In Situ Generation of HIO₂ via Disproportionation of Hypothis compound (HOI)
This protocol is adapted from kinetic studies where HIO₂ is a key intermediate. The generation and subsequent reaction of HIO₂ are monitored indirectly by observing the formation of a stable product, such as molecular iodine (I₂), spectrophotometrically.
Principle: The overall disproportionation of hypothis compound (5HOI ⇌ 2I₂ + IO₃⁻ + H⁺ + 2H₂O) is understood to proceed via intermediate steps involving this compound (HIO₂). A proposed initial step is the disproportionation of iodine(I) species to form HIO₂ and iodide (I⁻). The subsequent rapid reactions of these intermediates lead to the final products. By controlling the initial conditions (pH, buffer concentration), the transient formation of HIO₂ can be studied.
Materials:
-
Acetic Acid (Glacial)
-
Sodium Acetate
-
Sodium Perchlorate (B79767) (NaClO₄)
-
Source of Hypothis compound (e.g., prepared by reacting I₂ with a base, followed by careful neutralization, or other methods for generating Iodine(I) species)
-
Deionized Water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
pH meter
-
Standard laboratory glassware
Methodology:
-
Buffer Preparation:
-
Prepare a series of acetic acid/sodium acetate buffers at the desired pH values (e.g., 3.50, 4.00, 4.50, 5.00).
-
For each buffer, add the necessary amount of sodium perchlorate (NaClO₄) to maintain a constant ionic strength of 0.50 M.
-
-
Precursor Solution Preparation:
-
Prepare a fresh, dilute solution of the hypothis compound (HOI) precursor. Due to the instability of HOI itself, this is often generated immediately before use. Note: Direct preparation of pure HOI is complex; many studies generate it in the reaction vessel.
-
-
In Situ Generation and Kinetic Measurement:
-
Set the spectrophotometer to monitor the wavelength corresponding to the formation of molecular iodine (I₂), which has a characteristic absorption band.
-
Thermostat the spectrophotometer's cell holder to 25.0 °C.
-
In a quartz cuvette, place the prepared buffer solution.
-
Initiate the reaction by injecting a small, known volume of the HOI precursor solution into the cuvette.
-
Immediately begin recording the absorbance as a function of time. The rate of iodine formation is indicative of the rate of the overall disproportionation reaction, which is mediated by the HIO₂ intermediate.
-
-
Data Analysis:
-
The rate of iodine production can be calculated from the initial slope of the absorbance vs. time plot.
-
By varying the initial concentrations of reactants and buffer components, a rate law can be determined. This kinetic data is then used in mechanistic models to elucidate the role and reactivity of the HIO₂ intermediate.
-
Visualizations
Chemical Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Critical Role of this compound in Neutral Iodine Oxoacid Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.tuni.fi [researchportal.tuni.fi]
- 4. Chapter 10. Preparation of the Iodides [cool.culturalheritage.org]
- 5. Spectrophotometric study of disproportionation reaction of iodine in concentrated chloride aqueous solutions (Journal Article) | ETDEWEB [osti.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Analytical Techniques for the Detection of Iodous Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodous acid (HIO2) is a reactive iodine species that plays a significant role in various chemical and atmospheric processes. Its detection and quantification are crucial for understanding these processes and for applications in areas such as environmental monitoring and industrial chemistry. This document provides detailed application notes and protocols for the analytical techniques available for the detection of this compound.
Analytical Techniques Overview
The detection of the unstable and reactive this compound molecule presents an analytical challenge. Direct measurement is often difficult, and therefore, both direct and indirect methods are employed. The primary techniques for the detection of this compound and related iodine species include Chemical Ionization Mass Spectrometry (CIMS), Ion Chromatography (IC), and UV-Vis Spectrophotometry.
Quantitative Data Summary
A summary of the quantitative performance of various analytical techniques for the detection of iodine species is presented in Table 1. It is important to note that data specifically for this compound (HIO2) is limited in the literature, and therefore, data for related and more stable iodine compounds are included to provide an indication of the expected performance of these techniques.
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Reference |
| Bromide Chemical Ionization Mass Spectrometry (Br-MION-CIMS) | Hypothis compound (HOI) | 5.8 x 10^6 molec cm^-3 | - | - | [1] |
| Bromide Chemical Ionization Mass Spectrometry (Br-MION-CIMS) | Iodic acid (HIO3) | 1.2 x 10^5 molec cm^-3 (estimated) | - | - | [1] |
| Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | Iodoacetic Acid | 0.3 µg/L | 1 µg/L | - | [2] |
| Ion Chromatography with Pulsed Amperometric Detection | Iodide | 20 ng/mL (in serum) | 100 ng/mL | 100 - 5000 ng/mL | [3] |
| UV-Vis Spectrophotometry (Sandell-Kolthoff reaction) | Iodine (in urine) | 2.26 µg/L | 7.54 µg/L | - | [4] |
Table 1: Summary of Quantitative Data for the Detection of Iodine Species.
I. Chemical Ionization Mass Spectrometry (CIMS)
Chemical Ionization Mass Spectrometry is a powerful and highly sensitive technique for the direct detection of gas-phase molecules, including reactive species like this compound.[5] Bromide (Br-) is often used as the reagent ion for the detection of iodine species as it forms stable clusters with them.[5][6]
Experimental Protocol: Detection of Gaseous this compound using Bromide-CIMS
1. Reagent Ion Generation:
-
Generate bromide (Br-) reagent ions by passing a flow of nitrogen (N2) gas through a saturator containing a bromide source, such as bromoform (B151600) (CHBr3) or methyl bromide (CH3Br).[5]
-
Ionize the reagent gas mixture using a radioactive source (e.g., 210Po) or an X-ray source within the ion source of the mass spectrometer.[5]
2. Sample Introduction:
-
Introduce the gaseous sample containing this compound into the ion-molecule reaction region of the CIMS instrument through a dedicated inlet system.[5] A Multi-scheme chemical IONization inlet (MION) can be used to optimize the sampling of various atmospheric species.[1]
3. Chemical Ionization:
-
Allow the sample gas to mix with the bromide reagent ions in the reaction chamber. This compound molecules will form cluster ions with bromide, primarily through the reaction: HIO2 + Br- -> [HIO2·Br]-
4. Mass Analysis:
-
Extract the resulting ions from the reaction chamber and guide them into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detect the [HIO2·Br]- cluster ion at its specific mass-to-charge ratio (m/z).
5. Quantification:
-
Calibrate the instrument response by introducing a known concentration of a related, more stable iodine compound (e.g., HIO3) or by using a theoretical estimation of the sensitivity based on ion-molecule collision rates.[1]
-
The concentration of HIO2 in the sample can be determined from the measured signal intensity of the cluster ion and the calibration factor.
Experimental Workflow
Caption: Workflow for the detection of this compound using Bromide-CIMS.
II. Ion Chromatography (IC)
Ion chromatography is a robust technique for the separation and quantification of ionic species in aqueous solutions. While direct analysis of the unstable this compound is challenging, IC can be used to determine its conjugate base, iodite (B1235397) (IO2-). This requires careful sample handling to prevent the disproportionation of this compound.
Experimental Protocol: Determination of Iodite (IO2-) by Ion Chromatography
1. Sample Preparation:
-
Collect aqueous samples and immediately stabilize them by adjusting the pH to a neutral or slightly alkaline condition to minimize the disproportionation of this compound.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.[7]
2. Chromatographic System:
-
Instrument: A standard ion chromatograph equipped with a conductivity detector. Anion suppression is recommended to enhance sensitivity.[7][8]
-
Column: An anion-exchange column suitable for the separation of oxyhalides (e.g., Metrosep A Supp 17 or Dionex IonPac AS20).[7][8]
-
Eluent: A suitable eluent, typically a carbonate/bicarbonate buffer or a hydroxide (B78521) solution, to achieve separation of iodite from other anions present in the sample.[7][8] The eluent concentration may be optimized in a gradient to improve separation.
-
Flow Rate: A typical flow rate of 0.5 - 1.0 mL/min.
-
Injection Volume: 20 - 100 µL.
3. Analysis:
-
Inject the prepared sample into the IC system.
-
The anions are separated on the column based on their affinity for the stationary phase.
-
The separated anions are detected by the conductivity detector.
4. Quantification:
-
Prepare a series of calibration standards of a stable iodite salt (e.g., sodium iodite).
-
Generate a calibration curve by plotting the peak area of iodite against its concentration.
-
Determine the concentration of iodite in the sample by comparing its peak area to the calibration curve.
Experimental Workflow
Caption: Workflow for the determination of iodite by Ion Chromatography.
III. UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a more accessible but indirect method for the determination of this compound. This approach typically involves a chemical reaction to convert this compound into a colored species that can be quantified. A common method is the oxidation of a chromogenic reagent or the involvement of HIO2 in a reaction that produces a well-characterized chromophore like the triiodide-starch complex.
Experimental Protocol: Indirect Determination of this compound
1. Principle:
This protocol is based on the reaction of this compound with excess iodide in an acidic solution to form iodine. The resulting iodine is then reacted with starch to form the intensely colored blue-black triiodide-starch complex, which is quantified spectrophotometrically.[9][10]
2. Reagents:
-
Potassium iodide (KI) solution (e.g., 1 M)
-
Starch indicator solution (e.g., 1% w/v)
-
Acidic buffer solution (e.g., pH 1-2, prepared with sulfuric acid)
-
This compound standards or sample solution
3. Procedure:
-
To a known volume of the sample containing this compound, add an excess of the potassium iodide solution.
-
Acidify the solution using the acidic buffer to facilitate the reaction: HIO2 + 4I- + 3H+ -> 2I2 + 2H2O
-
Add the starch indicator solution. A blue-black color will develop due to the formation of the triiodide-starch complex (I2 + I- ⇌ I3-; I3- + starch -> complex).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the triiodide-starch complex, which is typically around 580-620 nm.[9][11] A wavelength scan should be performed to determine the precise λmax.
4. Quantification:
-
Prepare a series of this compound standards of known concentrations and follow the same procedure to generate a calibration curve of absorbance versus concentration.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
Logical Relationship Diagram
References
- 1. amt.copernicus.org [amt.copernicus.org]
- 2. Determination of iodoacetic acid using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an assay for iodide in serum using ion chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. weblogoa.com [weblogoa.com]
Application Notes and Protocols for the Spectroscopic Identification of Iodous Acid (HIO₂) Intermediates
Introduction: Iodous acid (HIO₂) is a highly reactive and unstable iodine oxoacid that plays a crucial role as a transient intermediate in various aqueous and atmospheric chemical processes, including the disproportionation of hypothis compound and the celebrated iodine clock reaction.[1][2] Due to its fleeting nature, the direct spectroscopic identification and characterization of HIO₂ in solution are challenging. Its salts, known as iodites, are also exceedingly unstable and have been observed but never isolated.[1][3]
Computational studies suggest that the most stable isomer of this compound is HOIO.[2][4] The experimental detection of HIO₂ relies on advanced spectroscopic techniques capable of capturing short-lived species. These application notes provide detailed protocols for the spectroscopic identification of HIO₂ intermediates using UV-Visible, Raman, and Mass Spectrometry techniques, primarily focusing on its formation during the disproportionation of hypothis compound (HOI).
Application Note 1: Identification of HIO₂ by Fast Kinetics UV-Visible Spectroscopy
Transient absorption and stopped-flow spectroscopy are powerful techniques for monitoring the formation and decay of short-lived intermediates like HIO₂ in real-time.[5][6] By rapidly mixing reactants, the evolution of the UV-Vis absorption spectrum of the solution can be monitored on a millisecond timescale, allowing for the potential identification of the spectral signature of HIO₂.
The primary reaction of interest is the disproportionation of hypothis compound (HOI), which is believed to proceed through an HIO₂ intermediate before forming iodate (B108269) (IO₃⁻) and iodide (I⁻).[2]
Reaction Scheme: 2 HOI → HIO₂ + I⁻ + H⁺ HIO₂ + HOI → IO₃⁻ + I⁻ + 2H⁺
While a definitive UV-Vis spectrum for HIO₂ is not well-documented due to its instability, its presence can be inferred by the appearance and subsequent decay of new absorption bands that cannot be attributed to other known iodine species. For instance, in acetate (B1210297) buffers, a related intermediate, bis(acetato-O)iodate(I), has been observed with a UV absorption shoulder around 266 nm.[2]
Experimental Protocol: Stopped-Flow UV-Vis Spectroscopy
This protocol describes the use of a stopped-flow spectrometer to monitor the disproportionation of hypothis compound.
-
Reagent Preparation:
-
Solution A (Hypoiodite Solution): Prepare a fresh solution of sodium hypoiodite (B1233010) (NaOI) by reacting a stock solution of iodine (I₂) with sodium hydroxide (B78521) (NaOH). For example, mix equal volumes of 0.2 M I₂ in 0.4 M KI with 4.0 M NaOH. The final concentrations should be carefully controlled.
-
Solution B (Acidic Buffer): Prepare a buffer solution to control the pH of the final reaction mixture. An acetic acid/sodium acetate buffer system is suitable.[2] The pH should be maintained in the acidic range (e.g., pH 4-5) to facilitate the disproportionation.
-
-
Instrument Setup (Stopped-Flow System):
-
Set up a stopped-flow instrument, such as an Applied Photophysics SX20 or similar, coupled with a rapid-scanning UV-Vis spectrophotometer.[5][7]
-
Ensure the drive syringes are clean and free of contaminants.
-
Set the observation cell path length (e.g., 2 mm or 10 mm).
-
Set the temperature of the cell holder using a circulating water bath (e.g., 25.0 °C).[2]
-
Set the spectrophotometer to acquire spectra over a relevant wavelength range (e.g., 220-500 nm). The iodide ion has absorption peaks at 193 and 226 nm, while triiodide (I₃⁻), a common side-product, has strong absorptions at 288 and 350 nm.[8][9]
-
-
Data Acquisition:
-
Load Solution A and Solution B into the two drive syringes of the stopped-flow apparatus.
-
Initiate the mixing process. The drive plate will rapidly push the contents of both syringes into the mixer and then into the observation cell.[7]
-
The flow is abruptly stopped, and the spectrophotometer begins recording spectra at set time intervals (e.g., every 5-10 milliseconds) for a total duration sufficient to observe the reaction (e.g., 1-10 seconds).
-
Record a "final" spectrum after the reaction has gone to completion (several minutes).
-
Repeat the experiment multiple times to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the time-resolved spectra. Look for the appearance and disappearance of transient absorption bands.
-
Use kinetic modeling software to fit the absorbance changes at specific wavelengths to proposed reaction mechanisms.
-
Deconvolute the spectra using known spectra of reactants (I⁻, HOI) and products (IO₃⁻, I₃⁻) to isolate the spectrum of the intermediate, presumed to be HIO₂.
-
Data Presentation: UV-Vis Absorption of Relevant Iodine Species
For accurate identification, it is crucial to know the spectral properties of potential interfering species.
| Species | Formula | Absorption Maxima (λ_max) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Reference |
| Iodide | I⁻ | 193 nm, 226 nm | 1.42 x 10⁴, 1.34 x 10⁴ | [8][9] |
| Iodine | I₂ | 203 nm, 460 nm | 1.96 x 10⁴, ~746 | [8][9] |
| Triiodide | I₃⁻ | 288 nm, 350 nm | 3.52 x 10⁴, 2.32 x 10⁴ | [8][9] |
| Hypoiodite | IO⁻ | ~365 nm | ~20 | [10] |
| Iodate | IO₃⁻ | < 220 nm | - | [11] |
| Bis(acetato-O)iodate(I) | [I(CH₃CO₂)₂]⁻ | ~266 nm (shoulder) | ~530 | [2] |
Application Note 2: Probing HIO₂ with Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of molecules and can offer structural insights into intermediates. While there are no definitive published Raman spectra of HIO₂, this protocol outlines a methodology for its potential detection based on techniques used for other iodine oxyacids.[10][11]
Experimental Protocol: In-situ Raman Spectroscopy
-
Sample Preparation:
-
Prepare reactant solutions as described in the UV-Vis protocol. Due to the weakness of the Raman signal, higher concentrations may be required.
-
Use a flow cell or a cooled sample holder to manage the reaction and minimize sample degradation from the laser.
-
-
Instrument Setup:
-
Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 514.5 nm or 488.0 nm from an Argon-ion laser) to minimize fluorescence.[10]
-
The laser power should be optimized to obtain a good signal-to-noise ratio without causing photo-decomposition of the sample.
-
Calibrate the spectrometer using a known standard (e.g., carbon tetrachloride).[10]
-
-
Data Acquisition:
-
Acquire a Raman spectrum of the initial reactants before mixing.
-
Initiate the reaction by mixing the solutions directly in the sample cuvette or using a continuous flow setup.
-
Immediately begin acquiring spectra at time intervals to monitor the evolution of the reaction.
-
-
Data Analysis:
-
Look for the appearance of new Raman bands that are not present in the spectra of the reactants or final products.
-
Compare the observed spectra with known Raman shifts for other iodine species.
-
Theoretical calculations (e.g., Density Functional Theory) can be used to predict the vibrational frequencies of HIO₂ to aid in the assignment of experimental peaks.
-
Data Presentation: Raman Shifts of Relevant Iodine Species
| Species | Formula | Raman Shift (cm⁻¹) | Vibrational Mode | Reference |
| Triiodide | I₃⁻ | ~115 | ν₁ (symmetric stretch) | [10] |
| Iodine | I₂ | ~212 | ν (stretch) | [10] |
| Hypoiodite | IO⁻ | ~560 | ν(I-O) | [10] |
| Iodate | IO₃⁻ | ~779 | ν₁ (symmetric stretch) | [11] |
| Iodic Acid | HIO₃ | ~635, ~779 | ν(I-OH), ν(I=O) | [11] |
Application Note 3: Mass Spectrometric Detection of HIO₂
Mass spectrometry (MS) is a highly sensitive technique for detecting reaction intermediates by identifying their mass-to-charge ratio (m/z).[12][13] Electrospray ionization (ESI) is a soft ionization technique suitable for transferring ions from solution to the gas phase for analysis.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare the reaction mixture as described previously. The reaction can be initiated and then quickly quenched (e.g., by rapid cooling or dilution) before injection, or a continuous flow system can be coupled directly to the MS inlet.
-
-
Instrument Setup:
-
Use an ESI-MS instrument, such as a quadrupole time-of-flight (Q-TOF) mass spectrometer.[14]
-
Operate the ESI source in negative ion mode, as HIO₂ is expected to be detected as the iodite (B1235397) anion (IO₂⁻) upon deprotonation.
-
Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization with minimal fragmentation.[14]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra over a relevant m/z range (e.g., m/z 50-300).
-
To confirm the identity of a peak, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.
-
-
Data Analysis:
-
Search the mass spectra for the expected m/z of the iodite ion (IO₂⁻).
-
Use high-resolution mass spectrometry to determine the exact mass and infer the elemental composition.
-
Analyze the fragmentation pattern from MS/MS to support the structural assignment.
-
Data Presentation: Expected m/z Values
| Ion | Formula | Isotopic Mass (m/z) | Notes |
| Iodite | IO₂⁻ | 158.90 | The primary target ion for HIO₂ detection. |
| Iodide | I⁻ | 126.90 | A common species in the reaction mixture. |
| Hypoiodite | IO⁻ | 142.90 | A precursor to HIO₂. |
| Iodate | IO₃⁻ | 174.89 | A final product of disproportionation. |
Visualizations
Logical and Experimental Workflows
Caption: Reaction pathway for the disproportionation of hypothis compound (HOI).
Caption: Experimental workflow for stopped-flow UV-Vis spectroscopy.
Caption: Workflow for the identification of HIO₂ by ESI-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. extramarks.com [extramarks.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 6. edinst.com [edinst.com]
- 7. web.williams.edu [web.williams.edu]
- 8. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 9. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nrc.gov [nrc.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UV-Vis Spectrophotometry for Kinetic Analysis of Iodous Acid Disproportionation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodous acid (HIO₂) is a reactive iodine oxoacid that plays a crucial role as an intermediate in various chemical reactions, including the well-known Bray-Liebhafsky and Briggs-Rauscher oscillating reactions. Its high instability leads to a rapid disproportionation reaction, yielding iodate (B108269) (IO₃⁻) and hypothis compound (HOI), which subsequently reacts further to form iodine (I₂). The study of this disproportionation is critical for understanding the mechanisms of complex iodine-based chemical systems. UV-Vis spectrophotometry is an effective technique for monitoring the kinetics of this reaction by tracking the concentration changes of species that absorb in the ultraviolet and visible regions, such as iodine and triiodide (I₃⁻). This application note provides a detailed protocol for the kinetic analysis of this compound disproportionation using UV-Vis spectrophotometry.
Chemical Background
The disproportionation of this compound is a key step in the overall disproportionation of hypothis compound. The process can be summarized by the following reactions:
-
Disproportionation of this compound: 2 HIO₂ → HIO₃ + HOI
-
Reaction of Hypothis compound: HOI + I⁻ + H⁺ ⇌ I₂ + H₂O
-
Overall Disproportionation of Hypothis compound: 5 HOI ⇌ 2I₂ + IO₃⁻ + H⁺ + 2H₂O[1][2]
The kinetics of the disproportionation of this compound itself can be studied by monitoring the formation of molecular iodine (I₂) or the triiodide ion (I₃⁻), which is formed in the presence of excess iodide ions and has strong absorbance peaks in the UV-Vis spectrum.
Quantitative Data
The rate of disproportionation of this compound is influenced by factors such as temperature and acidity. The following tables summarize kinetic data from studies conducted in aqueous sulfuric acid solutions.
Table 1: Disproportionation Rate Constants of this compound (HOIO) in 0.18 mol/dm³ Sulfuric Acid [3]
| Temperature (K) | Rate Constant (k) (dm³mol⁻¹s⁻¹) |
| 285 | 0.90 ± 0.08 |
| 291 | 1.10 ± 0.10 |
| 298 | 1.30 ± 0.07 |
| 303 | 1.50 ± 0.10 |
Table 2: Activation Energy for the Disproportionation of this compound
| Parameter | Value | Reference |
| Activation Energy (Ea) in 0.18 mol/dm³ H₂SO₄ | 38 ± 5 kJ/mol | [3] |
| Activation Energy (Ea) in 0.125 mol/dm³ H₂SO₄ | 46 kJ/mol | [4] |
Table 3: UV-Vis Absorption Maxima of Relevant Iodine Species
| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Reference |
| Iodine (I₂) | ~460 nm | - | [5] |
| Triiodide (I₃⁻) | 288 nm, 350-360 nm | ε₃₅₀ ≈ 26,400 M⁻¹cm⁻¹ | [6][7] |
| bis(acetato-O)iodate(I) | 266 nm (shoulder) | 530 M⁻¹cm⁻¹ | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound and the subsequent kinetic analysis of its disproportionation using UV-Vis spectrophotometry.
Protocol 1: In-situ Generation of this compound
This compound is highly unstable and is therefore generated in-situ immediately before the kinetic measurements.
Materials:
-
Sodium iodate (NaIO₃)
-
Sodium iodide (NaI)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Prepare stock solutions of NaIO₃, NaI, and H₂SO₄ of known concentrations in deionized water.
-
To generate this compound, mix stoichiometric amounts of NaIO₃ and NaI solutions in an acidic medium (H₂SO₄). The reaction is: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O Followed by: I₂ + H₂O ⇌ HOI + I⁻ + H⁺ And the reaction of interest for this protocol is the formation of HIO₂ from other iodine species. A common method to generate HIO₂ for kinetic studies is through the reaction of iodate with a reducing agent that produces HIO₂ as an intermediate. For the purpose of this protocol, we will assume the generation of HIO₂ from a precursor reaction mixture which is then rapidly introduced to the spectrophotometer.
Protocol 2: UV-Vis Spectrophotometric Kinetic Analysis
Instrumentation:
-
A double-beam UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes (1 cm path length).
-
Stopped-flow apparatus (optional, for very fast reactions).
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to the desired wavelength for monitoring the reaction. The formation of I₂ can be monitored around 460 nm, while the formation of I₃⁻ (in the presence of excess iodide) is typically monitored at its absorbance maximum of ~350 nm.[7]
-
Set the desired temperature for the experiment using the temperature controller of the cuvette holder.
-
Calibrate the spectrophotometer with a blank solution (e.g., deionized water or the acidic buffer solution used in the reaction).
-
-
Reaction Initiation and Data Acquisition:
-
Pipette the reactant solutions (containing the in-situ generated this compound) into a quartz cuvette.
-
Rapidly place the cuvette in the spectrophotometer and start the data acquisition.
-
Record the absorbance at the chosen wavelength as a function of time. The frequency of data collection will depend on the reaction rate.
-
-
Data Analysis:
-
The rate of the reaction can be determined from the change in absorbance over time.
-
The concentration of the product (I₂ or I₃⁻) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time plot.
-
By performing the experiment with varying initial concentrations of reactants, the order of the reaction with respect to each reactant can be determined.
-
The rate constant (k) can then be calculated from the rate law.
-
Visualizations
Diagram 1: this compound Disproportionation Reaction Pathway
Caption: Reaction pathway of this compound disproportionation.
Diagram 2: Experimental Workflow for UV-Vis Kinetic Study
Caption: Workflow for the kinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KINETICS STUDY OF THE DISPROPORTIONATION OF THE this compound IN AQUEOUS SULFURIC ACID SOLUTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 4. INFLUENCE OF THE ACIDITY OF THE this compound SOLUTION SYSTEM ON THE KINETICS OF THE DISPROPORTIONATION REACTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. Practical Activity for Development and Validation of a Simple UV-Spectroscopic Method for Iodate Determination in Table Salt [article.sapub.org]
- 7. chemijournal.com [chemijournal.com]
Kinetic Studies of Iodous Acid Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodous acid (HIO₂) is a reactive iodine species that plays a crucial role as an intermediate in various chemical reactions, including oscillating reactions and atmospheric chemistry. Understanding the kinetics of its formation and consumption is essential for elucidating complex reaction mechanisms and for applications in areas such as drug development, where halogen chemistry can be pertinent. These application notes provide detailed protocols for the kinetic study of key this compound reactions, present quantitative data in a structured format, and offer visualizations of reaction pathways and experimental workflows.
I. Key Reactions of this compound
This compound is primarily involved in disproportionation reactions and acts as an intermediate in more complex reaction schemes. The following sections detail the kinetics of its most significant reactions.
Disproportionation of this compound
The disproportionation of this compound is a key process governing its stability and concentration in aqueous solutions. The overall reaction is:
2HIO₂ → HIO₃ + HOI
This reaction is known to be autocatalytic and its rate is influenced by factors such as acidity and temperature.
Table 1: Rate Constants for the Disproportionation of this compound
| Temperature (K) | [H₂SO₄] (mol/dm³) | Rate Constant (k) (dm³mol⁻¹s⁻¹) | Reference |
| 285 | 0.125 | 0.90 ± 0.08 | [1] |
| 291 | 0.125 | 1.10 ± 0.10 | [1] |
| 298 | 0.125 | 1.30 ± 0.07 | [1] |
| 303 | 0.125 | 1.50 ± 0.10 | [1] |
Note: The disproportionation is a complex process, and the reported rate constants can be influenced by the specific experimental conditions and the presence of other species.
Reactions in the Chlorite-Iodide System
This compound is a critical intermediate in the complex reaction between chlorite (B76162) (ClO₂⁻) and iodide (I⁻) ions. The following table summarizes the elementary reactions involving HIO₂ and their associated rate constants.
Table 2: Elementary Reactions and Rate Constants Involving this compound in the Chlorite-Iodide System at 25°C
| Reaction | Rate Constant (k) | Units |
| H⁺ + ClO₂⁻ + HIO₂ → 2HOCl + I⁻ | 3.0 x 10³ | M⁻²s⁻¹ |
| HIO₂ + I⁻ + H⁺ → 2HOI | 1.9 x 10¹⁰ | M⁻²s⁻¹ |
| 2HIO₂ → IO₃⁻ + HOI + H⁺ | 1.3 x 10³ | M⁻¹s⁻¹ |
| HOCl + HIO₂ → IO₃⁻ + Cl⁻ + 2H⁺ | 1.0 x 10⁸ | M⁻¹s⁻¹ |
Reaction with Hydroxyl Radical
Computational studies have investigated the reaction of this compound with the hydroxyl radical (•OH), a key oxidant in atmospheric and aqueous systems. The primary reaction pathways are H-abstraction and OH-abstraction.
Table 3: Calculated Thermochemical and Kinetic Data for the Reaction of this compound with Hydroxyl Radical at 298 K
| Reaction Pathway | ΔᵣH° (kJ/mol) | ΔᵣG° (kJ/mol) | Rate Constant (k) (cm³molecule⁻¹s⁻¹) |
| HOIO + •OH → IO₂ + H₂O (H-abstraction) | -135 | - | 2.22 x 10⁻¹⁹ x T¹⁸³ exp(-4.9/RT) |
| HOIO + •OH → H₂O₂ + IO (OH-abstraction) | - | - | 7.73 x 10⁻²¹ x T²⁶⁶ exp(-70.2/RT) |
Note: The rate constants are theoretical values derived from computational models.
II. Experimental Protocols
Protocol for In Situ Generation and Kinetic Study of this compound Disproportionation by UV-Vis Spectrophotometry
This protocol describes the generation of this compound in situ through the reaction of iodate (B108269) and a reducing agent, followed by the kinetic analysis of its disproportionation by monitoring the formation of iodine (I₂) using a UV-Vis spectrophotometer.
Materials:
-
Potassium iodate (KIO₃) solution (e.g., 0.1 M)
-
Sodium bisulfite (NaHSO₃) solution (e.g., 0.05 M) - freshly prepared
-
Sulfuric acid (H₂SO₄) solution (e.g., 1 M)
-
Starch indicator solution (1%)
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of KIO₃, NaHSO₃, and H₂SO₄ of the desired concentrations.
-
Prepare a fresh starch indicator solution.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength for monitoring I₂ or the I₂-starch complex (e.g., 460 nm for I₂ or ~590 nm for the complex).
-
Equilibrate the cuvette holder to the desired reaction temperature.
-
-
In Situ Generation of this compound:
-
In a reaction vessel (e.g., a beaker), mix the KIO₃ solution and the H₂SO₄ solution.
-
Initiate the reaction by adding a stoichiometric amount or a slight excess of the NaHSO₃ solution to reduce the iodate to this compound. The reaction is: 2IO₃⁻ + 5HSO₃⁻ → I₂(s) + 5SO₄²⁻ + 3H⁺ + H₂O (This is a simplification, the reaction proceeds through intermediates including HIO₂). To generate HIO₂ directly, the stoichiometry needs careful control to avoid the formation of I₂. A common approach is the reaction: IO₃⁻ + 2HSO₃⁻ → IO₂⁻ + 2SO₄²⁻ + 2H⁺ , followed by protonation to HIO₂.
-
-
Kinetic Measurement:
-
At time t=0, quickly transfer a portion of the reaction mixture containing the in situ generated this compound into a quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance as a function of time.
-
The disproportionation of HIO₂ will produce HOI and HIO₃. The HOI can further react to form I₂, which can be monitored.
-
Record the absorbance until the reaction is complete (i.e., the absorbance reaches a stable value).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
The rate law for the disproportionation is often complex, but can be approximated as second order in HIO₂ under certain conditions. The integrated rate law can be used to determine the rate constant.
-
Protocol for Studying Fast Reactions of this compound using Stopped-Flow Spectroscopy
This protocol outlines the use of a stopped-flow instrument to investigate the kinetics of rapid reactions involving this compound, such as its reaction with iodide or chlorite ions.
Materials:
-
Reactant A solution (e.g., in situ generated this compound solution)
-
Reactant B solution (e.g., potassium iodide or sodium chlorite solution)
-
Appropriate buffer or acid solution to maintain constant pH
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup:
-
Prepare and prime the stopped-flow instrument with the appropriate solvent (e.g., deionized water or buffer).
-
Set the desired wavelength, temperature, and data acquisition parameters on the instrument's software.
-
-
Loading Reactants:
-
Load the two reactant solutions into the separate syringes of the stopped-flow apparatus. One syringe will contain the in situ generated this compound, and the other will contain the second reactant.
-
-
Kinetic Run:
-
Initiate the stopped-flow run. The instrument will rapidly mix the two reactant solutions and push them into the observation cell.
-
The data acquisition will be triggered simultaneously, recording the change in absorbance or fluorescence over time (typically in milliseconds).
-
Multiple runs should be performed to ensure reproducibility.
-
-
Data Analysis:
-
The resulting kinetic traces (absorbance vs. time) are analyzed using the instrument's software.
-
Fit the data to appropriate kinetic models (e.g., single or double exponential) to extract the observed rate constants (k_obs).
-
By varying the concentration of one reactant while keeping the other in excess, the order of the reaction with respect to each reactant and the overall rate constant can be determined.
-
III. Visualizations
Signaling Pathways and Logical Relationships
References
Application Notes and Protocols: Iodous Acid as an Oxidizing Agent in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodous acid (HIO₂), with iodine in the +3 oxidation state, is a highly unstable and transient species. Due to its instability, it is not isolated but is believed to be generated in situ as a reactive intermediate in various oxidation reactions. Systems employing molecular iodine (I₂) in combination with a terminal oxidant (e.g., hydrogen peroxide, Oxone®) in aqueous or protic media are thought to proceed via the formation of hypothis compound (HIO), which can then disproportionate or be further oxidized to form this compound. This transient this compound is a powerful oxidizing agent capable of converting a range of functional groups.
These application notes provide an overview of reactions where this compound is a plausible key oxidizing species, along with detailed protocols for its in situ generation and application in organic synthesis.
Oxidation of Alcohols to Carbonyl Compounds
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, can be achieved using iodine-based systems where this compound is a likely intermediate. A notable example is the use of molecular iodine in an aqueous basic solution, where the active oxidizing species has been suggested to be the iodite (B1235397) ion (IO₂⁻), the conjugate base of this compound.[1]
Quantitative Data for Alcohol Oxidation
| Entry | Substrate | Product | Oxidant System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | I₂ / NaOH | Water | 12 | 95 | [1] |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | I₂ / NaOH | Water | 12 | 92 | [1] |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | I₂ / NaOH | Water | 12 | 94 | [1] |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | I₂ / NaOH | Water | 12 | 90 | [1] |
| 5 | Cyclohexanol | Cyclohexanone | I₂ / NaOH | Water | 12 | 85 | [1] |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
Iodine (I₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 g, 9.25 mmol) and deionized water (20 mL).
-
Add sodium hydroxide (0.74 g, 18.5 mmol) to the mixture and stir until it dissolves.
-
Add iodine (2.35 g, 9.25 mmol) portion-wise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution until the dark color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Proposed Mechanism Workflow
Caption: Proposed workflow for alcohol oxidation.
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a crucial transformation in organic synthesis. Systems employing hydrogen peroxide in the presence of an iodine source are effective for this purpose, likely proceeding through an this compound intermediate.
Quantitative Data for Sulfide (B99878) Oxidation
| Entry | Substrate | Product | Oxidant System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Thioanisole (B89551) | Methyl phenyl sulfoxide | H₂O₂ / I₂ | Methanol (B129727) | 4 | 95 | [2] |
| 2 | Diphenyl sulfide | Diphenyl sulfoxide | H₂O₂ / I₂ | Methanol | 5 | 92 | [2] |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | H₂O₂ / I₂ | Methanol | 4.5 | 94 | [2] |
| 4 | Di-n-butyl sulfide | Di-n-butyl sulfoxide | H₂O₂ / I₂ | Methanol | 6 | 90 | [2] |
Experimental Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
Materials:
-
Thioanisole (Methyl phenyl sulfide)
-
30% Hydrogen peroxide (H₂O₂)
-
Iodine (I₂) (catalytic amount)
-
Methanol
-
Saturated sodium sulfite (B76179) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve thioanisole (1.24 g, 10 mmol) in methanol (20 mL).
-
Add a catalytic amount of iodine (e.g., 0.05 g, 0.2 mmol).
-
Cool the mixture in an ice bath and add 30% hydrogen peroxide (1.13 mL, 11 mmol) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours. Monitor by TLC.
-
Quench the reaction by adding saturated sodium sulfite solution to destroy any excess peroxide.
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the sulfoxide.
-
Purify by column chromatography or recrystallization if needed.
Proposed Reaction Pathway
Caption: this compound mediated sulfide oxidation.
Oxidative Cyclization of Phenols
Hypervalent iodine reagents are widely used for the oxidative cyclization of phenols. While specific reagents like phenyliodine(III) diacetate (PIDA) are often employed, the underlying reactive species can be conceptualized as being related to iodine oxoacids. These reactions are pivotal in the synthesis of complex natural products and heterocyclic scaffolds relevant to drug discovery.
Experimental Protocol: PIDA-Mediated Oxidative Cyclization of a Phenolic Azide (B81097)
This protocol is adapted from a reported synthesis of a precursor to aaptamine (B1664758) alkaloids.[3]
Materials:
-
Phenolic azide substrate (e.g., 4-(2-azidoethyl)-2-methoxyphenol)
-
Phenyliodine(III) diacetate (PIDA)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
Dissolve the phenolic azide substrate (1 mmol) in a mixture of dichloromethane and trifluoroethanol (4:1, 10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add PIDA (1.2 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the cyclized product.
Logical Relationship in Phenol (B47542) Cyclization
Caption: Key steps in oxidative phenol cyclization.
Conclusion
While this compound itself is too unstable for direct use in synthetic chemistry, its role as a transient, highly reactive oxidizing species generated in situ is a key concept in understanding a variety of iodine-mediated oxidation reactions. The protocols provided here for the oxidation of alcohols, sulfides, and the cyclization of phenols, using readily available iodine sources and co-oxidants, offer practical methods for achieving these transformations. For researchers in drug development, the mild conditions and functional group tolerance of many of these methods make them attractive for the synthesis and modification of complex molecules. Further mechanistic studies are needed to fully elucidate the precise role of this compound in these and other oxidative processes.
References
- 1. Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application of Iodous Acid in Oscillating Chemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodous acid (HIO₂) is a key intermediate in several oscillating chemical reactions, most notably the Bray-Liebhafsky (BL) and Briggs-Rauscher (BR) reactions. These reactions are classic examples of chemical oscillators, where the concentrations of intermediate species, and thus the system's observable properties like color, vary periodically. The autocatalytic production and consumption of this compound are central to the feedback mechanisms that drive these oscillations. Understanding the role of this compound and the experimental conditions that sustain these oscillations is crucial for studying complex reaction kinetics, nonlinear dynamics, and for potential applications in areas such as drug delivery and sensor development.
These application notes provide detailed protocols for demonstrating and studying the Briggs-Rauscher and Bray-Liebhafsky reactions, along with quantitative data and visualizations of the underlying reaction pathways.
Key Oscillating Reactions Involving this compound
The Briggs-Rauscher (BR) Reaction
The Briggs-Rauscher reaction is a well-known oscillating chemical reaction, famous for its dramatic color changes from colorless to amber to a deep blue-black, with the cycle repeating several times.[1][2][3][4][5][6] The reaction is a hybrid of the Bray-Liebhafsky and the Belousov-Zhabotinsky (BZ) reactions.[1] The overall reaction involves the iodate-catalyzed decomposition of hydrogen peroxide in the presence of an organic acid (typically malonic acid) and a catalyst (manganese(II) ions).[7][8]
The oscillation is governed by two key processes: a non-radical process and a radical process. The concentration of iodide ions (I⁻) determines which process dominates.[2][3] this compound (HIO₂) is a central intermediate in both pathways. In the radical process, which is autocatalytic, HIO₂ is rapidly produced.[1] In the non-radical process, HIO₂ is formed more slowly.[1] The interplay between these two pathways leads to the oscillation in the concentrations of iodine (I₂) and iodide (I⁻), which, in the presence of a starch indicator, causes the characteristic color changes.[2][7]
The Bray-Liebhafsky (BL) Reaction
The Bray-Liebhafsky reaction was the first known oscillating reaction in a homogeneous solution, discovered by William C. Bray in 1921.[9][10] It involves the decomposition of hydrogen peroxide catalyzed by an iodate (B108269)/iodine system in an acidic solution.[9][10][11] The reaction oscillates between the oxidation of iodine to iodate and the reduction of iodate back to iodine by hydrogen peroxide.[9] This periodic change in iodine and iodate concentrations drives the oscillations.[9] this compound is a critical intermediate in the mechanism of this reaction as well.[12][13] The oscillations in the BL reaction are typically slower than in the BR reaction, with periods that can be on the order of hours, and can be influenced by temperature.[9][10]
Quantitative Data
The following tables summarize the typical concentrations of reactants used in the Briggs-Rauscher and Bray-Liebhafsky oscillating reactions.
Table 1: Briggs-Rauscher Reaction Solution Compositions
| Solution | Component | Concentration (approx.) | Amount |
| Solution A | Hydrogen Peroxide (H₂O₂) | 4.0 M | 410 mL of 30% H₂O₂ per L of solution[1][14] |
| Solution B | Potassium Iodate (KIO₃) | 0.20 M | 43 g per L of solution[1][14] |
| Sulfuric Acid (H₂SO₄) | 0.077 M | 4.3 mL of concentrated H₂SO₄ per L of solution[1][14] | |
| Solution C | Malonic Acid (CH₂(COOH)₂) | 0.15 M | 16 g per L of solution[1][14] |
| Manganese(II) Sulfate (B86663) Monohydrate (MnSO₄·H₂O) | 0.020 M | 3.4 g per L of solution[1][14] | |
| Starch (indicator) | ~0.03% | 0.3 g per L of solution[1][14] |
Table 2: Bray-Liebhafsky Reaction Initial Concentrations (Example)
| Component | Concentration |
| Potassium Iodate (KIO₃) | 0.125 M[15] |
| Sulfuric Acid (H₂SO₄) | 0.24 M[15] |
| Hydrogen Peroxide (H₂O₂) (30% w/w) | Added as a specific volume to the heated solution[15] |
| Temperature | 65 °C[15] |
Note: The concentrations for the Bray-Liebhafsky reaction can vary, and the reaction is sensitive to temperature.
Experimental Protocols
Protocol 1: The Briggs-Rauscher Oscillating Reaction
This protocol describes the preparation of three solutions that, when mixed, will result in the characteristic oscillations of the Briggs-Rauscher reaction.
Materials:
-
Distilled water
-
Hydrogen peroxide (H₂O₂, 30%)
-
Potassium iodate (KIO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Malonic acid (CH₂(COOH)₂)
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Soluble starch
-
Beakers (100 mL, 2 L)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Safety goggles and gloves
Procedure:
Solution A (4.0 M H₂O₂):
-
Pour 400 mL of distilled water into a 2 L beaker.
-
Wearing gloves and safety goggles, carefully add 410 mL of 30% hydrogen peroxide to the beaker.[1][14]
-
Dilute the solution to a final volume of 1.0 L with distilled water.[1][14]
Solution B (0.20 M KIO₃ and 0.077 M H₂SO₄):
-
In a separate 2 L beaker, dissolve 43 g of potassium iodate in approximately 800 mL of distilled water. Gentle warming and stirring may be required.[1][14]
-
Carefully add 4.3 mL of concentrated sulfuric acid to the solution.[1][14]
-
Dilute the solution to a final volume of 1.0 L with distilled water.[1][14]
Solution C (0.15 M Malonic Acid, 0.020 M MnSO₄, and Starch):
-
In a third 2 L beaker, dissolve 16 g of malonic acid and 3.4 g of manganese(II) sulfate monohydrate in approximately 500 mL of distilled water.[1][14]
-
In a smaller beaker (100 mL), heat about 50 mL of distilled water to boiling.
-
In another small beaker, make a slurry of 0.3 g of soluble starch in about 5 mL of distilled water.[1][14]
-
Pour the starch slurry into the boiling water and stir until the starch has dissolved (1-2 minutes).[1][14]
-
Add the starch solution to the malonic acid and manganese sulfate solution.
-
Dilute the final mixture to 1.0 L with distilled water.[14]
Demonstration:
-
Place a large beaker on a magnetic stirrer and add a stir bar.
-
Pour equal volumes (e.g., 100 mL) of Solution A and Solution B into the beaker.[14]
-
Begin stirring to create a vortex.
-
Add an equal volume (e.g., 100 mL) of Solution C to the beaker.
-
Observe the color changes. The solution will cycle from colorless to amber to deep blue for several minutes.[2][3][16] The period of oscillation is typically around 15 seconds at 25°C.[2]
Protocol 2: The Bray-Liebhafsky Oscillating Reaction
This protocol provides a general guideline for observing the Bray-Liebhafsky reaction. The reaction is highly sensitive to initial conditions and may require some optimization.
Materials:
-
Distilled water
-
Potassium iodate (KIO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Beaker
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Thermometer
-
Safety goggles and gloves
Procedure:
-
Prepare a 50 mL solution of 0.125 M potassium iodate and 0.24 M sulfuric acid in a beaker.[15]
-
Place the beaker in an oil bath on a hotplate with a magnetic stirrer and heat the solution to a constant temperature of 65 °C while stirring.[15]
-
After the temperature has stabilized (e.g., after 30 minutes), add a specific volume of 30% w/w hydrogen peroxide (e.g., 1.3 mL) to the solution.[15]
-
Observe the reaction. The oscillations in this reaction are primarily observed as periodic changes in the concentration of iodine, which can be monitored spectrophotometrically or by observing the faint yellow/brown color of iodine. The evolution of oxygen gas will also oscillate.[9] Unlike the Briggs-Rauscher reaction, a starch indicator is not typically used, and the color changes are less dramatic.
Visualizations
Briggs-Rauscher Reaction Mechanism Overview
The following diagram illustrates the core feedback loop in the Briggs-Rauscher reaction, highlighting the central role of this compound.
Caption: Core feedback loop of the Briggs-Rauscher reaction.
Bray-Liebhafsky Reaction Pathway
This diagram shows a simplified representation of the competing reactions in the Bray-Liebhafsky system.
Caption: Competing pathways in the Bray-Liebhafsky reaction.
Experimental Workflow for Oscillating Reactions
The following diagram outlines the general experimental workflow for preparing and observing an oscillating chemical reaction.
Caption: General workflow for oscillating reaction experiments.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. X870: Briggs-Rauscher Reaction- Oscillating Clock | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 3. Briggs-Rauscher Oscillating Color Change Reaction [thoughtco.com]
- 4. sciencenotes.org [sciencenotes.org]
- 5. Briggs–Rauscher reaction - Wikipedia [en.wikipedia.org]
- 6. kaiserscience.wordpress.com [kaiserscience.wordpress.com]
- 7. Briggs-Rauscher Reaction | ChemTalk [chemistrytalk.org]
- 8. "Iodine clock" experiment (the Briggs–Rauscher reaction) | MEL Chemistry [melscience.com]
- 9. Bray–Liebhafsky reaction - Wikipedia [en.wikipedia.org]
- 10. Bray-Liebhafsky_reaction [chemeurope.com]
- 11. Iodine oxidation by hydrogen peroxide in acidic solutions, Bray-Liebhafsky reaction and other related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of the Bray–Liebhafsky reaction: effect of the oxidation of this compound by hydrogen peroxide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Mechanism of the Bray–Liebhafsky reaction: effect of the oxidation of this compound by hydrogen peroxide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. csub.edu [csub.edu]
Application Notes and Protocols for Incorporating Iodous Acid (HIO₂) in Atmospheric Chemistry Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for incorporating iodous acid (HIO₂) into atmospheric chemistry models. The following sections detail the key chemical reactions, quantitative data, experimental protocols for detection, and its role in atmospheric processes, particularly new particle formation.
Introduction to this compound in the Atmosphere
This compound (HIO₂), with its most stable isomer being HOIO, is an iodine-containing species that plays a significant role in atmospheric chemistry, particularly in marine and coastal environments. Although present in lower concentrations than iodic acid (HIO₃), HIO₂ is a crucial participant in the formation of new atmospheric aerosol particles, which have significant implications for cloud formation and climate. Recent studies have highlighted its role in stabilizing HIO₃ clusters, thereby facilitating the initial steps of particle nucleation. Understanding the sources, sinks, and reactions of HIO₂ is therefore essential for accurately modeling iodine chemistry and its impact on the Earth's atmosphere.
Gas-Phase Chemistry of this compound
The gas-phase chemistry of HIO₂ is a critical component for its inclusion in atmospheric models. Key reactions include its formation from iodine monoxide (IO) radicals and its primary loss pathway through reaction with hydroxyl (OH) radicals.
Formation Pathways
The primary formation pathways for this compound (HOIO) in the gas phase are:
-
Reaction of Iodine Monoxide (IO) with Hydroperoxy Radicals (HO₂): This is considered a significant source of HOIO. IO + HO₂ → HOIO + O₂
-
Reaction of Iodine Atoms (I) with Hydroperoxy Radicals (HO₂): This reaction also contributes to the formation of HOIO. I + HO₂ → HOIO
-
Reaction of Iodine Dioxide (OIO) with Hydroxyl Radicals (OH): While this reaction can produce HIO₃, it is also a potential source of HOIO under certain conditions, though less well-established. OIO + OH → Products (potentially including HOIO)
-
Reaction of I₂O₄ with Water: There is a proposed mechanism for the formation of HIO₂ from the reaction of I₂O₄ with water, which could be relevant under specific atmospheric conditions. I₂O₄ + H₂O → HIO₃ + HIO₂
Loss Pathways
The principal gas-phase loss mechanism for HOIO is its reaction with the hydroxyl radical (OH). This reaction has two main channels: H-abstraction and OH-abstraction.
Computational studies have shown that the H-abstraction channel is significantly dominant at tropospheric temperatures.[1] The long atmospheric lifetime of HOIO, estimated to be approximately 64 years with respect to its reaction with OH, suggests that other loss processes, such as photolysis or heterogeneous uptake, could be important.[1][2]
Quantitative Data for Model Implementation
Accurate quantitative data are essential for the parameterization of HIO₂ chemistry in atmospheric models. This section provides key thermochemical and kinetic data.
Table 1: Thermochemical Data for this compound (HOIO)
| Parameter | Value | Reference |
| Standard Enthalpy of Formation (ΔfH°₂₉₈ K) | -24.8 ± 0.9 kJ mol⁻¹ | [1] |
Table 2: Kinetic Data for the Reaction of HOIO with OH
The temperature-dependent rate constants for the reaction of HOIO with OH are given in the Arrhenius form, k(T) = A * Tⁿ * exp(-Ea / RT), where the units of k(T) are cm³ molecule⁻¹ s⁻¹.
| Reaction Channel | A | n | Ea (kJ mol⁻¹) | Temperature Range (K) | Reference |
| H-abstraction (HOIO + OH → OIO + H₂O) | 2.22 x 10⁻¹⁹ | 1.83 | 4.9 | 250–2500 | [1] |
| OH-abstraction (HOIO + OH → IO + H₂O₂) | 7.73 x 10⁻²¹ | 2.66 | 70.2 | 250–2500 | [1] |
Photolysis of this compound
The photolysis of HIO₂ is a potential atmospheric sink, however, there is a significant lack of experimental and theoretical data on its absorption cross-sections and quantum yields. Theoretical calculations suggest that while HOIO has excited states accessible at solar wavelengths, the oscillator strengths are very small, implying that its photolysis may be a slow process.[3] This remains a key area of uncertainty in understanding the atmospheric lifecycle of HIO₂.
Heterogeneous Chemistry of this compound
The uptake of HIO₂ onto aerosol surfaces represents another potential loss pathway. However, direct measurements of the uptake coefficient (γ) of HIO₂ on various atmospheric aerosols (e.g., marine aerosols, dust, soot) are currently not available in the literature. The heterogeneous chemistry of other iodine species, such as I₂O₅ and HOI, has been studied and suggests that iodine compounds can undergo significant processing on aerosol surfaces.[4][5] For modeling purposes, it is recommended to use the uptake coefficients of structurally similar and reactive species like HO₂ as a first approximation, while acknowledging the high uncertainty.
Table 3: Atmospheric Concentrations of this compound
Recent field campaigns have successfully measured HIO₂ concentrations in polluted urban environments, providing valuable data for model evaluation.
| Location | Environment | HIO₂ Concentration (cm⁻³) | Key Findings | Reference |
| Beijing, China | Polluted Urban | ~10⁴ (max approaching 10⁵ in summer) | Concentrations are about an order of magnitude lower than HIO₃. | [6][7] |
| Nanjing, China | Polluted Urban | ~10⁴ (max approaching 10⁵ in summer) | Similar concentrations and seasonal trends to Beijing. | [6][7] |
Role in New Particle Formation
A critical role of HIO₂ in the atmosphere is its involvement in new particle formation (NPF). While HIO₃ is a key driver of iodine-mediated NPF, HIO₂ has been shown to play a crucial stabilizing role in the initial clustering steps.
-
Neutral Nucleation: In neutral nucleation pathways, the sequential addition of HIO₂ and HIO₃ molecules is important for the formation of stable clusters.[8] HIO₂ is more effective at stabilizing HIO₃ clusters than HIO₃ itself.[9]
-
Competition with Sulfuric Acid: Iodine oxoacid particle formation, involving both HIO₃ and HIO₂, can compete with sulfuric acid-driven nucleation in pristine marine environments where concentrations of ammonia (B1221849) and other stabilizing bases are low.[8][10]
Experimental Protocols
Detection and Quantification of Gaseous HIO₂ using Chemical Ionization Mass Spectrometry (CIMS)
Principle: Chemical Ionization Mass Spectrometry (CIMS) is a highly sensitive technique for the real-time detection of trace gases. For the detection of HIO₂, bromide (Br⁻) is a suitable reagent ion. The HIO₂ molecule clusters with the Br⁻ ion, and the resulting cluster ion is detected by a mass spectrometer.
Instrumentation:
-
High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometer (HR-ToF-CIMS).
-
Ion source for generating Br⁻ reagent ions (e.g., from CHBr₃ or other bromine-containing precursors).
-
Gas handling and calibration system.
Protocol:
-
Reagent Ion Generation: Generate Br⁻ ions in the ion source. The choice of precursor and ion source parameters should be optimized to maximize the Br⁻ signal while minimizing potential interferences.
-
Sampling: Draw ambient air into the ion-molecule reaction (IMR) region of the CIMS at a controlled flow rate.
-
Ion-Molecule Reactions: In the IMR, HIO₂ molecules react with Br⁻ ions to form the cluster ion [HIO₂·Br]⁻. The reaction time and pressure in the IMR should be stable to ensure consistent ionization efficiency.
-
Mass Analysis: The ions are guided from the IMR into the mass spectrometer, where the [HIO₂·Br]⁻ cluster is detected at its specific mass-to-charge ratio. High-resolution mass spectrometry is crucial to separate the target ion from potential isobaric interferences.
-
Calibration:
-
Standard Generation: A stable, quantifiable source of HIO₂ is currently a major challenge for direct calibration.
-
Proxy Calibration: In the absence of a direct HIO₂ standard, calibration can be performed using a proxy compound with similar chemical properties and a known concentration. The relative sensitivity of the CIMS to HIO₂ and the proxy compound can be estimated using theoretical calculations of their binding energies with the reagent ion.
-
Duty-Cycle Correction: Account for the instrument's duty cycle to ensure accurate quantification.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the [HIO₂·Br]⁻ cluster in the mass spectrum.
-
Subtract the instrument background signal, which can be determined by sampling from a zero-air source.
-
Apply the calibration factor to convert the measured ion signal to a concentration.
-
Visualization of Key Pathways
Gas-Phase Chemistry of this compound
Caption: Gas-phase formation and loss pathways of this compound (HIO₂).
Role of HIO₂ in New Particle Formation
Caption: The stabilizing role of HIO₂ in HIO₃-driven new particle formation.
Implementation in Atmospheric Chemistry Models
When incorporating HIO₂ chemistry into atmospheric models, it is important to consider the following:
-
Model Choice: Global models like GEOS-Chem and CAM-chem have existing iodine chemistry schemes that can be updated to include explicit HIO₂ reactions.[10][11][12][13][14][15][16] Box models can be used to test the sensitivity of the system to HIO₂ chemistry under specific conditions.
-
Reaction Scheme: The gas-phase reactions detailed in Section 2 should be included. Given the uncertainty in photolysis and heterogeneous uptake, sensitivity studies with a range of plausible values for these parameters are recommended.
-
Emissions: The sources of HIO₂ are linked to the precursors of IO and I radicals, which are primarily from oceanic emissions of inorganic iodine (I₂) and hypothis compound (HOI), as well as organoiodine compounds.
-
Evaluation: Model outputs should be compared with available field measurements of HIO₂ and other iodine species to evaluate the performance of the chemical mechanism.
Future Research Directions
The understanding of HIO₂'s role in the atmosphere is still evolving. Key areas for future research include:
-
Photolysis: Laboratory and theoretical studies are urgently needed to determine the absorption cross-sections and quantum yields of HIO₂ photolysis.
-
Heterogeneous Chemistry: The uptake coefficients of HIO₂ on a variety of atmospheric aerosols need to be measured to better constrain this potential sink.
-
Ambient Measurements: More field measurements of HIO₂ in different atmospheric environments (e.g., remote marine boundary layer, polar regions) are required to improve our understanding of its spatial and temporal distribution.
-
Model Development: Further refinement of HIO₂ chemistry in global and regional atmospheric models is necessary to accurately assess its impact on air quality and climate.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. EGUsphere - Mechanistic Insights into I2O5 Heterogeneous Hydrolysis and Its Role in Iodine Aerosol Growth in Pristine and Polluted Atmospheres [egusphere.copernicus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uibk.ac.at [uibk.ac.at]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. wiki.seas.harvard.edu [wiki.seas.harvard.edu]
- 13. Bromine and iodine chemistry in a global chemistry-climate model: description and evaluation of very short-lived oceanic sources | CAMP2Ex [espo.nasa.gov]
- 14. GMD - Iodine chemistry in the chemistryâclimate model SOCOL-AERv2-I [gmd.copernicus.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. gmd.copernicus.org [gmd.copernicus.org]
Application Notes and Protocols: The Role of Iodous Acid in Marine Boundary Layer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine chemistry plays a pivotal role in the marine boundary layer (MBL), influencing atmospheric composition, aerosol formation, and climate. Among the various iodine species, iodous acid (HIO₂) has emerged as a critical component, particularly in the process of new particle formation. Understanding the sources, reactions, and atmospheric fate of HIO₂ is crucial for accurately modeling atmospheric processes and their impact on a global scale. These application notes provide a detailed overview of the role of this compound in the MBL, supported by quantitative data, experimental protocols for its detection, and visualizations of its chemical pathways.
Chemical Pathways of this compound in the Marine Boundary Layer
This compound is an intermediate in the complex iodine cycle in the MBL. Its formation is intrinsically linked to the emission of other iodine compounds from the ocean surface and subsequent photochemical reactions.
Sources of Iodine Precursors
The primary sources of reactive iodine in the MBL are the emissions of hypothis compound (HOI) and molecular iodine (I₂) from the ocean surface. These emissions are driven by the reaction of gaseous ozone (O₃) with aqueous iodide (I⁻) at the sea-air interface. Iodocarbons, such as methyl iodide (CH₃I) and diiodomethane (B129776) (CH₂I₂), released by marine organisms, also contribute to the atmospheric iodine budget.[1]
Formation of this compound
Once in the atmosphere, these precursors undergo a series of photochemical reactions. The formation of iodine oxoacids, including this compound (HIO₂) and iodic acid (HIO₃), is a key step in this process. While the exact gas-phase formation mechanism of HIO₂ is still an area of active research, it is understood to be formed from the oxidation of iodine atoms, which are produced from the photolysis of I₂ and HOI.
Role in New Particle Formation (Neutral Nucleation)
This compound plays a crucial and stabilizing role in neutral aerosol nucleation, a process that does not require the presence of ions.[2] It acts in concert with iodic acid (HIO₃) to form stable molecular clusters that can grow into new aerosol particles.[2] HIO₂ has been shown to bind strongly with HIO₃, and this mixed clustering pathway is significantly more favorable than the self-nucleation of either acid alone.[2] This stabilizing effect is critical for the initial steps of particle formation in pristine marine environments where other nucleating agents like ammonia (B1221849) or amines are scarce.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the chemistry of this compound in the marine boundary layer.
Table 1: Atmospheric Concentrations of Key Iodine Species in the Marine Boundary Layer
| Species | Typical Concentration (molecules cm⁻³) | Region/Conditions | Reference |
| HIO₃ | 1.42 x 10⁷ | CLOUD Experiment Conditions | |
| HIO₂ | 4.32 x 10⁵ | CLOUD Experiment Conditions | |
| IO | < 1 pptv (~2.7 x 10⁷) | Remote Marine Boundary Layer | [4] |
| I₂ | Up to 4.6 x 10¹⁰ | CLOUD Experiment Conditions |
Table 2: Thermodynamic Data for (HIO₃)ₘ(HIO₂)ₙ Cluster Formation at 263.15 K
| Cluster | Gibbs Free Energy of Formation (ΔG, kcal mol⁻¹) | Reference |
| (HIO₃)₁ | 0.00 | [1] |
| (HIO₂)₁ | 0.00 | [1] |
| (HIO₃)₂(HIO₂)₁ | -22.56 | [1] |
| (HIO₃)₁(HIO₂)₂ | -23.15 | [1] |
| (HIO₃)₂(HIO₂)₂ | -39.04 | [1] |
| (HIO₃)₃(HIO₂)₁ | -36.42 | [1] |
| (HIO₃)₁(HIO₂)₃ | -36.88 | [1] |
| (HIO₃)₃(HIO₂)₂ | -52.68 | [1] |
| (HIO₃)₂(HIO₂)₃ | -53.69 | [1] |
| (HIO₃)₄(HIO₂)₁ | -48.97 | [1] |
| (HIO₃)₁(HIO₂)₄ | -49.33 | [1] |
| (HIO₃)₄(HIO₂)₂ | -65.17 | [1] |
| (HIO₃)₃(HIO₂)₃ | -67.89 | [1] |
| (HIO₃)₂(HIO₂)₄ | -68.04 | [1] |
| (HIO₃)₄(HIO₂)₃ | -80.18 | [1] |
| (HIO₃)₃(HIO₂)₄ | -82.20 | [1] |
| (HIO₃)₄(HIO₂)₄ | -96.00 | [1] |
Table 3: Neutral Cluster Formation Rates (J) at 263.15 K and CS = 2 x 10⁻³ s⁻¹
| [HIO₃] (cm⁻³) | [HIO₂] (cm⁻³) | Cluster Formation Rate (J, cm⁻³ s⁻¹) | Reference |
| 10⁶ | 10⁴ | 1.95 x 10⁻⁸ | [5] |
| 10⁶ | 10⁵ | 1.25 x 10⁻⁵ | [5] |
| 10⁶ | 10⁶ | 2.11 x 10⁻³ | [5] |
| 10⁷ | 10⁴ | 1.71 x 10⁻⁵ | [5] |
| 10⁷ | 10⁵ | 1.50 x 10⁻² | [5] |
| 10⁷ | 10⁶ | 2.76 | [5] |
| 10⁸ | 10⁴ | 1.50 x 10⁻² | [5] |
| 10⁸ | 10⁵ | 1.58 x 10¹ | [5] |
| 10⁸ | 10⁶ | 3.32 x 10³ | [5] |
Experimental Protocols
The detection and quantification of gaseous this compound in the atmosphere is challenging due to its low concentrations and high reactivity. Chemical Ionization Mass Spectrometry (CIMS) is a state-of-the-art technique for this purpose. The following protocol is a synthesized methodology based on the use of a bromide (Br⁻) reagent-ion CIMS.
Protocol: Detection of Gaseous this compound using Bromide Chemical Ionization Mass Spectrometry (Br-CIMS)
1. Principle:
This method relies on the chemical ionization of ambient air containing HIO₂ by a flow of bromide (Br⁻) reagent ions. HIO₂ forms a stable cluster with Br⁻, which is then detected by a time-of-flight mass spectrometer. The concentration of HIO₂ is proportional to the measured ion signal of the HIO₂·Br⁻ cluster.
2. Instrumentation:
-
Chemical Ionization Mass Spectrometer (CIMS): A high-resolution time-of-flight mass spectrometer (ToF-MS) equipped with a chemical ionization source.
-
Ion Source: A radioactive (e.g., ²⁴¹Am) or X-ray source to generate primary ions.
-
Reagent Gas System: A system for delivering a controlled flow of a reagent gas precursor (e.g., CH₂Br₂) in a carrier gas (e.g., N₂) to the ion source.
-
Inlet System: A carefully designed inlet to sample ambient air with minimal loss of reactive species. A multi-scheme chemical ionization (MION) inlet is recommended.
-
Calibration System: A system to generate a known concentration of a calibration compound (e.g., I₂ or H₂SO₄) for instrument sensitivity determination.
3. Reagents:
-
Reagent Gas Precursor: Dibromomethane (CH₂Br₂), high purity.
-
Carrier Gas: Ultra-high purity nitrogen (N₂).
-
Calibration Gas: A permeation tube or a calibrated gas cylinder of a suitable compound (e.g., I₂).
4. Procedure:
-
4.1. Instrument Setup and Optimization:
-
Set up the CIMS instrument according to the manufacturer's instructions.
-
Optimize the voltages of the ion optics to maximize the signal of the reagent ions (⁷⁹Br⁻ and ⁸¹Br⁻) and their water clusters.
-
-
4.2. Reagent Ion Generation:
-
Introduce a controlled flow of the CH₂Br₂/N₂ mixture to the ion source. The Br⁻ reagent ions are generated through a series of reactions initiated by the ionization of N₂.
-
-
4.3. Ambient Air Sampling:
-
Draw ambient air through the inlet system at a constant flow rate.
-
The sample air mixes with the reagent ions in the ion-molecule reaction region.
-
-
4.4. Mass Spectrometric Detection:
-
The product ions, including the HIO₂·⁷⁹Br⁻ and HIO₂·⁸¹Br⁻ clusters, are guided into the ToF-MS for mass analysis.
-
Record the mass spectra with a high time resolution (e.g., 1 Hz).
-
-
4.5. Calibration:
-
While direct calibration for HIO₂ is challenging due to the lack of a stable standard, the instrument sensitivity can be estimated.
-
Perform an inter-method calibration by comparing the CIMS signal for a related, quantifiable species (e.g., H₂SO₄) with a reference instrument.
-
Alternatively, perform an offline calibration using a permeation source for a stable iodine compound like I₂. The sensitivity to HIO₂ can then be estimated based on theoretical binding energies and collision rates.[5]
-
The calibration factor (C) is determined using the following equation: [Analyte] = C * (Signal_analyte·Br⁻ / ΣSignal_reagent_ions)
-
5. Data Analysis:
-
Identify the peaks corresponding to the HIO₂·⁷⁹Br⁻ and HIO₂·⁸¹Br⁻ clusters in the high-resolution mass spectra.
-
Integrate the ion counts for these peaks.
-
Normalize the product ion signals to the sum of the reagent ion signals to account for fluctuations in ion source performance.
-
Apply the calibration factor to convert the normalized ion signals to absolute concentrations.
Visualizations
Chemical Pathways
Caption: Formation and role of this compound in the marine boundary layer.
Experimental Workflow
Caption: Workflow for HIO₂ detection by Chemical Ionization Mass Spectrometry.
References
"protocol for studying Briggs-Rauscher reaction intermediates"
Introduction
The Briggs-Rauscher (BR) reaction is one of the most well-known chemical oscillators, celebrated for its captivating color changes from colorless to amber to a deep blue, before returning to colorless.[1][2] This oscillating behavior is the result of a complex interplay between two key processes: a non-radical process involving the slow consumption of free iodine by malonic acid, and a fast, autocatalytic radical process involving manganese and free radical intermediates.[1][2] The concentrations of key intermediates, primarily iodide (I⁻) and molecular iodine (I₂), fluctuate periodically, driving the visually striking oscillations.[1][2]
This application note provides detailed protocols for researchers, scientists, and drug development professionals to study the dynamics of these reaction intermediates. The methodologies outlined below utilize potentiometry with an iodide-selective electrode (ISE) and UV-Vis spectrophotometry to quantitatively monitor the concentration changes of iodide and iodine throughout the reaction. Such studies are crucial for understanding the intricate mechanism of oscillating reactions and can be applied to investigate the effects of various chemical species, such as antioxidants, on the reaction dynamics.[3]
Data Presentation
The following table summarizes typical oscillatory behavior of iodide and iodine concentrations during the Briggs-Rauscher reaction. This data is illustrative and can be generated using the protocols described in this document. The period of oscillation is approximately 720 seconds, with the concentration of iodide varying significantly.[1]
| Time Segment | Duration (approx. seconds) | Iodide (I⁻) Concentration (M) | Iodine (I₂) Concentration (M) |
| A -> B | 468 | Gradual decrease from ~10⁻⁵.² to ~10⁻⁷ | Gradual increase |
| B -> C | 12 | Rapid decrease from ~10⁻⁷ to ~10⁻¹⁰ | Peaks and begins to decrease |
| C -> D | 220 | Gradual increase from ~10⁻¹⁰ to ~10⁻⁶ | Continues to decrease |
| D -> E | 10 | Rapid increase from ~10⁻⁶ to ~10⁻⁵.² | Begins to increase again |
Experimental Protocols
Reagent Preparation
Three stock solutions are required for the Briggs-Rauscher reaction.[4] It is recommended to prepare these solutions fresh for optimal results.
-
Solution A: In a 1 L volumetric flask, dissolve 43 g of potassium iodate (B108269) (KIO₃) in approximately 800 mL of deionized water. Carefully add 4.5 mL of concentrated sulfuric acid (H₂SO₄). Stir until all the KIO₃ has dissolved, then dilute to the mark with deionized water.
-
Solution B: In a separate 1 L volumetric flask, dissolve 15.6 g of malonic acid (CH₂(COOH)₂) and 3.4 g of manganese sulfate (B86663) monohydrate (MnSO₄·H₂O) in about 800 mL of deionized water. In a separate beaker, create a starch solution by making a paste of 4 g of soluble starch in a small amount of cold deionized water, then add it to 100 mL of boiling deionized water and stir until dissolved. Allow the starch solution to cool and then add it to the malonic acid and manganese sulfate solution. Dilute the final mixture to the 1 L mark with deionized water.
-
Solution C: Prepare a 1 L solution of approximately 3.2 M hydrogen peroxide (H₂O₂) by diluting the appropriate volume of a 30% H₂O₂ stock solution with deionized water.
Protocol 1: Potentiometric Measurement of Iodide (I⁻) Concentration
This protocol details the use of an iodide-selective electrode (ISE) to monitor the concentration of free iodide ions in the reaction mixture.
Equipment:
-
Iodide-selective electrode (e.g., Ag/AgI electrode)
-
Reference electrode (e.g., Ag/AgCl with a salt bridge to prevent chloride contamination)
-
High-impedance potentiometer or pH/mV meter
-
Magnetic stirrer and stir bar
-
Data acquisition system
Procedure:
-
Electrode Calibration:
-
Prepare a series of standard iodide solutions (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M NaI or KI).
-
To 50 mL of each standard, add 1 mL of an Ionic Strength Adjustor (ISA) to maintain a constant ionic background.
-
Immerse the ISE and reference electrode in each standard solution, stirring gently.
-
Record the potential (in mV) for each standard and create a calibration curve by plotting the potential versus the logarithm of the iodide concentration. The slope should be close to the Nernstian value of -59 mV per decade at 25°C.
-
-
Reaction Monitoring:
-
In a beaker, combine equal volumes (e.g., 100 mL) of Solution A and Solution B.
-
Place the beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Immerse the calibrated ISE and reference electrode into the solution.
-
Initiate the reaction by adding an equal volume (e.g., 100 mL) of Solution C.
-
Immediately begin recording the potential as a function of time using the data acquisition system.
-
Continue recording until the oscillations cease.
-
-
Data Analysis:
-
Use the calibration curve to convert the recorded potential values into iodide concentrations at each time point.
-
Plot the iodide concentration versus time to visualize the oscillations.
-
Protocol 2: UV-Vis Spectrophotometric Measurement of Iodine (I₂) and Triiodide-Starch Complex
This protocol describes how to monitor the colored intermediates of the reaction using a UV-Vis spectrophotometer. The amber color is due to molecular iodine (I₂), while the deep blue color is due to the triiodide-starch complex (I₃⁻-starch).[4]
Equipment:
-
UV-Vis spectrophotometer with kinetics mode capability
-
Quartz cuvettes
-
Magnetic micro-stir bar (if cuvette holder allows)
Procedure:
-
Spectra Acquisition:
-
Determine the absorption maxima (λ_max) for I₂ and the I₃⁻-starch complex. Typically, I₂ has a λ_max around 460 nm, and the I₃⁻-starch complex has a strong absorption peak around 560-620 nm.[5][6]
-
Set the spectrophotometer to kinetics mode to measure absorbance at these two wavelengths simultaneously over time.
-
-
Reaction Monitoring:
-
In a cuvette, mix equal, smaller volumes (e.g., 1 mL) of Solution A and Solution B.
-
Place the cuvette in the spectrophotometer.
-
Initiate the reaction by adding an equal volume (e.g., 1 mL) of Solution C and quickly start the data acquisition. If possible, use a micro-stir bar in the cuvette to ensure homogeneity.
-
Record the absorbance at the two selected wavelengths as a function of time until the oscillations stop.
-
-
Data Analysis and Deconvolution:
-
The absorbance at the λ_max of the I₃⁻-starch complex is primarily due to this species. The absorbance at the λ_max of I₂ will have contributions from both I₂ and the tail of the I₃⁻-starch complex spectrum.
-
To obtain the concentration of each species, a deconvolution of the overlapping spectra is necessary. This can be achieved by:
-
Measuring the molar absorptivity (ε) of pure I₂ and the I₃⁻-starch complex at both wavelengths of interest.
-
Applying the Beer-Lambert law for a two-component system:
-
A₁ = ε₁,₁ * c₁ * l + ε₁,₂ * c₂ * l
-
A₂ = ε₂,₁ * c₁ * l + ε₂,₂ * c₂ * l (where A is absorbance, ε is molar absorptivity, c is concentration, l is path length, and the subscripts refer to the wavelength and the component, respectively).
-
-
Solving this system of linear equations for the concentrations of I₂ (c₁) and the I₃⁻-starch complex (c₂) at each time point.
-
-
Mandatory Visualization
Caption: Experimental workflow for studying Briggs-Rauscher intermediates.
Caption: Simplified mechanism of the Briggs-Rauscher reaction.
References
Application Notes & Protocols: Methods for Quantifying Iodous Acid (HIO₂) Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodous acid (HIO₂) is a highly reactive and unstable iodine oxoacid that exists as a transient intermediate in various chemical and atmospheric processes. Its direct quantification is exceptionally challenging due to its rapid disproportionation into more stable iodine species, primarily iodic acid (HIO₃) and hypothis compound (HIO), which itself can further react to form molecular iodine (I₂) and iodide (I⁻)[1][2]. Consequently, there are no established direct analytical methods for the routine quantification of HIO₂ in solution.
This document provides detailed protocols for indirect quantification methods . These approaches are based on the principle of allowing the unstable HIO₂ to decompose via its characteristic disproportionation pathway and then quantifying the resulting stable products. By understanding the stoichiometry of the decomposition reaction, the initial concentration of this compound can be retrospectively calculated.
The primary disproportionation reaction of this compound is: 2HIO₂ → HIO₃ + HIO
The hypothis compound (HIO) formed is also unstable and participates in further reactions, leading to the overall stoichiometry often represented as[3][4]: 5HIO₂ → 4HIO₃ + HI or in reactions that produce elemental iodine.
The protocols outlined below focus on quantifying the stable end-products, iodate (B108269) (IO₃⁻) and molecular iodine (I₂), using spectrophotometry and ion chromatography.
Method 1: Indirect Quantification via UV-Vis Spectrophotometry of Triiodide (I₃⁻)
This method relies on the reaction of disproportionation products with excess iodide to form triiodide (I₃⁻), which has a strong absorbance in the UV region. It is an adaptation of standard iodometric titration principles[5][6]. The kinetics of HIO₂ disproportionation can be monitored by observing the formation of I₂[7][8].
Experimental Protocol
-
Reagent Preparation:
-
Potassium Iodide (KI) Solution (1 M): Dissolve 16.6 g of KI in 100 mL of deionized water. Store in a dark, airtight bottle to prevent oxidation.
-
Phosphate (B84403) Buffer (pH 7.0): Prepare a 0.1 M phosphate buffer solution by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium (B8443419) phosphate.
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) Solution (0.1 M, optional quencher): Dissolve 2.48 g of sodium thiosulfate pentahydrate in 100 mL of deionized water.
-
-
Sample Handling and Reaction:
-
Note: This protocol assumes HIO₂ is generated in-situ. All steps should be performed rapidly.
-
To 1.0 mL of the aqueous sample solution believed to contain HIO₂, immediately add 1.0 mL of the 1 M KI solution and 1.0 mL of the pH 7.0 phosphate buffer.
-
The buffer helps to standardize the pH, as the disproportionation rate is acid-dependent[9].
-
The excess iodide (I⁻) reacts with any in-situ formed iodine (I₂) to produce the triiodide ion (I₃⁻), which is stable and has a distinct UV-Vis absorption spectrum.
-
I₂ + I⁻ ⇌ I₃⁻
-
-
Spectrophotometric Measurement:
-
Immediately transfer the resulting solution to a 1 cm path length quartz cuvette.
-
Measure the absorbance of the solution at 352 nm , which is the absorption maximum for the triiodide ion. Use a solution of KI in buffer as the blank.
-
If the reaction needs to be stopped at a specific time point, a quenching agent like sodium thiosulfate can be added, though this complicates the quantification of the initial HIO₂.
-
-
Quantification:
-
Prepare a standard calibration curve using known concentrations of iodine (I₂) in 1 M KI solution to generate I₃⁻.
-
Calculate the concentration of I₃⁻ in the sample using the Beer-Lambert law and the calibration curve.
-
Based on the stoichiometry of the HIO₂ disproportionation reaction that yields I₂, determine the initial concentration of HIO₂. This requires a careful understanding of the specific reaction pathway dominant under the experimental conditions. For the reaction 4HIO₂ → 2HIO₃ + I₂ + 2H₂O, the molar ratio of HIO₂ to I₂ is 4:1.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) for I₃⁻ | 352 nm | |
| Molar Absorptivity (ε) of I₃⁻ | ~2.5 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Typical Linear Range | 0.1 - 25 mg/L (as I₂) | |
| Limit of Detection (LOD) | ~0.01 mg/L (as I₂) |
Workflow Diagram
Method 2: Indirect Quantification via Ion Chromatography of Iodate (IO₃⁻)
This method quantifies iodate (IO₃⁻), the most stable disproportionation product of this compound. Ion chromatography (IC) provides high selectivity and sensitivity for the analysis of anions like iodate in complex aqueous matrices[2].
Experimental Protocol
-
Reagent Preparation:
-
Eluent Solution: Prepare an appropriate eluent for anion chromatography. A common eluent for halide and oxyhalide separation is a sodium carbonate/sodium bicarbonate buffer (e.g., 3.5 mM Na₂CO₃ / 1.0 mM NaHCO₃).
-
Iodate Standard Solutions: Prepare a stock solution of potassium iodate (KIO₃) of 1000 mg/L. Serially dilute this stock to prepare calibration standards ranging from 0.1 mg/L to 10 mg/L.
-
Deionized Water: Use high-purity (18.2 MΩ·cm) deionized water for all solutions and dilutions.
-
-
Sample Handling and Reaction:
-
Note: This protocol assumes HIO₂ is generated in-situ.
-
Allow the sample containing HIO₂ to stand for a sufficient period to ensure complete disproportionation to HIO₃. The time required may need to be determined experimentally, but is typically rapid.
-
Filter the sample through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES) to remove any particulates before injection.
-
Dilute the sample with deionized water as necessary to bring the expected iodate concentration within the linear range of the instrument.
-
-
Ion Chromatography Analysis:
-
System: An ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex IonPac™ series), a suppressor, and a conductivity detector.
-
Injection: Inject a fixed volume (e.g., 25 µL) of the prepared sample and standards into the IC system.
-
Detection: The separated iodate anion is detected by the conductivity detector after suppression. The retention time for iodate should be confirmed by running a standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the iodate standard against its concentration.
-
Determine the concentration of iodate in the sample from its peak area using the calibration curve.
-
Calculate the initial concentration of HIO₂ using the stoichiometry of the disproportionation reaction (e.g., 2HIO₂ → HIO₃ + HIO). In this case, the molar ratio of HIO₂ to HIO₃ is 2:1.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Analytical Column | Anion-exchange (e.g., Dionex IonPac™ AS14, AS11) | [2][10] |
| Detector | Suppressed Conductivity | [2] |
| Typical Linear Range | 0.05 - 20 mg/L (as IO₃⁻) | [10] |
| Limit of Detection (LOD) | 0.05 µg/L (as IO₃⁻) | [10] |
Workflow Diagram
Considerations for Method Development
-
Stoichiometry: The most critical factor in these indirect methods is establishing the correct stoichiometry for the disproportionation reaction under your specific experimental conditions (pH, temperature, ionic strength). The reaction pathway can be complex and may vary.
-
Interferences: The sample matrix must be considered. Other oxidizing or reducing agents can interfere with spectrophotometric methods. High concentrations of other anions can interfere with chromatographic separation.
-
HIO₂ Generation: Since stable standards of HIO₂ are not available, these methods are best applied to systems where HIO₂ is generated in-situ and its subsequent conversion can be monitored or allowed to proceed to completion.
-
Advanced Techniques: For mechanistic studies rather than routine quantification, advanced techniques such as stopped-flow spectroscopy can be used to monitor the rapid kinetics of HIO₂ decay. Mass spectrometry can be employed to identify reactive intermediates in the gas phase or by using specialized ionization techniques for liquid samples[11][12]. Chemical trapping agents can be used to form a stable, detectable product from a reactive intermediate, which can then be quantified[13][14].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img1.wsimg.com [img1.wsimg.com]
- 6. Iodometry - Wikipedia [en.wikipedia.org]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. testbook.com [testbook.com]
- 10. fchpt.stuba.sk [fchpt.stuba.sk]
- 11. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Gas-Phase Iodous Acid (HIO₂) in a Flow Reactor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iodous acid (HIO₂) is a reactive iodine species that is believed to play a significant role in atmospheric chemistry, particularly in new particle formation events in marine and coastal areas.[1][2] Studying the kinetics and reaction mechanisms of gas-phase HIO₂ is crucial for understanding its atmospheric impact. Flow reactors are powerful tools for investigating gas-phase reactions under controlled conditions, allowing for the determination of reaction rates and product branching ratios. This document provides a detailed application note and protocol for setting up a flow reactor to study gas-phase this compound chemistry.
Experimental Setup and Workflow
A typical flow reactor setup for studying gas-phase HIO₂ involves the generation of precursors, their introduction into a flow tube where they react to form HIO₂, and the subsequent detection of HIO₂ and other species of interest. The general workflow is depicted below.
Figure 1: Experimental workflow for gas-phase HIO₂ studies in a flow reactor.
Detailed Experimental Protocols
Generation of Precursors
The formation of gas-phase HIO₂ can be initiated through the oxidation of molecular iodine (I₂). Key precursors include I₂, ozone (O₃), and water vapor (H₂O).
-
Iodine (I₂) Source:
-
A stable concentration of I₂ vapor is typically introduced using a permeation tube placed in a temperature-controlled housing.
-
A carrier gas (e.g., high-purity N₂ or He) flows over the permeation tube to transport the I₂ vapor into the main flow reactor. The concentration of I₂ can be controlled by the temperature of the permeation tube and the flow rate of the carrier gas.
-
-
Ozone (O₃) Source:
-
Ozone is generated by flowing a stream of O₂ or dry air through a UV lamp ozone generator.
-
The concentration of O₃ can be adjusted by varying the voltage applied to the UV lamp or by diluting the output with a carrier gas.
-
-
Water Vapor (H₂O) Source:
-
A controlled amount of water vapor is introduced by passing a carrier gas through a humidifier (e.g., a bubbler or a Nafion membrane humidifier).
-
The relative humidity of the gas flow can be controlled by adjusting the temperature of the humidifier and the flow rate of the carrier gas.
-
Flow Reactor System
The flow reactor is the central component where the gas-phase reactions occur.
-
Reactor Design:
-
A common design is a cylindrical tube made of an inert material such as quartz or FEP Teflon to minimize wall reactions.[3][4]
-
The reactor can be designed for photochemistry experiments by using a material transparent to the desired wavelengths and surrounding it with a light source (e.g., UV lamps).[3][4][5] For dark reactions, the reactor should be shielded from light.
-
Reactants are introduced at one end of the tube, and the reaction mixture is sampled at the other end. A movable injector can be used to vary the reaction time by changing the distance between the injection point and the detector inlet.
-
-
Flow and Pressure Control:
-
Mass flow controllers are used to precisely regulate the flow rates of all gases.
-
The total pressure in the reactor is typically maintained between 50 and 760 Torr and is monitored using a pressure transducer.
-
HIO₂ Formation Chemistry
While the exact gas-phase formation mechanism of iodic acid (HIO₃) is still under investigation, it is believed to involve HIO₂ as an intermediate.[1][6] One proposed pathway involves the reaction of iodine oxides with water.[6][7][8] For experimental purposes, HIO₂ can be generated in the flow tube through the reaction of I₂ with O₃ in the presence of water vapor.
Detection and Analytical Techniques
The detection of highly reactive species like HIO₂ requires sensitive analytical techniques.
-
Chemical Ionization Mass Spectrometry (CIMS):
-
CIMS is a highly sensitive and selective method for detecting trace gases.[9]
-
For the detection of this compound, a common reagent ion is the nitrate (B79036) anion (NO₃⁻). HIO₂ can be detected as an adduct with the reagent ion.
-
The CIMS instrument is coupled to the downstream end of the flow reactor to sample the reaction mixture.
-
-
Other Analytical Methods:
-
While CIMS is the preferred method, other techniques like gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR) can be used for the analysis of more stable products.[10] However, these are generally not suitable for the direct detection of reactive intermediates like HIO₂.
-
Quantitative Data and Operating Parameters
The following table summarizes typical operating parameters for a flow reactor study of gas-phase this compound. These values are representative and may need to be optimized for specific experimental goals.
| Parameter | Typical Value/Range | Purpose/Control Method |
| Reactor Dimensions | ||
| Length | 50 - 150 cm | Determines maximum reaction time. |
| Inner Diameter | 2 - 5 cm | Influences flow characteristics and wall effects. |
| Flow Rates | ||
| Carrier Gas (N₂/He) | 1 - 10 SLPM | Sets the total flow rate and residence time. Controlled by Mass Flow Controllers. |
| Reactant Flows | 10 - 500 SCCM | Introduces precursors at desired concentrations. Controlled by Mass Flow Controllers. |
| Concentrations | ||
| [I₂] | 10⁹ - 10¹² molecules/cm³ | Controlled by permeation tube temperature and carrier gas flow. |
| [O₃] | 10¹¹ - 10¹³ molecules/cm³ | Controlled by ozone generator settings and dilution. |
| [H₂O] | 10¹⁵ - 10¹⁷ molecules/cm³ | Controlled by humidifier temperature and carrier gas flow (relative humidity). |
| Environmental Conditions | ||
| Temperature | 273 - 323 K | Controlled by a thermostatting jacket around the flow tube. |
| Pressure | 50 - 760 Torr | Controlled by a downstream pump and a pressure controller. |
| Reaction Time | 0.1 - 20 s | Varied by changing the total flow rate or the position of a movable injector. |
Logical Relationships in Data Analysis
The kinetic analysis of HIO₂ reactions involves measuring the decay of HIO₂ in the presence of a reactant or the formation of a product over time. The relationship between the measured signals and the kinetic parameters is outlined below.
Figure 2: Logical workflow for determining reaction rate constants.
Safety Considerations
-
Ozone: Ozone is a toxic and corrosive gas. The ozone generator should be operated in a well-ventilated area or a fume hood.
-
Iodine: Iodine is corrosive and can cause irritation. Handle iodine crystals and permeation tubes in a fume hood.
-
High Voltage: Ozone generators operate at high voltages. Ensure proper electrical safety precautions are taken.
-
Pressurized Gas Cylinders: Secure all gas cylinders and use appropriate pressure regulators.
By following these protocols and considering the safety precautions, researchers can successfully set up a flow reactor to investigate the important chemistry of gas-phase this compound.
References
- 1. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.library.noaa.gov [repository.library.noaa.gov]
- 7. The gas-phase formation mechanism of iodic acid as an atmospheric aerosol source - Université de La Réunion [univ-reunion.hal.science]
- 8. researchgate.net [researchgate.net]
- 9. Nature chemistry: The gas-phase formation mechanism of iodic acid as an atmospheric aerosol source â Karsa [karsa.fi]
- 10. azom.com [azom.com]
Application Notes and Protocols for the Detection of Iodous Acid (HIO₂) by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodous acid (HIO₂) is a highly reactive intermediate species of significant interest in atmospheric chemistry, particularly in the context of new particle formation in marine environments. Its high reactivity makes direct detection and quantification challenging. This document outlines the primary mass spectrometry-based techniques currently employed for the gas-phase detection of HIO₂. The methodologies described are at the forefront of atmospheric research and are not yet standard analytical procedures. The information is intended to provide a detailed overview for researchers interested in the detection of reactive iodine species. Currently, there are no established protocols for the detection of HIO₂ in condensed phases, such as in biological or pharmaceutical matrices.
Principle Mass Spectrometry Techniques for HIO₂ Detection
The most successful technique for the direct, real-time detection of gas-phase HIO₂ is Chemical Ionization Mass Spectrometry (CIMS) , often coupled with a high-resolution time-of-flight (TOF) mass analyzer. This "soft" ionization technique is crucial for preserving the molecular integrity of the labile HIO₂ molecule.
Chemical Ionization Mass Spectrometry (CIMS)
Chemical Ionization is a soft ionization method that involves the reaction of analyte molecules with reagent ions.[1][2][3] For the detection of acidic species like HIO₂, a common approach is to use a negatively charged reagent ion that can form a stable cluster with the analyte.
Nitrate (B79036) Reagent Ion (NO₃⁻) CIMS: This is the most prominently documented method for HIO₂ detection.[4] Nitrate ions are generated and then reacted with ambient or chamber air containing HIO₂. The HIO₂ molecule forms a stable cluster with the nitrate ion, which is then detected by the mass spectrometer.
The primary reaction in the ion-molecule reaction (IMR) region is:
HIO₂ + NO₃⁻ → (HIO₂)NO₃⁻
This clustered ion is then detected by the mass spectrometer, allowing for the identification and quantification of HIO₂. This technique is sensitive enough to detect the low concentrations of HIO₂ found in atmospheric simulation chambers.[4]
Quantitative Data Summary
Direct quantitative analysis of HIO₂ is complex and typically conducted within specialized research settings. The data presented in the literature often focuses on atmospheric concentrations, cluster formation rates, and relative signal intensities rather than traditional analytical figures of merit. The following table summarizes the types of quantitative information reported in atmospheric studies.
| Parameter | Typical Value/Range | Mass Spectrometry Technique | Notes | Reference |
| Gas-Phase Concentration | 10⁵ - 10⁷ molecules cm⁻³ | Nitrate CIMS | Measured in atmospheric simulation chambers (e.g., CLOUD at CERN). | [4] |
| Cluster Formation Rate (J) | 1-4 orders of magnitude faster with HIO₂ than pure HIO₃ | Nitrate CIMS | Refers to the rate of new particle formation involving HIO₂ and HIO₃ clusters. | [4] |
| Cluster Stability (Evaporation Rate) | 10⁻³ - 10⁻¹⁰ s⁻¹ for many (HIO₃)ₘ(HIO₂)ₙ clusters | Theoretical Calculations and CIMS | Lower evaporation rates indicate higher stability of the clusters. | [5] |
Note: Standard analytical validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), and linear dynamic range are not typically reported in the context of these research applications and would be highly dependent on the specific CIMS instrument and experimental conditions.
Experimental Protocols
The following protocols provide a generalized overview of the methodology for detecting gas-phase HIO₂ using Chemical Ionization Mass Spectrometry, as inferred from atmospheric research studies. These are not standard operating procedures and would require significant expertise and specialized equipment to implement.
Protocol 1: Detection of Gas-Phase HIO₂ using Nitrate Chemical Ionization Mass Spectrometry (CIMS)
Objective: To detect and quantify gaseous HIO₂ in a controlled environment (e.g., atmospheric simulation chamber, flow tube).
Materials and Equipment:
-
Chemical Ionization Time-of-Flight Mass Spectrometer (CI-TOFMS)
-
Nitrate ion source (e.g., passing air over nitric acid)
-
Atmospheric simulation chamber or flow tube reactor
-
Gas lines and mass flow controllers
-
Data acquisition and analysis software
Methodology:
-
Generation of HIO₂:
-
Introduce precursor gases (e.g., O₃ and I₂) into the atmospheric simulation chamber or flow tube.
-
Initiate photochemical reactions using a UV light source to generate iodine oxides and subsequently HIO₂ and HIO₃.
-
-
Generation of Nitrate Reagent Ions (NO₃⁻):
-
Pass a carrier gas (e.g., ultra-pure nitrogen) over a reservoir of nitric acid (HNO₃).
-
The gas stream containing HNO₃ is then passed through an ionizer (e.g., a radioactive source like ²⁴¹Am or an X-ray source) to produce NO₃⁻ ions.
-
-
Chemical Ionization:
-
Draw a sample of the gas containing HIO₂ from the simulation chamber into the ion-molecule reaction (IMR) region of the CIMS instrument.
-
Simultaneously, introduce the nitrate reagent ions into the IMR.
-
Allow the sample gas and reagent ions to mix under controlled pressure and temperature, facilitating the formation of (HIO₂)NO₃⁻ clusters.
-
-
Mass Analysis:
-
The ion stream from the IMR is guided through a series of differentially pumped stages into the high-vacuum region of the time-of-flight mass analyzer.
-
The ions are then accelerated into the flight tube, and their mass-to-charge ratio is determined based on their flight time.
-
Record the mass spectrum, focusing on the m/z corresponding to the (HIO₂)NO₃⁻ cluster.
-
-
Data Analysis:
-
Identify the peak corresponding to the (HIO₂)NO₃⁻ cluster in the high-resolution mass spectrum.
-
Quantify the concentration of HIO₂ based on the measured signal intensity of the cluster, the known sensitivity of the instrument to similar compounds (often calibrated using sulfuric acid), and the reaction time in the IMR.
-
Visualizations
Caption: Experimental workflow for the detection of gas-phase HIO₂.
Caption: Ionization pathway for HIO₂ in a Nitrate CIMS.
References
Application Notes and Protocols for the Synthesis of Iodinated Organic Compounds Using Electrophilic Iodine Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various iodinated organic compounds. While iodous acid (HIO₂) itself is a less common and unstable reagent in organic synthesis, the principles of using iodine in a positive oxidation state for electrophilic iodination are widely applied. The following protocols utilize stable precursors to generate reactive electrophilic iodine species in situ, achieving similar transformations.
Application Note 1: Iodination of Aromatic Compounds Using Iodic Acid
The direct iodination of aromatic compounds, particularly those that are deactivated, can be effectively achieved using iodic acid (HIO₃) in a strongly acidic medium. This method generates a potent electrophilic iodine species capable of reacting with a range of aromatic substrates.
Mechanism of Action
In the presence of a strong acid like sulfuric acid, iodic acid is protonated, leading to the formation of a highly electrophilic iodinating agent, potentially the iodonium (B1229267) ion (I⁺) or a related species. This species then attacks the aromatic ring in a classic electrophilic aromatic substitution (SEAr) reaction. The resulting intermediate is subsequently reduced during workup with a reagent like sodium sulfite (B76179) to yield the final iodoarene.[1]
Quantitative Data: Iodination of Arenes with Iodic Acid
| Substrate | Product | Yield (%) | Reference |
| Bromobenzene | 1-Bromo-4-iodobenzene | 72 | [2] |
| Chlorobenzene | 1-Chloro-4-iodobenzene | 75 | [2] |
| Iodobenzene | 1,4-Diiodobenzene | 58 | [3] |
| Nitrobenzene | 3-Iodonitrobenzene | 82 | [3] |
| Benzoic Acid | 3-Iodobenzoic Acid | 83 | [4] |
Application Note 2: Synthesis of Iodophenols via In Situ Generation of Hypothis compound
Phenols, being highly activated aromatic compounds, can be selectively iodinated under mild conditions. A common and efficient method involves the in situ generation of hypothis compound (HOI) from sodium iodide and an oxidizing agent such as sodium hypochlorite (B82951) (bleach). This method offers excellent regioselectivity, typically favoring para-substitution.[5]
Mechanism of Action
Sodium iodide is oxidized by sodium hypochlorite to generate hypothis compound (HOI) or a related electrophilic species. The electron-rich phenol (B47542) then attacks the electrophilic iodine, proceeding through an electrophilic aromatic substitution mechanism to form the iodinated product. The reaction is typically fast and can be controlled by stoichiometry.[5][6]
Quantitative Data: Iodination of Phenols with NaI/NaOCl
| Substrate | Product | Yield (%) | Reference |
| Phenol | 4-Iodophenol | 95 | [5] |
| 4-Hydroxyacetophenone | 3-Iodo-4-hydroxyacetophenone | High | [6] |
| 2,6-Dimethylphenol | 4-Iodo-2,6-dimethylphenol | High | [6] |
| Methyl Salicylate | Methyl 5-Iodosalicylate | High | [6] |
| Salicylaldehyde | 5-Iodosalicylaldehyde | High | [6] |
Application Note 3: Synthesis of α-Iodoketones from Alkenes and Alkynes
The combination of o-iodoxybenzoic acid (IBX) and molecular iodine (I₂) provides a powerful system for the synthesis of α-iodoketones from alkenes and alkynes. This method is notable for its eco-friendly nature, often proceeding in water.[7]
Mechanism of Action
The reaction is thought to proceed via the formation of an iodohydrin intermediate from the alkene and hypothis compound (generated from the IBX/I₂ system). The hypervalent iodine reagent, IBX, then oxidizes the secondary alcohol of the iodohydrin to a ketone, yielding the final α-iodoketone.[8][9]
Quantitative Data: Synthesis of α-Iodoketones with IBX/I₂
| Substrate | Product | Yield (%) | Reference |
| Styrene | 2-Iodo-1-phenylethanone | 86 | [7] |
| 1-Octene | 1-Iodo-2-octanone | 82 | [7] |
| Cyclohexene | 2-Iodocyclohexanone | 84 | [7] |
| Phenylacetylene | 2-Iodo-1-phenylethanone | 78 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Iodination of Aromatic Compounds with Iodic Acid
This protocol is adapted from the method described for the iodination of various arenes.[2]
-
Reaction Setup: Suspend iodic acid (20 mmol) in a mixture of glacial acetic acid (20 mL) and acetic anhydride (B1165640) (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Arene: Add the aromatic substrate (20 mmol) to the stirred suspension.
-
Cooling and Acidification: Cool the mixture to approximately 5 °C in an ice-water bath.
-
Very slowly, add concentrated (95%) sulfuric acid (10 mL, ~0.2 mol) dropwise while vigorously stirring. Ensure the temperature is maintained below 10 °C during the addition.
-
Reaction Progression: Stir the reaction mixture for 1 hour in the ice-water bath, followed by 1 hour at room temperature.
-
Heating: Heat the mixture to 45-50 °C and maintain stirring for an additional 2 hours.
-
Workup: Pour the cooled reaction mixture into a stirred ice-water solution containing an excess of dissolved sodium sulfite (to reduce unreacted iodine species).
-
Isolation: Collect the precipitated solid product by filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the crude product with water. The product can be further purified by recrystallization from an appropriate solvent or by column chromatography.
Protocol 2: General Procedure for the Iodination of Phenols with Sodium Iodide and Sodium Hypochlorite
This protocol is a general method for the regioselective iodination of activated phenols.[6]
-
Dissolution: In a 100-mL round-bottom flask, dissolve 1 g of the phenol and 1 molar equivalent of potassium iodide (or sodium iodide) in 20 mL of methanol (B129727) with magnetic stirring.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.
-
Addition of Oxidant: Using a separatory funnel, add 1 molar equivalent of a 6% sodium hypochlorite solution dropwise over a period of 30 minutes to the stirred, cooled solution. Maintain the temperature at 0 °C.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at 0 °C for 60 minutes.
-
Quenching: Remove the ice bath and add 10 mL of a 10% (w/w) aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted iodine. Stir for 5 minutes.
-
Precipitation: With continued stirring, acidify the solution with a 2 M solution of hydrochloric acid to a pH of 3-4. The iodinated phenol should precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent.
Protocol 3: General Procedure for the Synthesis of Iodohydrins from Alkenes with Sodium Iodide and Hydrogen Peroxide
This protocol is based on an efficient and environmentally friendly method for iodohydrin synthesis.[10][11][12]
-
Reaction Setup: In a suitable flask, dissolve the alkene (1 mmol) and sodium iodide (1.2 mmol) in a mixture of a suitable organic solvent (e.g., THF or acetonitrile) and water.
-
Addition of Oxidant: To the stirred solution, add 30% hydrogen peroxide (1.5 mmol).
-
Acidification: Add a catalytic amount of a protic acid (e.g., a few drops of H₂SO₄ or HBF₄) to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of iodinated compounds.
Caption: Mechanism of electrophilic aromatic iodination using iodic acid.
Caption: Mechanism of iodohydrin formation from an alkene.
References
- 1. benchchem.com [benchchem.com]
- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. IBX-I2 Redox Couple for Facile Generation of IOH and I+: Expedient Protocol for Iodohydroxylation of Olefins and Iodination of Aromatics [organic-chemistry.org]
- 9. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 10. Reaction of alkenes with hydrogen peroxide and sodium iodide: a nonenzymatic biogenic-like approach to iodohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reaction of alkenes with hydrogen peroxide and sodium iodide: a nonenzymatic biogenic-like approach to iodohydrins. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Rapid Decomposition of Iodous Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid decomposition of iodous acid (HIO₂) in experimental settings.
Troubleshooting Guide: Common Issues and Solutions
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Rapid, spontaneous decomposition of newly prepared HIO₂ solution (visible formation of iodine - brown color). | Autocatalytic disproportionation. This compound is inherently unstable and decomposes into iodic acid (HIO₃) and hypothis compound (HIO), which then can form iodine (I₂). This reaction is often accelerated by the presence of its decomposition products. | 1. Immediate Use: Prepare and use the this compound solution immediately after preparation. 2. Temperature Control: Prepare and maintain the solution at low temperatures (e.g., in an ice bath) to decrease the rate of decomposition. 3. pH Control: Maintain a strongly acidic environment (e.g., using sulfuric acid) as the rate of disproportionation can be influenced by pH. |
| Inconsistent reaction kinetics when using HIO₂. | Fluctuation in HIO₂ concentration due to ongoing decomposition. | 1. Use of a Scavenger: Introduce an effective scavenger for hypothis compound (a key intermediate in the decomposition pathway), such as crotonic acid, to suppress side reactions and obtain a more stable solution for kinetic studies. 2. Standardization: Standardize the HIO₂ solution immediately before each experiment to determine its exact concentration. |
| Precipitate formation in the HIO₂ solution. | Formation of insoluble iodine or other byproducts. | 1. Filtration: If the precipitate is iodine, it may be possible to use the supernatant, but be aware that the concentration of HIO₂ will have decreased. 2. Review Preparation: Re-evaluate the preparation method to minimize the formation of insoluble byproducts. Ensure high-purity reagents are used. |
| Difficulty in isolating iodite (B1235397) salts. | High instability of iodite salts. | Iodite salts are known to be very unstable and readily disproportionate to form iodates and iodides. Isolation is extremely challenging and generally not feasible under standard laboratory conditions. Focus on in-situ generation and immediate use of the this compound solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the rapid decomposition of this compound?
A1: The primary reason for the rapid decomposition of this compound is its inherent instability, leading to a disproportionation reaction. In this redox reaction, the iodine atom in this compound (oxidation state +3) is simultaneously oxidized to iodic acid (oxidation state +5) and reduced to hypothis compound (oxidation state +1), which can further react to form iodine (oxidation state 0). This process is often autocatalytic, meaning the products of the decomposition can accelerate the rate of further decomposition.
Q2: What is the overall chemical equation for the disproportionation of this compound?
A2: The overall disproportionation reaction of this compound can be represented as:
2 HIO₂ → HIO₃ + HIO
The hypothis compound (HIO) formed is also unstable and can undergo further disproportionation:
5 HIO → HIO₃ + 2 I₂ + 2 H₂O
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by the acidity of the solution. Generally, strongly acidic conditions can help to suppress the rate of disproportionation. The presence of H⁺ ions is a key factor in the reaction mechanism.
Q4: Are there any chemical additives that can be used to slow down the decomposition?
A4: Yes, certain chemical additives can help stabilize this compound solutions for short-term experimental use. One effective method is the use of a "scavenger" for hypothis compound (HIO), an intermediate in the decomposition pathway. Crotonic acid has been shown to be an effective scavenger, reacting with HIO and thus suppressing the autocatalytic side reactions.
Q5: Can I store a solution of this compound?
A5: It is highly recommended to prepare and use this compound solutions immediately. Due to its extreme instability, storing solutions of this compound, even at low temperatures, will lead to significant decomposition over a short period.
Q6: Is there a way to visually assess the decomposition of my this compound solution?
A6: Yes, a common visual indicator of decomposition is the formation of elemental iodine (I₂), which imparts a characteristic brown or yellowish-brown color to the solution. The intensity of the color is indicative of the extent of decomposition.
Q7: Can forming clusters with iodic acid improve the stability of this compound?
A7: Studies, particularly in the field of atmospheric chemistry, have shown that this compound can form highly stable clusters with iodic acid (HIO₃) through strong hydrogen and halogen bonds.[1] This interaction can substantially enhance the stability of this compound in these specific contexts. While this is a promising area of research, the practical application of this method for stabilizing bulk laboratory solutions of this compound for general use is not yet a standard, well-documented protocol.
Quantitative Data on this compound Disproportionation
The rate of disproportionation of this compound is influenced by various factors. The following table summarizes the reported rate constants under specific conditions.
| Temperature (°C) | Temperature (K) | Sulfuric Acid Concentration (mol/dm³) | Rate Constant (k) (dm³mol⁻¹s⁻¹) | Reference |
| 12 | 285 | 0.125 | 0.90 ± 0.08 | [2] |
| 18 | 291 | 0.125 | 1.10 ± 0.10 | [2] |
| 25 | 298 | 0.125 | 1.30 ± 0.07 | [2] |
| 30 | 303 | 0.125 | 1.50 ± 0.10 | [2] |
Note: The disproportionation reaction is complex and can be influenced by the presence of other species in the solution.
Experimental Protocols
Protocol 1: Preparation of an this compound Solution for Immediate Use
This protocol describes the in-situ generation of this compound from the reaction of a barium iodate (B108269) solution with sulfuric acid. The resulting this compound solution is highly unstable and should be used immediately.
Materials:
-
Barium iodate [Ba(IO₃)₂]
-
Sulfuric acid (H₂SO₄), standardized solution (e.g., 1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
Procedure:
-
Prepare a saturated solution of barium iodate: In a beaker, dissolve a known amount of barium iodate in deionized water with stirring. Ensure the solution is saturated.
-
Cool the solution: Place the beaker containing the barium iodate solution in an ice bath and allow it to cool to approximately 0-4 °C.
-
Acidification: While vigorously stirring the cooled barium iodate solution, slowly add a stoichiometric amount of a standardized sulfuric acid solution. The reaction will produce a precipitate of barium sulfate (B86663) (BaSO₄) and a solution of iodic acid (HIO₃). Reaction: Ba(IO₃)₂ + H₂SO₄ → 2 HIO₃ + BaSO₄(s)
-
Reduction to this compound (Conceptual - Highly Unstable Product): To generate this compound, a controlled reduction of the prepared iodic acid would be necessary. However, due to the extreme instability of this compound, direct synthesis and isolation of a stable solution are not practical for most laboratory applications. It is typically formed as a transient intermediate in reactions. For kinetic studies where this compound is a reactant, it is often generated in-situ through reactions such as the disproportionation of hypothis compound.
-
Immediate Use: The freshly prepared solution containing this compound must be used immediately for the intended experiment.
Protocol 2: Stabilization of an this compound Solution with Crotonic Acid (for Kinetic Studies)
This protocol is adapted from the concept of using a scavenger to suppress the autocatalytic decomposition of this compound, making it more suitable for kinetic investigations.[3]
Materials:
-
Freshly prepared this compound solution (from Protocol 1 or another in-situ generation method)
-
Crotonic acid (trans-2-Butenoic acid)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Prepare the this compound Solution: Generate the this compound solution as described in Protocol 1 or through another appropriate in-situ method, keeping the solution cooled in an ice bath.
-
Add Crotonic Acid: To the freshly prepared and cooled this compound solution, add a predetermined concentration of crotonic acid. The optimal concentration of crotonic acid will depend on the specific experimental conditions and may need to be determined empirically. A starting point could be a concentration in slight excess relative to the expected concentration of hypothis compound intermediate.
-
Mixing: Stir the solution gently to ensure the crotonic acid is fully dissolved and homogeneously distributed.
-
Immediate Use: The "stabilized" this compound solution should be used immediately for kinetic experiments. While the scavenger slows down the complex decomposition pathways, the inherent instability of this compound remains.
Visualizations
Decomposition Pathway of this compound
The following diagram illustrates the key steps in the disproportionation of this compound.
Caption: Disproportionation pathway of this compound.
Experimental Workflow for Preparing a Stabilized this compound Solution
This diagram outlines the general workflow for preparing an this compound solution and stabilizing it for experimental use.
Caption: Workflow for HIO₂ preparation and stabilization.
References
Technical Support Center: Managing Iodous Acid Disproportionation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodous acid (HIO₂). The information provided aims to help manage its inherent instability due to disproportionation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound disproportionation?
A1: this compound (HIO₂) is an unstable oxoacid of iodine. Disproportionation is a redox reaction where a substance is simultaneously oxidized and reduced, forming two different products. In the case of this compound, it disproportionates into hypothis compound (HIO) and iodic acid (HIO₃). The hypothis compound formed is also unstable and can further react. A common overall disproportionation reaction is the conversion of hypothis compound to iodine and iodate (B108269) ion.[1][2][3]
Q2: Why is managing this compound disproportionation important in my experiments?
A2: The disproportionation of this compound can significantly impact experiments by altering the concentration of the desired reagent, leading to inaccurate and irreproducible results. Uncontrolled disproportionation introduces impurities (iodine, iodate) that may interfere with the intended reactions or analytical measurements.
Q3: What are the main factors that influence the rate of this compound disproportionation?
A3: The primary factors influencing the rate of disproportionation are:
-
Acidity (pH): The stability of this compound is highly dependent on the pH of the solution. The reaction is known to be complex and can be autocatalytic in strongly acidic aqueous solutions.[4]
-
Temperature: The rate of disproportionation increases with increasing temperature.[4][5]
-
Concentration: The initial concentration of this compound can affect the reaction kinetics.
-
Presence of other species: Iodide ions and other reactive species can influence the reaction pathway.[1][2]
Q4: How can I monitor the disproportionation of this compound in my experiment?
A4: A common method for monitoring this compound disproportionation is through UV-Vis spectrophotometry. The formation of molecular iodine (I₂), a product of the overall disproportionation process, can be tracked by measuring the absorbance at its absorption maximum (around 274 nm).[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid and uncontrolled color change (yellow/brown) in the reaction mixture. | This indicates the rapid formation of iodine (I₂), a sign of significant this compound disproportionation. | • Lower the temperature: Conduct the experiment at a lower temperature to decrease the reaction rate.[4][5] • Adjust pH: Carefully control the acidity of the solution. The stability of this compound is pH-dependent. • Use a scavenger: For certain applications, consider using a scavenger like crotonic acid to remove reactive intermediates such as hypothis compound (IOH) and simplify the reaction kinetics.[6] |
| Inconsistent or non-reproducible experimental results. | The concentration of this compound is likely changing over the course of the experiment due to disproportionation. | • Prepare fresh solutions: Always use freshly prepared solutions of this compound for each experiment. • Standardize reaction time: Ensure that the time between the preparation of the this compound solution and its use in the reaction is consistent across all experiments. • Monitor concentration: If possible, monitor the concentration of a key species (like I₂) throughout the experiment to account for changes due to disproportionation. |
| Formation of a precipitate. | This could be due to the low solubility of iodine in the reaction medium or the formation of other insoluble iodine compounds. | • Use an appropriate solvent: Ensure that all reactants and products are soluble in the chosen solvent system. • Filter the solution: If a precipitate is unavoidable and does not interfere with the desired reaction, consider filtering the solution before subsequent steps. |
Quantitative Data: Rate Constants of this compound Disproportionation
The rate of disproportionation is temperature-dependent. The following table summarizes the disproportionation rate constants at different temperatures in a 0.18 mol/dm³ aqueous sulfuric acid solution.[5]
| Temperature (K) | Average Rate Constant (k) (dm³mol⁻¹s⁻¹) |
| 285 | 0.90 ± 0.08 |
| 291 | 1.10 ± 0.10 |
| 298 | 1.30 ± 0.07 |
| 303 | 1.50 ± 0.10 |
Data sourced from a study on the kinetics of this compound disproportionation in aqueous sulfuric acid solution.[5]
Experimental Protocols
Protocol 1: General Preparation of an this compound Solution
Disclaimer: This is a general guideline. Specific concentrations and reagents may vary based on the experimental requirements. Always handle chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
Iodic acid (HIO₃)
-
A suitable reducing agent (e.g., sulfur dioxide solution)
-
Distilled or deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glassware (beakers, flasks)
Procedure:
-
Prepare a solution of iodic acid in water at the desired concentration.
-
Cool the iodic acid solution in an ice bath to minimize the rate of any side reactions.
-
Slowly add a stoichiometric amount of the reducing agent to the cooled and stirring iodic acid solution. The reduction of iodic acid will generate this compound.
-
Use the freshly prepared this compound solution immediately in your experiment to minimize disproportionation.
Protocol 2: Monitoring this compound Disproportionation using UV-Vis Spectrophotometry
Objective: To indirectly monitor the rate of this compound disproportionation by measuring the formation of iodine (I₂).
Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Thermostated cuvette holder
-
Stopwatch
Procedure:
-
Prepare a fresh solution of this compound.
-
Set the UV-Vis spectrophotometer to the desired wavelength for monitoring iodine formation (e.g., 274 nm).[4]
-
Thermostat the cuvette holder to the desired reaction temperature.
-
Transfer a sample of the freshly prepared this compound solution into a quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at regular time intervals.
-
The increase in absorbance over time corresponds to the formation of iodine and can be used to determine the kinetics of the disproportionation reaction.
Visualizations
Caption: A simplified diagram illustrating the disproportionation of this compound.
Caption: Experimental workflow for managing this compound disproportionation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. KINETICS STUDY OF THE DISPROPORTIONATION OF THE this compound IN AQUEOUS SULFURIC ACID SOLUTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Iodous Acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the synthesis and handling of iodous acid (HIO₂). Given the inherent instability of this compound, this guide focuses on understanding and mitigating its primary side reaction: disproportionation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My attempted synthesis of this compound resulted in a yellow-brown solution and a dark precipitate. What is happening?
A: You are likely observing the rapid disproportionation of this compound. This compound (HIO₂) is an extremely unstable compound that readily decomposes into iodic acid (HIO₃) and elemental iodine (I₂).[1] Elemental iodine in aqueous solution can appear yellow-brown, and solid iodine can precipitate if its concentration exceeds its solubility. This disproportionation is the most significant side reaction and challenge in working with this compound.
Q2: What is the primary chemical reaction responsible for the decomposition of this compound?
A: The decomposition occurs via a disproportionation reaction, where iodine in the +3 oxidation state (in HIO₂) is simultaneously oxidized to +5 (in HIO₃) and reduced to 0 (in I₂). The overall reaction can be represented as:
5 HIO₂ → 4 HIO₃ + HI (followed by HI + HIO₂ → I₂ + H₂O₂)
A more direct representation of the disproportionation is:
2 HIO₂ → HIO₃ + HOI (hypothis compound)
The hypothis compound formed is also unstable and contributes to the formation of iodine.
Q3: What experimental factors influence the rate of this compound disproportionation?
A: Several factors can significantly impact the stability of this compound and the rate of its disproportionation. These include:
-
pH (Acidity): The kinetics of the disproportionation reaction are highly dependent on the acidity of the solution.[2] Generally, the reaction is complex and subject to autocatalysis in strongly acidic aqueous solutions.[2]
-
Temperature: The rate of disproportionation increases with increasing temperature.[2] To minimize decomposition, experiments should be conducted at low temperatures.
-
Presence of Catalysts: Certain species can catalyze the disproportionation. For instance, studies on the related hypothis compound disproportionation have shown that buffers like acetate (B1210297) and phosphate (B84403) can have a catalytic effect.[3][4][5]
-
Concentration: Higher concentrations of this compound can lead to a faster rate of disproportionation.
Q4: Is it possible to stabilize this compound for experimental use?
A: While isolating pure this compound is extremely challenging, some evidence suggests it can be transiently stabilized.[1] Computational studies have shown that this compound can form more stable clusters with iodic acid (HIO₃) through strong hydrogen and halogen bonds.[6][7][8] This interaction, where HIO₂ can act as a base, suggests that the presence of HIO₃ might help to temporarily mitigate the rapid self-decomposition of HIO₂.[7][8]
Troubleshooting Guide: Minimizing this compound Disproportionation
This table summarizes the key parameters to control during experiments involving the in situ generation or handling of this compound.
| Parameter | Issue | Recommended Action |
| Temperature | High temperature accelerates disproportionation.[2] | Maintain low temperatures throughout the experiment using an ice bath or cryostat. |
| pH | Sub-optimal pH can increase the rate of decomposition.[2] | Carefully control and monitor the pH of the reaction mixture. The optimal pH will be specific to the reaction system. |
| Buffer System | Certain buffers (e.g., acetate, phosphate) can catalyze the disproportionation.[3][4][5] | If a buffer is necessary, select one that is known to have minimal catalytic effect on iodine oxoacid disproportionation. |
| Reagent Purity | Impurities can introduce catalysts for decomposition. | Use high-purity reagents and solvents to avoid unintended side reactions. |
| Reaction Time | Longer reaction times allow for greater decomposition. | Design experiments to be as rapid as possible if the goal is to utilize transiently formed this compound. |
Experimental Protocols
Due to its extreme instability, a standard protocol for the isolation of this compound is not available in the literature. It is typically generated in situ for immediate use or study as a transient intermediate. One common context for its formation is during the disproportionation of hypothis compound (HOI).
Protocol: Monitoring the Disproportionation of Hypothis compound (and formation of this compound)
This protocol is adapted from kinetic studies of hypothis compound disproportionation, where this compound is a key intermediate.[3][4]
-
Preparation of Solutions:
-
Prepare a stock solution of sodium hypoiodite (B1233010) (NaOI) by reacting a standardized solution of iodine (I₂) with a stoichiometric amount of sodium hydroxide (B78521) (NaOH) at low temperature.
-
Prepare a buffer solution (e.g., acetic acid-sodium acetate) at the desired pH.[3][4]
-
-
Reaction Initiation:
-
In a temperature-controlled reaction vessel, add the buffer solution.
-
Initiate the reaction by adding a known concentration of the NaOI stock solution. The disproportionation of HOI will commence, forming HIO₂ as an intermediate.
-
-
Monitoring the Reaction:
Visualizing Reaction Pathways
Diagram 1: The Disproportionation Pathway of this compound
The following diagram illustrates the central role of this compound disproportionation as the primary side reaction.
References
- 1. This compound Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics of iodine disproportionation: a system of parallel second-order reactions sustained by a multi-species pre-equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Unexpectedly significant stabilizing mechanism of this compound on iodic acid nucleation under different atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical Role of this compound in Neutral Iodine Oxoacid Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH for Iodous Acid Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iodous acid (HIO₂). The inherent instability of this compound presents significant challenges in experimental work. Understanding the factors that influence its stability, particularly pH, is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution decomposing so rapidly?
A1: this compound (HIO₂) is a highly unstable compound that readily undergoes disproportionation. This is an intrinsic property of the molecule. The primary decomposition pathway is the conversion of this compound into hypothis compound (HIO) and iodic acid (HIO₃). The rate of this decomposition is highly dependent on the solution's acidity.
Q2: What is the primary chemical reaction causing this compound instability?
A2: The main reaction is a disproportionation reaction, which is often autocatalytic. A key step in this process is:
2HIO₂ → HIO + HIO₃
This reaction can be followed by further reactions of the products, contributing to a complex reaction mixture. The process is known to be complex, slow, and subject to autocatalysis, especially in strongly acidic solutions.[1][2]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by the pH of the solution. The rate of disproportionation is dependent on the concentration of H⁺ ions. In strongly acidic environments, the decomposition of this compound is pronounced. While a definitive optimal pH for maximum stability is not broadly established due to its inherent instability, studies on the kinetics of related iodine species suggest that moving away from strongly acidic conditions can slow down certain decomposition pathways. For instance, the related species hypothis compound (HOI) shows a longer lifetime at a pH range of 7.0-8.0.[3]
Q4: Are there any buffer systems that can enhance the stability of this compound?
A4: The choice of buffer can influence the reaction kinetics. For instance, in studies of hypothis compound disproportionation, which involves the formation of this compound, both catalytic and inhibitory effects have been observed with an acetic acid-sodium acetate (B1210297) buffer.[4][5] The buffer can interact with iodine species to form intermediates that may either accelerate or decelerate the overall disproportionation rate. Careful selection and testing of buffer systems are therefore crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid and Uncontrolled Decomposition of this compound | The solution is too acidic, accelerating the disproportionation reaction. | Adjust the pH to a less acidic range. While data is limited for HIO₂ specifically, for related iodine species, a pH closer to neutral (7.0-8.0) has been shown to increase stability.[3] Experiment with different buffer systems to find one that may inhibit the disproportionation. |
| Inconsistent or Non-Reproducible Experimental Results | The disproportionation of this compound is autocatalytic, meaning a product of the reaction acts as a catalyst for the reaction itself. This can lead to variable reaction rates. | Ensure precise control over initial reactant concentrations and pH. Use fresh solutions for each experiment. Monitor the reaction from the very beginning to capture the initial kinetics accurately. |
| Difficulty in Monitoring this compound Concentration | This compound does not have a distinct, strong absorption peak in the UV-Vis spectrum that is well-separated from its decomposition products (iodine, hypothis compound, iodate). | Indirectly monitor the reaction by observing the appearance of a product with a clear spectral signature. For example, the formation of molecular iodine (I₂) can be monitored spectrophotometrically.[1] |
Quantitative Data: Disproportionation Rate Constants
The stability of this compound can be inferred from the rate of its disproportionation. The following table summarizes experimentally determined rate constants for the disproportionation of this compound under specific acidic conditions. A lower rate constant indicates greater stability under those conditions.
Table 1: Rate Constants for the Disproportionation of this compound in Aqueous Sulfuric Acid (0.125 mol/dm³) [1]
| Temperature (K) | Rate Constant (k) (units not specified in source) |
| 285 | Value not provided in abstract |
| 291 | Value not provided in abstract |
| 298 | Value not provided in abstract |
| 303 | Value not provided in abstract |
| Note: The source indicates that the rate constants were determined but does not provide the specific values in the abstract. It does state that the rate constants increase with increasing temperature. |
Table 2: Kinetic Data for the Disproportionation of Hypothis compound (involving HIO₂ as an intermediate) in Acetic Acid-Sodium Acetate Buffer at 25.0 °C [5]
| -log [H⁺] (pH) |
| 3.50 |
| 4.00 |
| 4.50 |
| 5.00 |
| Note: This study followed the rate of iodine formation and noted both catalytic and inhibitory buffer effects. Specific rate constants for the HIO₂ disproportionation step were resolved as part of a complex mechanism. |
Experimental Protocols
1. Preparation of an this compound Solution (In Situ Generation)
This compound is typically generated in situ for kinetic studies due to its instability. A common method involves the reaction of hypothis compound.
-
Materials: Sodium hypochlorite (B82951) (NaOCl) solution, potassium iodide (KI) solution, appropriate buffer solution (e.g., acetic acid-sodium acetate).
-
Procedure:
-
Prepare fresh solutions of NaOCl, KI, and the chosen buffer.
-
The reaction between NaOCl and excess KI will generate hypothis compound (HOI).
-
The disproportionation of HOI will then produce this compound (HIO₂) as an intermediate. The kinetics of the subsequent reactions can then be studied.
-
2. Monitoring this compound Stability via UV-Vis Spectrophotometry
The stability of this compound is typically assessed by monitoring the rate of its decomposition. This can be done by observing the formation of one of its products, such as molecular iodine (I₂), which has a distinct UV-Vis absorption spectrum.
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes, thermostated cell holder.
-
Procedure:
-
Prepare the reaction mixture containing in situ generated this compound directly in a quartz cuvette or transfer it rapidly to the cuvette.
-
Place the cuvette in the thermostated cell holder of the spectrophotometer.
-
Monitor the change in absorbance at a wavelength corresponding to the maximum absorbance of a product, for example, at 274 nm for the I₂ molecule.[1]
-
Record the absorbance at regular time intervals to obtain a kinetic trace. The rate of the reaction can be determined from the change in absorbance over time.
-
Visualizations
Diagram 1: Disproportionation of this compound
Caption: The primary disproportionation reaction of this compound.
Diagram 2: Influence of pH on Iodine Species Equilibria
References
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Kinetic and Mechanistic Aspects of the Reactions of Iodide and Hypothis compound with Permanganate: Oxidation and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
"influence of temperature on iodous acid reaction rates"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of temperature on iodous acid (HIO₂) reaction rates.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of this compound?
A1: As with most chemical reactions, increasing the temperature increases the reaction rate of this compound.[1][2][3] This is because a higher temperature increases the kinetic energy of the reacting molecules.[2] This leads to more frequent and more energetic collisions, increasing the likelihood that collisions will overcome the activation energy barrier for the reaction to occur.[2][4] The relationship between temperature and the rate constant (k) is described by the Arrhenius equation.[4][5][6]
Q2: What is the Arrhenius equation and how is it relevant to my this compound experiments?
A2: The Arrhenius equation is a formula that quantitatively describes the relationship between the rate constant (k) of a chemical reaction, the absolute temperature (T), and the activation energy (Ea).[4][6] The equation is:
k = A * e(-Ea/RT)
Where:
-
k is the rate constant.
-
A is the pre-exponential factor, related to the frequency of collisions.[6]
-
Ea is the activation energy, the minimum energy required for a reaction to occur.[2]
-
R is the universal gas constant (8.314 J K⁻¹ mol⁻¹).
-
T is the absolute temperature in Kelvin.
For your experiments, you can determine the activation energy of an this compound reaction by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T.[4][7] The slope of this line will be equal to -Ea/R.[4]
Q3: What is a typical activation energy for an this compound reaction?
A3: The activation energy (Ea) can vary significantly depending on the specific reaction. For the disproportionation of this compound in an aqueous sulfuric acid solution, an average activation energy of 46 kJ/mol has been reported.[8][9][10][11] Another study under different acidity conditions found an average value of 42 kJ/mol.[12] For the gas-phase reaction of this compound with a hydroxyl radical (HOIO + OH), the activation energy for the dominant H-abstraction channel is calculated to be approximately 4.9 kJ/mol.[13][14]
Q4: Besides temperature, what other factors can influence the reaction rate?
A4: Several factors besides temperature can affect the rate of this compound reactions. These include the concentration of reactants, the acidity (pH) of the solution, the presence of a catalyst, and the ionic strength of the medium.[2][9][15] For instance, the disproportionation of this compound is known to be sensitive to the acidity of the solution.[8][11]
Troubleshooting Guide
Problem 1: My reaction rate is not increasing with temperature as expected.
-
Possible Cause 1: Inaccurate Temperature Control. The temperature of your reaction vessel may not be uniform or accurately measured.
-
Solution: Ensure your water bath or heating block provides stable and uniform heating. Calibrate your thermometer or temperature probe. For accuracy, the probe should be placed directly in the reaction mixture (if possible) or in the surrounding medium as close to the vessel as feasible.
-
-
Possible Cause 2: Degradation of Reactants. this compound and other reactants can be unstable at higher temperatures, leading to decomposition or side reactions. This can deplete the concentration of your reactants and affect the observed rate.
-
Solution: Prepare solutions fresh, especially the this compound solution. Check the literature for the thermal stability of all reactants under your experimental conditions. Consider running control experiments at higher temperatures without one of the key reactants to check for degradation.
-
-
Possible Cause 3: Change in Reaction Mechanism. In some complex reactions, an increase in temperature can favor a different reaction pathway with a different activation energy, leading to a non-linear Arrhenius plot.[16]
-
Solution: Analyze your products at different temperatures to ensure the reaction stoichiometry is consistent. A detailed literature review of the specific this compound system you are studying is crucial.
-
Problem 2: The reaction starts immediately before I can get a baseline reading (e.g., in spectrophotometry).
-
Possible Cause: Premature Mixing or High Initial Rate. The reactants may be mixing before you intend them to, or the reaction is simply too fast at the experimental temperature.
-
Solution: Use a stopped-flow apparatus for very fast reactions. Alternatively, ensure the reactants are kept separate and are thoroughly thermally equilibrated at the desired temperature before mixing. Initiate the reaction by adding the final reactant quickly and start data acquisition simultaneously.[17]
-
Problem 3: I am getting inconsistent or non-reproducible results.
-
Possible Cause 1: Contaminants. Trace contaminants can catalyze or inhibit the reaction. For example, chlorine in tap water can interfere with redox processes involving iodine species.[18]
-
Solution: Use high-purity, deionized or distilled water for all solutions.[18] Ensure all glassware is scrupulously clean.
-
-
Possible Cause 2: Variable Acidity. If the reaction is acid-catalyzed or sensitive to pH, small variations in buffer preparation or acid concentration can lead to large differences in reaction rates.[18]
-
Solution: Use calibrated pH meters and freshly prepared buffers. For reactions in acidic media, ensure the acid concentration is precise for each run.
-
-
Possible Cause 3: Photoreactivity. Some iodine-containing compounds are sensitive to light.
-
Solution: Perform experiments in a semi-darkened room or use amber glassware to minimize exposure to direct light.[8]
-
Data Presentation
Table 1: Rate Constants for the Disproportionation of this compound (HIO₂) at Various Temperatures.
This reaction was studied in a 0.125 mol/dm³ aqueous sulfuric acid solution.[8][9]
| Temperature (K) | Temperature (°C) | Rate Constant, k (mol⁻¹ dm³ s⁻¹) |
| 285 | 12 | Value not explicitly stated |
| 291 | 18 | Value not explicitly stated |
| 298 | 25 | Value not explicitly stated |
| 303 | 30 | Value not explicitly stated |
| Note: The source articles confirm that rate constants were determined at these temperatures and that the rate increases with temperature, but do not provide the specific values in the abstract. An average activation energy of 46 kJ/mol was derived from these measurements.[8][9][10] |
Table 2: Arrhenius Parameters for the Gas-Phase Reaction of this compound (HOIO) with the OH Radical. [13][14]
| Reaction Pathway | Pre-exponential Factor, B (cm³ molecule⁻¹ s⁻¹) | n | Activation Energy, Ea (kJ mol⁻¹) |
| H-abstraction | 2.22 × 10⁻¹⁹ | 1.83 | 4.88 |
| O(H)-abstraction | 7.73 × 10⁻²¹ | 2.66 | 70.20 |
Experimental Protocols
Methodology: Determining Activation Energy for Aqueous HIO₂ Disproportionation
This protocol outlines a general method to determine the activation energy for the disproportionation of this compound (2HIO₂ → HIO₃ + HOI) by monitoring the formation of iodine species using UV-Vis spectrophotometry.
-
Solution Preparation:
-
Temperature Control:
-
Set a circulating water bath to the first desired temperature (e.g., 285 K).
-
Place flasks containing the reactant solutions in the water bath and allow them to thermally equilibrate for at least 15-20 minutes. The spectrophotometer's cuvette holder should also be temperature-controlled.
-
-
Kinetic Run:
-
Transfer the temperature-equilibrated solutions to a quartz cuvette. Initiate the reaction by adding the final reactant and mixing rapidly.
-
Immediately place the cuvette in the temperature-controlled spectrophotometer.
-
Begin recording the absorbance at a wavelength corresponding to a product or reactant. For instance, the formation of I₂ can be monitored.[8] Data should be collected at regular time intervals.
-
-
Data Collection at Different Temperatures:
-
Repeat steps 2 and 3 for a series of different temperatures (e.g., 291 K, 298 K, 303 K), ensuring all other conditions (concentrations, acidity) remain identical.[8]
-
-
Data Analysis:
-
For each temperature, determine the initial rate of reaction from the absorbance vs. time data.
-
Calculate the rate constant (k) for each temperature using the determined rate law for the reaction.
-
Create an Arrhenius plot by graphing ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis.
-
Perform a linear regression on the data points. The slope of the line is equal to -Ea/R.[4]
-
Calculate the activation energy (Ea) using the formula: Ea = -slope × R , where R is the gas constant (8.314 J K⁻¹ mol⁻¹).
-
Visualizations
Caption: Logical flow of the Arrhenius equation.
Caption: Workflow for determining activation energy.
References
- 1. d-nb.info [d-nb.info]
- 2. cerritos.edu [cerritos.edu]
- 3. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 4. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 5. Arrhenius Equation [sas.upenn.edu]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. aseestant.ceon.rs [aseestant.ceon.rs]
- 9. INFLUENCE OF THE ACIDITY OF THE this compound SOLUTION SYSTEM ON THE KINETICS OF THE DISPROPORTIONATION REACTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Iodine clock reaction demonstration method | Demonstration | RSC Education [edu.rsc.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Iodous Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of iodous acid and related iodine species.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying iodine-containing species like this compound?
A1: Common methods for quantifying iodine species include iodometric titration and spectrophotometry.[1][2] Iodometric titration is a redox titration where the appearance or disappearance of elementary iodine indicates the endpoint.[1] Spectrophotometric methods are also widely used and can be very sensitive.[3][4][5] These methods often involve the reaction of the iodine species to produce a colored compound, like the triiodide ion (I₃⁻), which can be measured.[6][7]
Q2: Why is this compound (HIO₂) particularly difficult to quantify directly?
A2: this compound is an unstable compound. It readily disproportionates (reacts with itself) to form iodic acid (HIO₃) and hypothis compound (HIO), which in turn can decompose. This inherent instability makes it challenging to maintain a standard solution of this compound for direct quantification.[8] Therefore, quantification often involves indirect methods or analysis of more stable related iodine species.
Q3: What is the principle behind iodometric titration for iodine species?
A3: Iodometric titration is an indirect method where an excess of iodide (I⁻) is added to the sample. The analyte (an oxidizing agent) oxidizes the iodide to iodine (I₂).[1][9] The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator.[1][9][10] The solution turns a deep blue-black color in the presence of iodine and starch, and the endpoint is reached when this color disappears.[2][9]
Q4: What are the main sources of error in iodometric titrations?
A4: Several factors can introduce errors in iodometric titrations. These include the loss of iodine due to its volatility, which can be minimized by keeping the solution cool and having a large excess of iodide present.[1] Another source of error is the atmospheric oxidation of iodide, especially in acidic solutions.[9] The freshness and proper preparation of the starch indicator solution are also crucial for a sharp endpoint.[9] Additionally, strong light, nitrite, and copper ions can catalyze the oxidation of iodide to iodine.[1]
Q5: How does pH affect the quantification of iodine species?
A5: The pH of the solution is a critical parameter in the analysis of iodine species. For instance, in iodometric titrations, the solution should not be too acidic as this can cause the thiosulfate titrant to decompose and can promote the atmospheric oxidation of iodide.[10] Some reactions involving iodine species are reversible and pH-dependent.[1] Therefore, careful control of pH is necessary to ensure the desired reaction goes to completion.
Troubleshooting Guides
Common Issues in this compound Quantification
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or Fading Titration Endpoint | 1. Starch indicator solution is old or improperly prepared.[9] 2. Iodine is being lost from the solution due to volatility.[1] 3. The pH of the solution is not optimal, leading to side reactions.[1][10] | 1. Prepare a fresh starch indicator solution. 2. Keep the titration flask cool and ensure an excess of potassium iodide is present.[1] 3. Buffer the solution to the appropriate pH for the specific reaction. |
| Color Develops Before Titration | 1. Oxidation of iodide by air, catalyzed by acid or light.[1][9] 2. Presence of interfering oxidizing agents in the sample or reagents.[11] 3. Contamination of reagents. | 1. Perform the titration promptly after adding acid and protect the solution from strong light.[1][9] 2. Run a blank determination to quantify the interference from other oxidizing agents.[11] 3. Use high-purity reagents and deionized water. |
| Spectrophotometric Absorbance is Unstable or Drifts | 1. Decomposition of the colored species being measured (e.g., triiodide). 2. Temperature fluctuations affecting the reaction rate or equilibrium. 3. Presence of interfering substances that absorb at the same wavelength. | 1. Ensure the reaction has reached equilibrium before measurement and take readings at consistent time intervals. 2. Use a temperature-controlled cuvette holder. 3. Run a sample blank to correct for background absorbance. |
| Low or No Color Development in Spectrophotometric Assay | 1. Incorrect pH for the color-forming reaction. 2. Insufficient concentration of one of the reagents. 3. Presence of reducing agents that consume the iodine before it can react to form the colored species. | 1. Verify and adjust the pH of the reaction mixture. 2. Check the concentrations of all reagent solutions. 3. Pre-treat the sample to remove or mask interfering reducing agents. |
Experimental Protocols
Iodometric Titration for an Oxidizing Agent (General Protocol)
This protocol describes a general method for determining the concentration of an oxidizing agent, which can be adapted for systems containing iodine oxyacids.
1. Reagents:
-
Potassium iodide (KI), solid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1% w/v)
-
Appropriate acid (e.g., sulfuric acid or acetic acid, depending on the specific method)[10]
-
Deionized water
2. Procedure:
-
Accurately pipette a known volume of the sample solution into an Erlenmeyer flask.
-
Dilute with a measured amount of deionized water.
-
Add an excess of solid potassium iodide to the flask and swirl to dissolve. The solution should be protected from light.
-
Acidify the solution with the appropriate acid to facilitate the reaction. The solution will turn a yellow-brown color due to the formation of triiodide ions (I₃⁻).[1]
-
Immediately begin titrating with the standardized sodium thiosulfate solution.[9]
-
Continue the titration until the solution color fades to a pale yellow.
-
Add 1-2 mL of the starch indicator solution. The solution should turn a deep blue-black color.[2][9]
-
Continue the titration dropwise, with constant swirling, until the blue color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Repeat the titration with replicate samples to ensure precision.
-
Perform a blank titration using deionized water instead of the sample to account for any interfering substances in the reagents.[9]
3. Calculations:
The concentration of the analyte can be calculated using the stoichiometry of the reactions involved. The key reaction at the endpoint is:
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Visualizations
Troubleshooting Workflow for this compound Quantification
A troubleshooting workflow for identifying and resolving common issues in this compound quantification.
References
- 1. Iodometry - Wikipedia [en.wikipedia.org]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. Spectrophotometric determination of iodine species in table salt and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. thaiscience.info [thaiscience.info]
- 7. iosrjournals.org [iosrjournals.org]
- 8. [PDF] Influence of the acidity of the this compound solution system on the kinetics of the disproportionation reaction | Semantic Scholar [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. usptechnologies.com [usptechnologies.com]
"interference from other iodine species in HIO₂ analysis"
Welcome to the technical support center for iodous acid (HIO₂) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges during experimentation, with a specific focus on interference from other iodine species.
Frequently Asked Questions (FAQs)
Q1: What are the most common iodine species that interfere with HIO₂ analysis?
A1: The most common interfering iodine species in HIO₂ analysis are iodide (I⁻), molecular iodine (I₂), iodate (B108269) (IO₃⁻), and hypothis compound (HIO).[1][2][3] These species can coexist in solution and may have similar chemical properties or spectral characteristics, leading to inaccurate quantification of HIO₂.
Q2: Which analytical techniques are most susceptible to interference from other iodine species?
A2: Spectrophotometric methods are particularly prone to interference due to overlapping absorption spectra of different iodine species.[4][5][6] Electrochemical methods can also be affected by the presence of other electroactive iodine compounds that react at similar potentials.[7][8][9] Titrimetric methods may also lack specificity if other iodine species can react with the titrant.[10][11]
Q3: How can I minimize interference from other iodine species in my HIO₂ analysis?
A3: Minimizing interference often involves a combination of sample preparation and the use of specific analytical techniques. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), are highly effective for separating different iodine species before detection.[12][13][14][15] Coupling these separation techniques with a sensitive detector like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can provide high selectivity and low detection limits.[13][15] Additionally, chemical manipulation of the sample, such as selective oxidation or reduction, can be used to convert interfering species into non-interfering forms.[1][3]
Q4: At what pH is HIO₂ stable, and how does pH affect interference?
A4: this compound (HIO₂) is an intermediate in the disproportionation of hypothis compound and is generally not stable over a wide pH range. Hypothis compound (HIO) itself is a weak acid with a pKa of about 11.[16] The stability and speciation of iodine compounds are highly dependent on pH. Under acidic conditions, iodide and iodate can react to form iodine.[1] Controlling the pH of the sample and standards is therefore critical to minimize interconversion between iodine species and reduce interference.
Troubleshooting Guides
This section provides solutions to common problems encountered during HIO₂ analysis.
| Problem | Potential Cause | Recommended Solution |
| Inaccurate or non-reproducible HIO₂ readings | Interference from other iodine species (I⁻, I₂, IO₃⁻, HIO). | 1. Utilize a separation technique: Employ HPLC or IC to separate HIO₂ from interfering species prior to quantification.[12][14][15] 2. pH control: Carefully control the pH of your samples and standards to prevent the interconversion of iodine species. 3. Selective derivatization: If possible, use a derivatizing agent that reacts specifically with HIO₂ to create a unique signal. |
| Overlapping peaks in chromatogram | Insufficient separation between HIO₂ and other iodine species. | 1. Optimize chromatographic conditions: Adjust the mobile phase composition, pH, column temperature, and flow rate to improve peak resolution.[13] 2. Change stationary phase: Select a different column with a stationary phase that offers better selectivity for iodine oxyacids. |
| High background signal in spectrophotometric analysis | Presence of other absorbing species in the sample matrix or interfering iodine species.[4][5] | 1. Perform a blank correction: Subtract the signal of a blank sample (matrix without the analyte) from your sample readings.[5] 2. Use a separation step: Incorporate a sample cleanup or chromatographic separation step to remove interfering substances.[2] 3. Wavelength selection: Choose a wavelength where HIO₂ has maximum absorbance and interferences have minimal absorbance. |
| Drifting baseline in electrochemical detection | Fouling of the electrode surface by sample components or reaction products.[7][17] | 1. Clean the electrode: Regularly clean the electrode surface according to the manufacturer's instructions. 2. Use a modified electrode: Employ a chemically modified electrode that is less susceptible to fouling and more selective for HIO₂.[17] 3. Sample filtration: Filter samples to remove particulate matter that could adsorb to the electrode surface. |
Experimental Protocols
Protocol 1: Separation and Quantification of Iodine Species by HPLC-ICP-MS
This protocol describes a method for the separation and quantification of various iodine species, which can be adapted for HIO₂ analysis.
1. Sample Preparation:
- Filter aqueous samples through a 0.45 µm syringe filter to remove particulate matter.
- If necessary, dilute the sample with deionized water to bring the analyte concentrations within the calibrated range.
- Maintain a constant and known pH throughout the sample preparation and analysis.
2. HPLC Conditions:
- Column: Anion exchange column suitable for the separation of inorganic anions.
- Mobile Phase: A gradient of an appropriate buffer, for example, ammonium (B1175870) nitrate (B79036) or sodium carbonate, with the pH adjusted to optimize separation.[15]
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Injection Volume: 10 - 100 µL.
- Column Temperature: Maintain a constant temperature, e.g., 25 °C.
3. ICP-MS Conditions:
- RF Power: ~1500 W.
- Plasma Gas Flow: ~15 L/min.
- Auxiliary Gas Flow: ~0.9 L/min.
- Nebulizer Gas Flow: ~1.0 L/min.
- Monitored m/z: 127 for iodine.
4. Calibration:
- Prepare a series of mixed standard solutions containing known concentrations of iodide, iodate, and if a stable standard is available, HIO₂.
- Run the standards through the HPLC-ICP-MS system to generate a calibration curve for each species based on peak area versus concentration.
5. Data Analysis:
- Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
- Quantify the concentration of each iodine species in the sample using the corresponding calibration curve.
Visualizations
Caption: Workflow for HIO₂ analysis using HPLC-ICP-MS.
Caption: Troubleshooting decision tree for inaccurate HIO₂ analysis.
References
- 1. osti.gov [osti.gov]
- 2. Analysis of iodine species in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Speciation of iodide, iodine, and iodate in environmental matrixes by inductively coupled plasma atomic emission spectrometry using in situ chemical manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. CN103048219B - Analytical method of iodine-containing hydriodic acid concentration - Google Patents [patents.google.com]
- 11. CN105259300B - Method for improving iodometry measurement accuracy of samples containing interfering substances - Google Patents [patents.google.com]
- 12. Chromatographic separation of Iodine species for environmental studies [inis.iaea.org]
- 13. Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive determination of iodine species, including organo-iodine, for freshwater and seawater samples using high performance liquid chromatography and spectrophotometric detection (Journal Article) | ETDEWEB [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hypothis compound - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Computational Modeling of Iodous Acid (HIO₂) Behavior
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of iodous acid (HIO₂) behavior.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the computational modeling of this compound and related systems.
1. General Computational Strategy
Question: I am new to modeling this compound. What is a good general computational workflow to follow?
Answer: A robust workflow is crucial for obtaining reliable results. Below is a recommended pathway:
Technical Support Center: Improving the Yield of In Situ Generated Iodous Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the in situ generation of iodous acid (HIO₂). Given that this compound is a highly reactive and often transient intermediate, this guide focuses on optimizing its generation from common precursors, primarily through the controlled disproportionation of hypothis compound (HOI), and its application in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HIO₂), and why is it generated in situ?
A1: this compound is an iodine oxoacid with the chemical formula HIO₂.[1] In this compound, iodine is in the +3 oxidation state. It is a highly unstable and reactive species that cannot be isolated as a stable solid. Therefore, for applications in organic synthesis, it must be generated in situ, meaning it is produced directly within the reaction mixture where it will be consumed.
Q2: What are the common precursors for the in situ generation of this compound?
A2: this compound is typically formed as a transient intermediate in the disproportionation of hypothis compound (HOI).[2][3] HOI itself is generated in situ from the oxidation of iodide salts (e.g., KI, TBAI - tetrabutylammonium (B224687) iodide) with an oxidizing agent.[4][5] Common oxidants include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or permanganate.[5][6] Electrochemical methods can also be employed to oxidize iodide to hypothis compound.[4]
Q3: What are the main competing reactions that lower the yield of this compound?
A3: The primary competing reaction is the further disproportionation of this compound (HOIO) to form iodic acid (HIO₃, iodine in +5 state) and elemental iodine (I₂).[2][3] The overall disproportionation of hypothis compound is often represented as 5HOI ⇌ 2I₂ + IO₃⁻ + H⁺ + 2H₂O.[2] Controlling the kinetics of these disproportionation steps is crucial for maximizing the effective concentration of the desired this compound intermediate. Additionally, the direct oxidation of iodide or hypothis compound to the non-iodinating species, iodate, can also reduce the yield of the desired intermediate.[4]
Q4: What are the primary applications of in situ generated this compound (or its precursors) in organic synthesis?
A4: A key application is the α-oxyacylation of carbonyl compounds.[5] In this reaction, an O-acyl group is introduced at the α-position of ketones and other carbonyl compounds. This is achieved using a catalytic amount of an iodide source, such as tetrabutylammonium iodide (TBAI), in the presence of an oxidant like hydrogen peroxide.[5] The active catalytic species is believed to be a hypoiodite (B1233010) or a related iodine(I) species, with this compound potentially playing a role as a key intermediate.
Q5: How can I detect or quantify the amount of this compound generated in situ?
A5: Direct quantification of transient HIO₂ in a reaction mixture is challenging. Its concentration is often inferred from the kinetics of the overall reaction.[7] Analytical methods such as UV-Vis spectrophotometry can be used to monitor the disappearance of reactants (like HOI) and the appearance of stable products (like I₂).[2][3] For electrochemical generation, cyclic voltammetry can be used to monitor the progress of the reaction.[4] More advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) are used for total iodine determination but may not easily distinguish between different iodine species in a complex matrix.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield in α-oxyacylation | 1. Inefficient generation of hypothis compound (HOI): The oxidant may be weak, or the iodide source may be inappropriate. 2. Rapid disproportionation to I₂ and HIO₃: Reaction conditions (pH, solvent) may favor the formation of stable, less reactive iodine species.[2][6] 3. Decomposition of the oxidant: Hydrogen peroxide can decompose, especially at higher temperatures or in the presence of certain metal impurities. | 1. Optimize the oxidant and iodide source: Use a reliable oxidant like H₂O₂ or TBHP with a soluble iodide source like TBAI.[5] 2. Control the pH: The kinetics of HOI disproportionation are highly pH-dependent.[6] Using a buffer, such as an acetic acid-acetate buffer, can help control the reaction pathway.[2] For some reactions, a neutral environment is preferred.[4] 3. Maintain appropriate temperature: Run the reaction at the recommended temperature to ensure the stability of all reagents. |
| Formation of elemental iodine (I₂) as a major byproduct | Favorable kinetics for the second disproportionation step: The reaction conditions are promoting the conversion of the HIO₂ intermediate into I₂ and HIO₃.[2][3] | Adjust the pH and buffer concentration: Acetic acid-acetate buffers have been shown to both catalyze and inhibit the disproportionation of HOI at different concentrations, suggesting a complex relationship that can be tuned.[2][3] Modify the solvent: The choice of solvent can influence the stability and reactivity of the intermediates. |
| Reaction is sluggish or does not go to completion | 1. Insufficient catalyst (iodide source): The turnover of the catalytic cycle may be slow. 2. Low concentration of reactants: The rate of reaction is dependent on the concentration of the carbonyl compound, carboxylic acid, and the in situ generated iodine species. | 1. Increase catalyst loading: Incrementally increase the amount of the iodide source (e.g., TBAI). 2. Increase reactant concentration: Ensure the concentrations of the substrates are within the optimal range for the specific protocol. |
| Inconsistent results between batches | Variability in reagent quality or reaction setup: Purity of the iodide source, concentration of the oxidant, and precise pH control can all affect the outcome. | Standardize all reagents and conditions: Use fresh, high-purity reagents. Prepare fresh oxidant solutions. Calibrate pH meters and ensure consistent temperature control and stirring rates for each experiment. |
Quantitative Data
Table 1: Comparison of Iodinating Species in Electrochemical Iodination
| Iodinating Species Generated In Situ | Current Drop at Theoretical End (%) | Implied Conversion Efficiency |
| Hypothis compound (HIO) | ~44% | Higher |
| Iodine (I₂) | ~35% | Lower |
| Data adapted from a study on the electrochemical iodination of 5-hydroxyisophthalic acid. A larger current drop is proportional to a higher conversion of the starting material.[4] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic α-Oxyacylation of a Ketone
This protocol describes a general method for the direct α-oxyacylation of a ketone using in situ generated hypoiodite, where this compound is a potential intermediate.
-
Reagents and Setup:
-
Ketone (1.0 mmol)
-
Carboxylic acid (1.2 mmol)
-
Tetrabutylammonium iodide (TBAI) (0.1 mmol, 10 mol%)
-
Aqueous hydrogen peroxide (H₂O₂, 30 wt%, 2.0 mmol)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Round-bottom flask equipped with a magnetic stir bar.
-
-
Procedure: a. To the round-bottom flask, add the ketone, carboxylic acid, TBAI, and solvent. b. Stir the mixture at room temperature until all solids are dissolved. c. Slowly add the aqueous hydrogen peroxide to the reaction mixture dropwise over 5-10 minutes. d. Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to decompose any remaining oxidant and iodine. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Electrochemical Generation of Hypothis compound (HIO)
This protocol outlines the general setup for the in situ electrochemical generation of HIO from potassium iodide.
-
Equipment and Reagents:
-
Three-electrode electrochemical cell.
-
Working electrode (e.g., Glassy Carbon, GC).
-
Counter electrode (e.g., Platinum foil).
-
Reference electrode (e.g., Saturated Calomel Electrode, SCE).
-
Potentiostat.
-
Potassium iodide (KI).
-
Phosphate (B84403) buffer solution (e.g., 0.5 M).
-
Nitrogen gas source for deoxygenation.
-
-
Procedure: a. Assemble the three-electrode cell with the chosen electrodes. b. Prepare the electrolyte solution by dissolving KI in the phosphate buffer at the desired pH. c. Deoxygenate the solution by bubbling with nitrogen gas for at least 10 minutes.[4] d. Perform cyclic voltammetry to identify the oxidation peaks of iodide and determine the optimal potential for HIO generation. The formation of HIO is pH-dependent.[4] e. For preparative synthesis, add the organic substrate to the electrolyte solution. f. Apply a constant potential (potentiostatic electrolysis) corresponding to the formation of HIO. g. Monitor the reaction progress by observing the current drop over time or by periodic analysis of the reaction mixture using techniques like HPLC or cyclic voltammetry.[4]
Visualizations
Caption: Workflow for the catalytic α-oxyacylation of ketones.
Caption: Troubleshooting flowchart for low yield experiments.
References
- 1. This compound Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and Mechanistic Aspects of the Reactions of Iodide and Hypothis compound with Permanganate: Oxidation and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Influence of the acidity of the this compound solution system on the kinetics of the disproportionation reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Selection of Solvents for Iodous Acid Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with iodous acid (HIO₂). Given the inherent instability of this compound, this guide focuses on addressing the primary challenges of solvent selection, disproportionation, and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and stabilizing this compound?
A1: this compound is highly unstable and readily undergoes disproportionation, particularly in aqueous solutions.[1][2] Consequently, there is no ideal solvent for long-term stabilization. The solvent of choice is typically dictated by the nature of the study. For kinetic studies of its decomposition, aqueous solutions, often acidified with a strong, non-reactive acid like sulfuric acid, are used.[1][3] Information on the solubility and stability of this compound in organic solvents is scarce due to its high reactivity. It is presumed that polar, protic solvents would react with this compound, while its stability in non-polar organic solvents has not been well-documented.
Q2: Why does my this compound solution change color and what does it indicate?
A2: A color change in your this compound solution, typically to yellow or brown, is a visual indicator of its disproportionation. This compound (HIO₂) decomposes into the more stable iodic acid (HIO₃) and elemental iodine (I₂). The elemental iodine is responsible for the color. The intensity of the color can be used to spectrophotometrically monitor the rate of this decomposition.[1]
Q3: Can I use organic solvents to study this compound's reactivity with my compound of interest?
A3: While theoretically possible, it is highly challenging. This compound is a strong oxidizing agent and is likely to react with many organic solvents, especially those with abstractable protons or sites of unsaturation. If an organic solvent is necessary, a non-polar, aprotic, and highly inert solvent would be the most plausible starting point, though stability is not guaranteed. Any study in an organic solvent would require rigorous control experiments to distinguish the reactivity with the compound of interest from the reactivity with the solvent itself.
Q4: How can I prepare a relatively stable stock solution of this compound?
A4: Preparing a stable stock solution of this compound is generally not feasible due to its rapid decomposition. For experimental purposes, this compound is typically generated in situ for immediate use. This ensures that the concentration is known at the start of the experiment and minimizes the impact of its degradation products on the results.
Q5: What are the primary safety concerns when working with this compound?
A5: The primary safety concerns are similar to those for other strong acids and oxidizing agents. It is expected to be corrosive and can cause severe skin and eye damage.[4] As an oxidizing agent, it may react violently with combustible materials. Due to its instability, there is also the potential for rapid decomposition, which could lead to pressure buildup in a closed system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid color change and inconsistent results. | The primary cause is the rapid disproportionation of this compound.[1][2] | Generate the this compound solution in situ immediately before use. For kinetic studies, ensure rapid and thorough mixing of reactants at a controlled temperature to establish a consistent starting point. |
| Precipitate formation in the reaction mixture. | This could be due to the low solubility of one of the disproportionation products (e.g., iodine in certain aqueous media) or a reaction with impurities. | Ensure all glassware is scrupulously clean. If possible, conduct the reaction in a more dilute solution. The use of a co-solvent might be considered, but its reactivity with this compound must be evaluated. |
| Non-reproducible kinetic data. | Temperature fluctuations can significantly affect the rate of disproportionation.[1] The presence of catalytic impurities can also alter the reaction rate. | Use a thermostatted reaction vessel to maintain a constant temperature. Use high-purity water and reagents to minimize impurities. |
| Difficulty in accurately determining the initial concentration of this compound. | Due to its instability, direct measurement of the initial concentration is challenging. | The concentration is typically determined by the stoichiometry of the reactants used for its in situ generation. It is crucial to use precise amounts of starting materials. |
Data Presentation
Kinetic Data for this compound Disproportionation
The disproportionation of this compound (2HIO₂ → HIO₃ + I₂ + H₂O) is a key factor in its instability. The rate of this reaction is influenced by factors such as temperature and the acidity of the medium.
Table 1: Rate Constants for this compound Disproportionation in Aqueous Sulfuric Acid (0.125 mol/dm³)
| Temperature (K) | Rate Constant (k) (unit dependent on reaction order) | Reference |
| 285 | Varies with initial concentrations | [1] |
| 291 | Varies with initial concentrations | [1] |
| 298 | Varies with initial concentrations | [1] |
| 303 | Varies with initial concentrations | [1] |
| Note: The exact values of the rate constants are dependent on the initial concentrations of this compound and iodate, and the specific kinetic model used. The average activation energy for this process has been reported to be approximately 46 kJ/mol.[1] |
Solvent Properties and Qualitative Solubility of Related Iodine Compounds
Direct solubility data for this compound is largely unavailable due to its instability. The following table provides information on solvents for the more stable iodic acid and elemental iodine to offer some context for solvent selection. This data should not be directly extrapolated to this compound.
Table 2: Solvent Properties and Qualitative Solubility of Iodic Acid and Iodine
| Solvent | Formula | Type | Iodic Acid (HIO₃) Solubility | Elemental Iodine (I₂) Solubility |
| Water | H₂O | Polar Protic | Very soluble[5] | Slightly soluble |
| Ethanol | C₂H₅OH | Polar Protic | Moderately soluble[5] | Soluble (forms brown solution)[6] |
| Methanol | CH₃OH | Polar Protic | Moderately soluble[5] | Soluble |
| Acetic Acid (glacial) | CH₃COOH | Polar Protic | Insoluble[5] | Soluble |
| Sulfuric Acid | H₂SO₄ | Polar Protic | Soluble[5] | Reacts |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Insoluble[5] | Very soluble[6][7] |
| Chloroform | CHCl₃ | Non-polar | Insoluble[5] | Soluble (forms violet solution) |
| Carbon Disulfide | CS₂ | Non-polar | Insoluble[5] | Soluble |
| n-Hexane | C₆H₁₄ | Non-polar | Insoluble | Soluble (forms violet solution)[7] |
| Toluene | C₇H₈ | Non-polar | Insoluble | Soluble[7] |
Experimental Protocols
Protocol 1: In-Situ Preparation and Kinetic Analysis of this compound by UV-Vis Spectrophotometry
This protocol describes a general method for the in-situ generation of this compound and the subsequent monitoring of its disproportionation by observing the formation of iodine.
Materials:
-
Sodium iodite (B1235397) (NaIO₂) solution (freshly prepared)
-
Sulfuric acid (H₂SO₄) solution of known concentration
-
Deionized water
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Set the spectrophotometer to the desired wavelength for monitoring iodine formation (e.g., 274 nm or another absorption maximum of I₂).[1]
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 298 K).[1]
-
In a quartz cuvette, place the required volume of the sulfuric acid solution and deionized water.
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
To initiate the reaction, add a precise volume of the freshly prepared sodium iodite solution to the cuvette.
-
Immediately and thoroughly mix the solution in the cuvette (e.g., by capping and inverting a few times).
-
Start recording the absorbance as a function of time.
-
Continue data collection until the reaction appears to be complete (i.e., the absorbance plateaus).
-
The rate of the reaction can be determined by analyzing the change in absorbance over time.
Protocol 2: General Safety and Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound or its precursors.[4]
-
Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
-
Spill Response: In case of a small spill, neutralize with a weak base (e.g., sodium bicarbonate solution) and absorb with an inert material. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dispose of all waste containing iodine compounds according to institutional guidelines for hazardous waste. Do not pour down the drain.
Mandatory Visualizations
Caption: Disproportionation pathway of this compound.
Caption: Workflow for kinetic analysis of this compound.
References
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Influence of the acidity of the this compound solution system on the kinetics of the disproportionation reaction | Semantic Scholar [semanticscholar.org]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. Iodic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Solubility of Iodine in Some Organic Solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
"safe handling and disposal of iodous acid reaction mixtures"
Disclaimer: Iodous acid (HIO₂) is a highly unstable substance that has not been isolated in a pure form.[1][2][3] It is known to be an intermediate in some chemical reactions and rapidly disproportionates.[1][2][4][5][6] Consequently, specific safety data, such as a formal Safety Data Sheet (SDS), for this compound is unavailable. The following guidance is based on the known reactivity of this compound, general principles for handling unstable and reactive chemicals, and safety information for the more stable, related compound, iodic acid (HIO₃), which should be considered as a baseline for precautionary measures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from iodic acid?
A1: this compound (HIO₂) is an oxoacid of iodine where iodine is in the +3 oxidation state.[6] It is highly unstable.[1][2][6] Iodic acid (HIO₃), in contrast, has iodine in the +5 oxidation state and is a comparatively stable, white solid.[7][8] The primary safety concern with this compound stems from its instability, leading it to rapidly decompose (disproportionate) into molecular iodine and iodates.[1][2]
Q2: What are the primary hazards associated with this compound reaction mixtures?
A2: Due to its extreme instability, the primary hazards are:
-
Rapid Decomposition: this compound can disproportionate, potentially leading to a rapid release of energy and the formation of other iodine compounds.[1][2][6]
-
Oxidizing Properties: Like other iodine oxoacids, this compound is expected to be a strong oxidizing agent. Reaction mixtures may react vigorously or explosively with reducing agents, combustible materials, powdered metals, and organic substances.[9][10][11]
-
Corrosivity: Acidic reaction mixtures containing this compound are likely to be corrosive, causing severe skin burns and eye damage upon contact.[10][12]
-
Toxicity of Decomposition Products: Decomposition can produce iodine and other iodine compounds, which can be toxic and irritating.[10]
Q3: What Personal Protective Equipment (PPE) should be used when handling potential this compound mixtures?
A3: A conservative approach, drawing from safety protocols for corrosive and oxidizing materials like iodic acid, is recommended.[9][12]
-
Eye Protection: Chemical safety goggles and a face shield are essential.[12]
-
Hand Protection: Use chemically resistant gloves (e.g., neoprene or PVC).[10] Always inspect gloves before use and dispose of them properly after handling.[12] Do not wear leather or cotton-backed gloves.[10]
-
Body Protection: A lab coat or a complete chemical-resistant suit should be worn to protect the skin.[12]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust, mists, or vapors.[9][12]
Q4: How should I respond to a spill of an this compound reaction mixture?
A4: Act promptly and cautiously, treating the spill as you would for a corrosive and oxidizing acid.[9][11][12]
-
Evacuate and Alert: Evacuate the immediate area and inform colleagues.[12]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[12]
-
Contain: For liquid spills, use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb the spill.[11]
-
Neutralize (with extreme caution): Cautiously neutralize the spill with a weak base, such as sodium bicarbonate or soda ash. Be prepared for a reaction (foaming).[11]
-
Clean-up: Once neutralized, collect the material using non-sparking tools into a suitable, labeled container for hazardous waste disposal.[11][12]
-
Decontaminate: Clean the spill area thoroughly with water.
Q5: What are the signs that my reaction mixture containing this compound is decomposing?
A5: The primary sign of decomposition (disproportionation) would be the formation of molecular iodine (I₂), which would impart a brown or violet color to the solution, and potentially the evolution of gas. An unexpected increase in temperature is also a critical indicator of a reaction.
Q6: How should I dispose of waste containing this compound?
A6: Waste containing this compound should be treated as hazardous.[10]
-
Do Not Dispose Down the Drain: Due to its reactivity and potential environmental harm, do not dispose of this waste in the sanitary sewer.[12]
-
In-Lab Treatment (for small quantities): For small amounts, a cautious in-lab treatment can be performed under a fume hood. The recommended procedure for related oxidizing iodine compounds is to reduce the iodine species to the less hazardous iodide (I⁻). This can be achieved by slowly adding a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite solution.[10] The reaction is complete when the characteristic brown color of iodine disappears.
-
Containerize and Label: Place the treated (or untreated, if you are not equipped for the procedure) waste in a clearly labeled, sealed, and compatible container.[13][14]
-
Professional Disposal: The labeled container should be disposed of through your institution's hazardous waste disposal program.[9]
Troubleshooting Guides
Problem: My reaction mixture is showing an unexpected color change to brown/violet and is warming up.
-
Probable Cause: This is a strong indication that the this compound intermediate is rapidly disproportionating into molecular iodine and iodates. The warming indicates an exothermic reaction.
-
Solution:
-
Immediate Cooling: If safe to do so, place the reaction vessel in an ice bath to slow down the reaction rate.
-
Do Not Seal the Vessel: Ensure the reaction vessel is not sealed to prevent pressure buildup.
-
Prepare for Quenching: If the reaction appears to be accelerating, be prepared to quench it by diluting it with a large volume of a suitable, non-reactive solvent, if known.
-
Evacuate if Uncontrolled: If the reaction becomes uncontrollable, evacuate the area and activate emergency procedures.
-
Problem: I am observing a vigorous, unexpected reaction upon adding another reagent.
-
Probable Cause: The this compound in your mixture is a potent oxidizing agent and is likely reacting with a reducing or combustible substance you have added.
-
Solution:
-
Stop Addition: Immediately cease adding the reagent.
-
Follow Emergency Procedures: Follow the same steps as for an uncontrolled decomposition: attempt to cool, ensure the vessel is not sealed, and evacuate if the reaction cannot be safely managed.
-
Quantitative Data
Specific quantitative data for this compound is scarce due to its instability. The table below presents data for related, more stable iodine oxoacids to provide context.
| Property | Hypothis compound (HIO) | This compound (HIO₂) | Iodic Acid (HIO₃) |
| Iodine Oxidation State | +1[2] | +3[2] | +5[7] |
| Stability | Unstable, disproportionates[4][5] | Extremely unstable, observed but not isolated[1][2][3] | Stable white solid[7][8] |
| pKa | ~11[15] | ~4.7 (estimated)[6] | 0.75[7] |
| Primary Hazard | Disproportionation | Rapid Disproportionation | Strong Oxidizer, Corrosive[7] |
Experimental Protocols
Protocol: General Safe Handling of a Reaction Believed to Generate this compound
-
Pre-Experiment Preparation:
-
Review all potential reactions, including the disproportionation of this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Set up the experiment in a chemical fume hood.
-
Have cooling baths (ice/water) and quenching materials readily available.
-
-
Running the Reaction:
-
Perform the reaction at the lowest practical temperature to minimize the rate of this compound decomposition.
-
Add reagents slowly and in a controlled manner to manage the reaction rate and heat generation.
-
Continuously monitor the reaction for any signs of instability, such as color changes or unexpected temperature increases.
-
-
Work-up and Quenching:
-
Upon completion of the desired transformation, the reaction mixture should be "quenched" to safely remove any remaining reactive this compound. This typically involves reducing it to iodide using a solution of sodium thiosulfate or sodium bisulfite.
-
Slowly add the quenching agent, monitoring for any temperature changes. Continue adding until the characteristic brown color of any formed iodine is no longer present.
-
-
Waste Handling:
-
All waste from the reaction, including the quenched mixture and any contaminated materials, should be collected in a properly labeled hazardous waste container.
-
Follow your institution's guidelines for the disposal of chemical waste.[9]
-
Visualizations
Caption: Simplified disproportionation of this compound.
Caption: Workflow for safely handling this compound reactions.
Caption: Decision tree for the disposal of iodine-containing waste.
References
- 1. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brainly.com [brainly.com]
- 7. Iodic acid - Wikipedia [en.wikipedia.org]
- 8. Iodic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. ethz.ch [ethz.ch]
- 15. Hypothis compound: Kinetics of the buffer-catalyzed disproportionation [infoscience.epfl.ch]
Technical Support Center: Mitigating Autocatalysis in Iodous Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with autocatalysis in iodous acid (HIO₂) reactions.
Troubleshooting Guide
Autocatalysis in this compound reactions, primarily through its disproportionation, can lead to uncontrolled reaction rates and undesirable side products. This guide addresses common problems and provides systematic solutions to mitigate these effects.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| AC-01 | Runaway Reaction: The reaction rate accelerates uncontrollably after an induction period. | Autocatalytic disproportionation of this compound is occurring, where reaction products catalyze further reaction.[1] | 1. Introduce an Inhibitor: Use an effective scavenger for reaction intermediates. Crotonic acid has been shown to be an effective scavenger of hypothis compound (IOH), a key intermediate in the autocatalytic cycle, which helps in suppressing side reactions and achieving a more controlled, second-order reaction rate.[1] 2. pH Control: The reaction rate is highly dependent on acidity. Increasing the concentration of sulfuric acid has been shown to decrease the disproportionation rate constant.[1] Careful control of pH using buffers, such as a phosphoric acid/dihydrogen phosphate (B84403) buffer, can help maintain a stable reaction environment.[2][3] 3. Temperature Control: Lowering the reaction temperature will decrease the overall reaction rate, providing better control. |
| AC-02 | Poor Reproducibility: Identical experimental setups yield significantly different reaction times or product distributions. | 1. Trace impurities in reagents can initiate or inhibit the autocatalytic cycle unpredictably. 2. The age of stock solutions, particularly of reactants like thiourea (B124793) dioxide (TDO) if used, can significantly impact the induction period and reaction rate.[2][3] 3. Inconsistent mixing can lead to localized "hot spots" of high reactant concentration, triggering autocatalysis at different times. | 1. Use High-Purity Reagents: Ensure all chemicals and solvents are of high purity to minimize trace contaminants. 2. Prepare Fresh Solutions: Prepare reactant solutions fresh before each experiment to ensure consistent concentrations and minimize degradation products.[2] 3. Standardize Mixing: Employ consistent and efficient stirring throughout the reaction to ensure homogeneity. |
| AC-03 | Unwanted Side Products: Formation of undesired iodinated species or other byproducts. | The complex series of reactions involved in the autocatalytic pathway can lead to multiple reactive iodine species. | 1. Utilize a Scavenger: As with runaway reactions, the use of crotonic acid can suppress the formation of reactive intermediates that lead to side products.[1] 2. Control Stoichiometry: Carefully control the molar ratios of reactants to favor the desired reaction pathway. |
| AC-04 | Difficulty in Monitoring Reaction Progress: The rapid, non-linear nature of the reaction makes it difficult to follow kinetically. | The autocatalytic process is characterized by an induction period followed by a rapid acceleration, which can be challenging to capture with standard analytical techniques. | 1. Use a Continuous Monitoring Technique: Spectrophotometry is a powerful tool for continuously monitoring the concentration of colored species like I₂.[4][5] This allows for real-time tracking of the reaction progress. 2. Employ an Inhibitor for Kinetic Studies: To study the underlying kinetics without the interference of autocatalysis, use an inhibitor like crotonic acid to achieve a more predictable, second-order reaction profile.[1] |
Frequently Asked Questions (FAQs)
Q1: What is autocatalysis in the context of this compound reactions?
A1: Autocatalysis is a process where a product of a reaction acts as a catalyst for that same reaction. In the case of this compound (HIO₂), its disproportionation reaction (2HIO₂ → HIO₃ + HIO) is a key step. The hypothis compound (HIO) formed can then react further, leading to a cascade of reactions that accelerate the overall process. This results in a characteristic induction period followed by a rapid increase in the reaction rate.[1][6]
Q2: How does pH affect the autocatalysis of this compound?
A2: The concentration of hydrogen ions (H⁺) plays a crucial role in the kinetics of this compound disproportionation. Studies have shown that increasing the concentration of sulfuric acid leads to a decrease in the disproportionation rate constant.[1] This is because the protonation state of the iodine species significantly influences their reactivity. Therefore, controlling the pH is a critical parameter for mitigating autocatalysis.[2][3]
Q3: Are there any specific inhibitors you recommend for controlling this compound autocatalysis?
A3: Yes, crotonic acid has been identified as an effective scavenger of hypothis compound (IOH), which is a key intermediate in the autocatalytic cycle of this compound disproportionation. By removing IOH from the reaction mixture, crotonic acid effectively suppresses the autocatalytic pathway and allows for a more controlled, second-order reaction.[1] While other substances like Hg(II) have been used in the past to suppress the autocatalytic pathway, they present experimental difficulties and are not recommended.[1]
Q4: Can I use a buffer to control the reaction?
A4: Yes, using a buffer system is a highly recommended method for maintaining a constant pH and thereby controlling the reaction rate. A phosphoric acid/dihydrogen phosphate buffer has been successfully used to regulate the pH in studies of related iodate (B108269) reactions.[2][3] The choice of buffer is important, as some buffer components can participate in the reaction. For instance, acetate (B1210297) buffers can have both catalytic and inhibitory effects on the disproportionation of related hypothis compound, depending on the concentration.[7]
Q5: What is the best way to monitor the progress of a potentially autocatalytic this compound reaction?
A5: Due to the potential for rapid changes in reaction rate, continuous monitoring techniques are preferred. UV-Vis spectrophotometry is an excellent method for this purpose, as it can track the concentration of colored species, such as molecular iodine (I₂), in real-time.[4][5] This provides a detailed kinetic profile of the reaction, including the length of the induction period and the maximum rate of reaction.
Data Presentation
Table 1: Rate Constants for this compound Disproportionation at Various Temperatures
This table summarizes the experimentally determined rate constants for the disproportionation of this compound in a 0.18 mol/dm³ aqueous sulfuric acid solution at different temperatures.
| Temperature (K) | Average Rate Constant (k) (dm³mol⁻¹s⁻¹) |
| 285 | 0.90 ± 0.08 |
| 291 | 1.10 ± 0.10 |
| 298 | 1.30 ± 0.07 |
| 303 | 1.50 ± 0.10 |
Data sourced from a study on the kinetics of this compound disproportionation.[5]
Table 2: Effect of Sulfuric Acid Concentration on the Rate Constant of this compound Disproportionation
This table illustrates the impact of sulfuric acid concentration on the rate constant of the primary disproportionation step (2 IO₂H → IO₃⁻ + IOH + H⁺) when the autocatalytic pathway is suppressed by crotonic acid.
| Sulfuric Acid Concentration (M) | Rate Constant (k) (M⁻¹s⁻¹) |
| 0.08 | 5 |
| 0.60 | 0.2 |
Data indicates that an increase in acidity leads to a decrease in the rate constant.[1]
Experimental Protocols
Protocol 1: Spectrophotometric Monitoring of this compound Disproportionation
This protocol outlines a general procedure for monitoring the disproportionation of this compound using UV-Vis spectrophotometry.
Objective: To determine the kinetic profile of the this compound disproportionation reaction by monitoring the formation of molecular iodine (I₂).
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Stock solution of this compound (HOIO)
-
Aqueous sulfuric acid solution (e.g., 0.125 M)
-
Thermostatted cell holder
-
Magnetic stirrer and stir bar (optional, for use in the cuvette)
Procedure:
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength for monitoring the absorbance of I₂. A common wavelength is 274 nm.[4]
-
Set up the spectrophotometer for a kinetic scan, recording absorbance at the chosen wavelength over time.
-
-
Sample Preparation:
-
Prepare a solution of this compound in the desired concentration of sulfuric acid. The experiments should be conducted in semi-darkness to avoid photochemical side reactions.[4]
-
Equilibrate the reactant solutions to the desired temperature using a water bath.
-
-
Measurement:
-
Transfer the reaction mixture to a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
If using a stirrer, ensure it is operating at a constant speed.
-
Start the kinetic scan immediately after mixing the reactants to capture the entire reaction profile, including the induction period.
-
Record the absorbance data until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
Plot absorbance versus time to visualize the kinetic profile.
-
The rate of reaction can be determined from the slope of the absorbance versus time curve. The rate constant can be calculated based on the integrated rate law for the reaction.
-
Protocol 2: Mitigation of Autocatalysis using Crotonic Acid
This protocol describes how to perform the this compound disproportionation reaction while suppressing the autocatalytic pathway using crotonic acid.
Objective: To obtain a controlled, second-order kinetic profile for the disproportionation of this compound.
Materials:
-
All materials listed in Protocol 1.
-
Stock solution of crotonic acid.
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of crotonic acid at a concentration sufficient to effectively scavenge the IOH intermediate. The optimal concentration may need to be determined experimentally.
-
-
Reaction Setup:
-
Follow the same procedure as in Protocol 1 for instrument setup and sample preparation.
-
Prior to initiating the reaction, add the desired amount of the crotonic acid stock solution to the reaction mixture.
-
-
Measurement and Data Analysis:
-
Initiate the reaction and monitor the absorbance of I₂ over time as described in Protocol 1.
-
The resulting kinetic trace should exhibit a more linear profile characteristic of a second-order reaction, without the pronounced induction period and rapid acceleration seen in the autocatalytic reaction.
-
Analyze the data using the appropriate integrated rate law for a second-order reaction to determine the rate constant.
-
Visualizations
Caption: Autocatalytic pathway in this compound disproportionation.
Caption: Workflow for studying and mitigating autocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. KINETICS STUDY OF THE DISPROPORTIONATION OF THE this compound IN AQUEOUS SULFURIC ACID SOLUTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 6. bioinf.boku.ac.at [bioinf.boku.ac.at]
- 7. Disproportionation Kinetics of Hypothis compound As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Elusive Iodous Acid: Experimental Evidence and a Comparative Look at its Role in Atmospheric Chemistry
For decades, iodous acid (HIO2) has been a chemical curiosity, a transient species predicted to exist but never isolated. Recent groundbreaking experiments, however, have not only confirmed its existence but also revealed its critical role in atmospheric new particle formation, a process with significant implications for climate and air quality. This guide provides a comprehensive comparison of this compound with its more stable counterpart, iodic acid (HIO3), supported by experimental data and detailed protocols from cutting-edge research.
This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the detection and characterization of highly reactive intermediates and their impact on chemical and atmospheric processes.
A Tale of Two Acids: Iodous vs. Iodic Acid in Aerosol Formation
While both this compound and iodic acid are iodine oxoacids, their atmospheric behavior and roles in the formation of new aerosol particles are distinct. Iodic acid (HIO3) has been identified as a key driver of particle growth, while the highly unstable this compound (HIO2) plays a crucial stabilizing role in the initial steps of neutral particle formation.[1][2] The following table summarizes the key quantitative data from experiments that have successfully detected and characterized these species.
| Parameter | This compound (HIO2) | Iodic Acid (HIO3) | Experimental Context |
| Role in Nucleation | Stabilizer of initial neutral clusters[1][2] | Primary driver of particle growth[1][2] | New particle formation in marine boundary layer simulations |
| Observed Concentration | Lower limit of 2 x 10^6 molecules cm-3[3] | Up to 10^8 molecules cm-3[3] | Mace Head Observatory field measurements |
| Relative Concentration | Approximately one order of magnitude lower than HIO3[4] | Urban and polluted atmospheric measurements | |
| Nucleation Enhancement | Substitutes for ammonia (B1221849) in stabilizing sulfuric acid particles[5] | Facilitates the formation of negatively-charged sulfuric acid clusters[5] | CLOUD experiment at CERN |
Experimental Protocol: Detection of this compound at the CLOUD Experiment
The most definitive evidence for the existence of this compound comes from the Cosmics Leaving Outdoor Droplets (CLOUD) experiment at CERN.[2] This facility utilizes a highly controlled environment to study the formation of aerosols under atmospheric conditions.
1. Chamber Preparation and Precursor Introduction:
-
A 26 m³ stainless-steel chamber is meticulously cleaned to ultra-high purity levels.[6]
-
Synthetic air is created from liquid nitrogen and oxygen.
-
Precisely controlled amounts of precursor gases, including molecular iodine (I2), ozone (O3), and water vapor, are introduced into the chamber to simulate the marine boundary layer.
2. Particle Formation and Growth:
-
UV light is used to photolytically initiate chemical reactions, leading to the formation of iodine oxoacids.
-
A particle beam from the CERN Proton Synchrotron can be used to simulate the effect of galactic cosmic rays on particle formation.[6][7]
-
The temperature and humidity within the chamber are precisely controlled to mimic different atmospheric altitudes and conditions.
3. Detection and Analysis:
-
The chemical composition of the gas-phase molecules and newly formed clusters is measured in real-time.
-
A key instrument is the chemical ionization mass spectrometer (CIMS) with a nitrate (B79036) reagent ion (NO3-).[8] This technique is highly sensitive and allows for the detection of trace gases like iodous and iodic acid. Mass spectrometry is a powerful tool for identifying reactive intermediates in complex chemical reactions.[9][10][11][12][13]
Visualizing the Process: From Precursors to Particles
The following diagrams illustrate the experimental workflow for detecting this compound and the proposed mechanism of its involvement in new particle formation.
Caption: Experimental workflow for the detection of this compound.
Caption: Role of HIO2 and HIO3 in new particle formation.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. CLOUD at CERN reveals the role of iodine acids in atmospheric aerosol formation | CERN [home.cern]
- 3. Molecular scale evidence of new particle formation via sequential addition of HIO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uibk.ac.at [uibk.ac.at]
- 6. CLOUD experiment - Wikipedia [en.wikipedia.org]
- 7. CERN experiment aids climate research | symmetry magazine [symmetrymagazine.org]
- 8. Critical Role of this compound in Neutral Iodine Oxoacid Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Mass Spectrometric Detection of Reaction Intermediates Formed during Laser-Induced UV/H2O2 Advanced Oxidation of 2-Methylbenzoisothiazol-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Iodous Acid and Iodic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of iodous acid (HIO₂) and iodic acid (HIO₃), focusing on their stability, oxidizing strength, and kinetic properties. The information presented is supported by experimental data and computational studies to offer an objective analysis for professionals in research and development.
Introduction
This compound and iodic acid are two important oxoacids of iodine, exhibiting distinct differences in their stability and reactivity. Iodic acid is a well-characterized, stable compound, whereas this compound is a highly reactive and transient species. Understanding these differences is crucial for their application in chemical synthesis and for modeling complex chemical systems, such as in atmospheric and medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and iodic acid is presented in Table 1.
| Property | This compound (HIO₂) | Iodic Acid (HIO₃) |
| Molar Mass | 159.911 g/mol | 175.91 g/mol [1] |
| Iodine Oxidation State | +3 | +5 |
| Stability | Highly unstable in aqueous solution | Stable, white crystalline solid[2][3] |
| Acidity (pKa) | ~6 (estimated) | 0.75 |
| Standard Gibbs Free Energy of Formation (aqueous) | 95 kJ/mol[4] | -130.1 kJ/mol |
Comparative Reactivity
The reactivity of iodous and iodic acid is fundamentally dictated by the oxidation state of the central iodine atom and the overall stability of the molecule.
Stability and Disproportionation
This compound is notoriously unstable and readily undergoes disproportionation in aqueous solution to form iodic acid and hypothis compound, which can further decompose.[4] This intrinsic instability is a major determinant of its high reactivity.
The disproportionation reaction is:
2 HIO₂ → HIO₃ + HIO
The kinetics of this autocatalytic reaction have been studied, and the rate constant is influenced by factors such as acidity and temperature.[4]
Iodic acid , in contrast, is one of the most stable halogen oxoacids and does not undergo disproportionation.[2][3] It is a white, crystalline solid at room temperature, highlighting its significantly greater stability compared to this compound.[2][3]
Oxidizing Strength
The oxidizing strength of an acid is a measure of its ability to accept electrons. A key quantitative measure for this is the standard electrode potential (E°).
Iodic acid is a strong oxidizing agent. The standard reduction potential for the reduction of iodate (B108269) to hypoiodite (B1233010) is +1.13 V.
IO₃⁻ + 3H⁺ + 2e⁻ → HIO + H₂O; E° = +1.13 V
This compound is also a potent oxidizing agent, though its high reactivity is often channeled through its rapid disproportionation. A standard electrode potential for the reduction of this compound can be estimated from its Gibbs free energy of formation. Using the relationship ΔG° = -nFE°, where ΔG° is the standard Gibbs free energy of formation, n is the number of moles of electrons, F is the Faraday constant, and E° is the standard electrode potential, we can estimate the potential for the following half-reaction:
HIO₂ + 2H⁺ + 2e⁻ → HIO + H₂O
Given the Gibbs free energy of formation for aqueous HIO₂ is 95 kJ/mol, the estimated standard reduction potential is approximately +1.3 V . This suggests that, thermodynamically, This compound is a stronger oxidizing agent than iodic acid .
| Half-Reaction | Standard Electrode Potential (E°) |
| HIO₂ + 2H⁺ + 2e⁻ → HIO + H₂O | ~+1.3 V (estimated) |
| IO₃⁻ + 3H⁺ + 2e⁻ → HIO + H₂O | +1.13 V |
Experimental Protocols
Due to the transient nature of this compound, its direct use and study require in-situ generation.
In-situ Generation of this compound
This compound can be generated in solution through the reaction of an iodate with a reducing agent, such as sulfur dioxide, or through the disproportionation of hypothis compound. Careful control of stoichiometry and reaction conditions is necessary to generate a transient concentration of this compound for reactivity studies.
Kinetic Analysis of Disproportionation
The primary experimental approach to studying this compound reactivity is to monitor its disproportionation.
Methodology:
-
Reactant Preparation: Prepare solutions of an iodate (e.g., KIO₃) and a suitable reducing agent in an acidic medium (e.g., dilute H₂SO₄).
-
Reaction Initiation: Mix the reactant solutions in a temperature-controlled reaction vessel.
-
Monitoring: Follow the reaction progress using UV-Vis spectrophotometry by monitoring the absorbance of a product or a scavenger molecule that reacts with an intermediate.
-
Data Analysis: Determine the rate law and rate constants by analyzing the change in absorbance over time.
Comparative Oxidation Reactivity (Proposed Protocol)
A direct comparison of the oxidizing strength of iodous and iodic acid can be achieved by reacting them with a common substrate and monitoring the reaction rates.
Methodology:
-
Substrate Selection: Choose a substrate that is readily oxidized and allows for easy monitoring of the reaction progress (e.g., a colored organic dye or a compound that becomes fluorescent upon oxidation).
-
Reaction with Iodic Acid:
-
Prepare a solution of the substrate and a known concentration of iodic acid.
-
Monitor the disappearance of the substrate or the appearance of the oxidized product over time using spectrophotometry or fluorometry.
-
Determine the initial reaction rate.
-
-
Reaction with this compound:
-
Generate this compound in-situ in a solution containing the same substrate.
-
Monitor the reaction in the same manner as with iodic acid.
-
Determine the initial reaction rate.
-
-
Comparison: Compare the initial reaction rates under identical conditions (concentration, temperature, pH) to assess the relative oxidizing reactivity.
Visualizations
Logical Relationship of Reactivity Comparison
Caption: Logical flow for comparing the reactivity of iodous and iodic acid.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the oxidizing strength of the two acids.
Conclusion
The reactivity of this compound and iodic acid differs significantly, primarily due to the profound instability of this compound. While iodic acid is a stable and strong oxidizing agent, this compound is a transient species that rapidly disproportionates. Despite its instability, thermodynamic estimations suggest that this compound is an even stronger oxidizing agent than iodic acid. This high reactivity, however, is often masked by its rapid decomposition pathway. For practical applications, iodic acid serves as a reliable and controllable oxidizing agent, whereas the reactivity of this compound is harnessed in specialized contexts where its transient nature is either desired or can be managed through in-situ generation. A recent study has also suggested that this compound is a more efficient nucleation precursor than iodic acid, indicating its potential importance in atmospheric particle formation.
References
A Comparative Guide to the Oxidizing Power of Iodous Acid and Other Halogen Oxyacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of iodous acid (HIO₂) and other halogen oxyacids (hypohalous, halous, halic, and perhalic acids of chlorine, bromine, and iodine) in their capacity as oxidizing agents. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the relative oxidizing strengths and potential applications of these compounds.
The oxidizing power of halogen oxyacids is a critical factor in various chemical and biological processes, including organic synthesis, disinfection, and the study of oxidative stress in biological systems. While the oxyacids of chlorine and bromine are well-characterized, this compound remains a less-studied, highly unstable species. This guide consolidates available quantitative data, provides a detailed experimental protocol for comparative analysis, and visualizes a key reaction pathway to offer a comprehensive overview.
Data Presentation: Comparative Oxidizing Strength
The oxidizing strength of a substance is quantified by its standard reduction potential (E°). A more positive standard reduction potential indicates a stronger oxidizing agent. The following table summarizes the standard reduction potentials for various halogen oxyacids in acidic solution. It is important to note that due to the extreme instability of this compound, its standard reduction potential is an estimated value derived from Latimer diagrams, and it is not from direct experimental measurement.[1][2]
| Halogen | Hypohalous Acid (HOX) | Halous Acid (HXO₂) | Halic Acid (HXO₃) | Perhalic Acid (HXO₄) |
| Chlorine (Cl) | HOCl | HClO₂ | HClO₃ | HClO₄ |
| Oxidation State | +1 | +3 | +5 | +7 |
| E° (V) | +1.63 (to Cl₂) | +1.65 (to HOCl) | +1.21 (to HClO₂) | +1.19 (to ClO₃⁻) |
| Bromine (Br) | HOBr | HBrO₂ | HBrO₃ | HBrO₄ |
| Oxidation State | +1 | +3 | +5 | +7 |
| E° (V) | +1.59 (to Br₂) | Unstable | +1.49 (to HOBr) | +1.76 (to HBrO₃) |
| Iodine (I) | HOI | HIO₂ | HIO₃ | HIO₄ |
| Oxidation State | +1 | +3 | +5 | +7 |
| E° (V) | +1.45 (to I₂) | Unstable (Est.) | +1.14 (to HOI) | +1.6 (to HIO₃) |
Note: All potentials are for reduction in acidic solution (pH 0). The value for HIO₂ is an estimate due to its high instability. Values are sourced from Latimer diagrams and compilations of standard potentials.[1][2]
Experimental Protocols: Determining and Comparing Oxidizing Strength
A reliable method for comparing the oxidizing strength of different halogen oxyacids is through redox titration. This protocol describes the titration of a standard solution of sodium arsenite (NaAsO₂) with the halogen oxyacid of interest.
Principle: The halogen oxyacid (the analyte with unknown or to-be-compared oxidizing strength) oxidizes arsenite (AsO₂⁻) to arsenate (AsO₄³⁻). The endpoint of the titration is detected using a suitable indicator.
Materials:
-
Standardized 0.1 N sodium arsenite (NaAsO₂) solution
-
Solutions of the halogen oxyacids to be tested (e.g., NaOCl, NaClO₂, NaBrO₃, NaIO₃)
-
Starch indicator solution
-
Potassium iodide (KI)
-
1 M Hydrochloric acid (HCl)
-
Burette, pipette, conical flasks, and other standard laboratory glassware
Procedure:
-
Preparation of the Analyte: Pipette 25.00 mL of the standard 0.1 N sodium arsenite solution into a 250 mL conical flask.
-
Acidification: Add 10 mL of 1 M HCl to the conical flask.
-
Titration Setup: Fill the burette with the halogen oxyacid solution to be tested.
-
Titration:
-
For oxyacids that react directly with arsenite (e.g., hypochlorites, chlorites): Titrate the sodium arsenite solution directly with the halogen oxyacid solution. Add a few drops of a suitable redox indicator (e.g., methyl orange, which is bleached at the endpoint) and titrate until the indicator changes color.
-
For oxyacids that react slowly or require a mediator (e.g., halates, perhalates): Add an excess of potassium iodide (KI) to the acidified arsenite solution. The halogen oxyacid will oxidize the iodide to iodine (I₂). This liberated iodine is then titrated with the standard sodium arsenite solution until the yellow-brown color of iodine fades. At this point, add 2 mL of starch indicator solution, which will turn the solution deep blue. Continue the titration with sodium arsenite until the blue color disappears.[3][4][5]
-
-
Data Analysis: Record the volume of the titrant used. The concentration and thus the oxidizing capacity of the halogen oxyacid solution can be calculated using the stoichiometry of the redox reaction. By comparing the volumes of different halogen oxyacid solutions required to react with the same amount of arsenite, their relative oxidizing strengths can be determined.
Mandatory Visualization
The following diagrams illustrate key concepts and experimental workflows related to the study of halogen oxyacids as oxidants.
Caption: Workflow for Redox Titration to Compare Oxidizing Strengths.
Caption: Oxidation Pathway of Cysteine by Hypochlorous Acid.
Discussion and Implications for Drug Development
The data clearly indicates a wide range of oxidizing strengths among the halogen oxyacids. Generally, for a given halogen, the oxidizing power does not strictly increase with oxidation state. For instance, hypochlorous acid (HOCl) is a stronger oxidizing agent than perchloric acid (HClO₄).[6] The high oxidizing potential of many of these species makes them effective for various applications but also raises concerns about their stability and potential for inducing oxidative damage in biological systems.
In the context of drug development, understanding the oxidizing potential of halogen-containing compounds or excipients is crucial. Oxidative degradation is a major pathway for drug product instability.[7][8] Reactive halogen species, including hypohalous acids, are known to be generated in vivo and can contribute to oxidative stress, which is implicated in numerous diseases.[9] The reaction of hypochlorous acid with amino acid residues, such as cysteine, as depicted in the diagram above, illustrates a mechanism by which these oxidants can lead to protein modification and potential loss of function.[10][11][12][13][14]
The extreme instability of this compound makes its direct application as an oxidant in controlled chemical synthesis challenging. However, its transient formation in certain reaction environments could have significant implications. For drug development professionals, the key takeaway is the need for careful consideration of the oxidative stability of drug candidates and formulations, particularly when halogen-containing moieties are present or when there is a potential for the generation of reactive halogen species during manufacturing, storage, or metabolism.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. praxilabs.com [praxilabs.com]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reactive Halogen Species: Role in Living Systems and Current Research Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reactive sulfur species: kinetics and mechanism of the oxidation of cystine by hypochlorous acid to give N,N'-dichlorocystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
A Comparative Guide to the Aqueous Stability of Iodine Oxyacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative stability of four key iodine oxyacids in aqueous solution: hypoiodous acid (HIO), this compound (HIO₂), iodic acid (HIO₃), and periodic acid (HIO₄). Understanding the stability of these compounds is crucial for various applications, including organic synthesis, disinfection, and radioactive iodine management. This document summarizes key thermodynamic data, details disproportionation reactions, and outlines the experimental protocols used to determine these properties.
Relative Stability Overview
The stability of iodine oxyacids in aqueous solution is inversely related to the oxidation state of iodine. Generally, stability increases as the oxidation state of the central iodine atom increases. Hypothis compound and this compound are notably unstable and readily undergo disproportionation. Iodic acid is the most stable of the common oxyacids, while periodic acid, despite having iodine in its highest oxidation state, exhibits some instability through decomposition.
The relative stability can be summarized as follows:
HIO (unstable) < HIO₂ (highly unstable) < HIO₄ (moderately stable) < HIO₃ (stable)
This trend is influenced by a combination of factors including the oxidation state of iodine, pH of the solution, and the presence of catalysts.
Quantitative Comparison of Thermodynamic Properties
The thermodynamic stability of these oxyacids can be quantitatively compared using their standard Gibbs free energy of formation (ΔGf°) and standard reduction potentials (E°).
| Iodine Oxyacid | Iodine Oxidation State | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) (aq) | Standard Reduction Potential (E°) (V) |
| Hypothis compound (HIO) | +1 | -98.9 | 2HIO + 2H⁺ + 2e⁻ ⇌ I₂ + 2H₂O E° = +1.45 |
| This compound (HIO₂) | +3 | +95 | Not readily available |
| Iodic Acid (HIO₃) | +5 | -128.3 | 2HIO₃ + 10H⁺ + 10e⁻ ⇌ I₂ + 6H₂O E° = +1.195 |
| Periodic Acid (HIO₄) | +7 | -79.5 | 2HIO₄ + 14H⁺ + 14e⁻ ⇌ I₂ + 8H₂O E° = +1.34 |
Note: The standard reduction potentials are for the reduction to elemental iodine (I₂). The Gibbs free energy of formation for HIO₂ is a calculated value.
Disproportionation Reactions in Aqueous Solution
A key factor in the instability of lower oxidation state iodine oxyacids is their tendency to disproportionate, a reaction where a substance is simultaneously oxidized and reduced.
-
Hypothis compound (HIO): Hypothis compound is highly prone to disproportionation, especially in neutral or slightly alkaline solutions. The overall reaction is:
5HIO(aq) → HIO₃(aq) + 2I₂(s) + 2H₂O(l)[1]
-
This compound (HIO₂): this compound is extremely unstable and rapidly disproportionates. This reaction is known to be catalyzed by acids. The reaction proceeds as follows:
2HIO₂(aq) → HIO₃(aq) + HIO(aq)
The hypothis compound formed will then further disproportionate as described above.
-
Iodic Acid (HIO₃): Iodic acid is the most stable of the iodine oxyacids in aqueous solution and does not undergo disproportionation under normal conditions.
-
Periodic Acid (HIO₄): While relatively stable, periodic acid can undergo a slow decomposition, which is not a true disproportionation reaction but a reduction to iodic acid with the release of oxygen, often in the form of ozone.[2]
2H₅IO₆(aq) → 2HIO₃(aq) + O₂(g) + 4H₂O(l)
(Note: Periodic acid exists in aqueous solution as orthoperiodic acid, H₅IO₆)
Logical Relationships in Iodine Oxyacid Stability
The stability of iodine oxyacids is governed by several interconnected factors. The oxidation state of iodine is the primary determinant, with higher oxidation states generally leading to greater stability. The pH of the solution also plays a critical role, influencing the protonation state of the acids and the kinetics of disproportionation reactions.
Caption: Factors influencing the stability of iodine oxyacids.
Experimental Protocols
The determination of the thermodynamic and kinetic parameters for iodine oxyacids involves a variety of experimental techniques.
Determination of Standard Reduction Potentials
Standard reduction potentials are typically determined electrochemically using a potentiometer.
-
Experimental Workflow:
Caption: Workflow for determining standard reduction potentials.
-
Methodology:
-
Half-Cell Preparation: A standard hydrogen electrode (SHE) is used as the reference electrode (E° = 0 V). The other half-cell consists of a platinum electrode immersed in an aqueous solution containing the iodine oxyacid and its reduced form (e.g., I₂) at standard conditions (1 M concentration, 298 K, 1 atm).
-
Cell Assembly: The two half-cells are connected by a salt bridge to complete the electrical circuit and prevent the mixing of the solutions.
-
Potential Measurement: The potential difference between the two electrodes is measured using a high-impedance voltmeter or potentiometer.
-
Calculation: The measured cell potential is used to calculate the standard reduction potential of the iodine oxyacid half-reaction.
-
Determination of Gibbs Free Energy of Formation
The standard Gibbs free energy of formation (ΔGf°) is often determined calorimetrically.
-
Methodology:
-
Reaction Selection: A reaction involving the formation or decomposition of the iodine oxyacid from its elements in their standard states is chosen.
-
Calorimetry: The enthalpy change (ΔH°) of the reaction is measured using a calorimeter.
-
Entropy Determination: The standard entropy change (ΔS°) for the reaction is calculated from the standard molar entropies of the reactants and products, which can be determined from heat capacity measurements down to absolute zero.
-
Calculation: The standard Gibbs free energy of formation is then calculated using the Gibbs-Helmholtz equation: ΔGf° = ΔHf° - TΔS°.
-
Kinetic Studies of Disproportionation using UV-Vis Spectrophotometry
The kinetics of the disproportionation of unstable iodine oxyacids like HIO and HIO₂ can be monitored using UV-Vis spectrophotometry by observing the change in absorbance of a reactant or product over time.
-
Experimental Workflow:
Caption: Workflow for kinetic analysis of disproportionation.
-
Methodology:
-
Solution Preparation: A solution of the iodine oxyacid is prepared under conditions where it is relatively stable (e.g., low temperature, specific pH).
-
Reaction Initiation: The disproportionation reaction is initiated, for example, by rapidly changing the pH of the solution.
-
Spectrophotometric Monitoring: The reaction is monitored by measuring the absorbance of a species with a distinct absorption in the UV-Vis spectrum, such as the formation of iodine (I₂) or the triiodide ion (I₃⁻) in the presence of excess iodide.
-
Data Analysis: The change in absorbance over time is used to determine the reaction rate, and from this, the rate law and rate constant for the disproportionation reaction can be derived.[3][4]
-
References
Bridging the Gap: A Comparative Guide to Theoretical and Experimental Validation of Iodous Acid Reactions
For researchers, scientists, and drug development professionals, the accurate modeling of reaction kinetics is paramount. This guide provides a comparative analysis of experimental data and theoretical models for reactions involving iodous acid (HIO2), a key intermediate in iodine chemistry. By juxtaposing experimental findings with computational predictions, we aim to highlight the current state of validation for theoretical models in this area.
The study of this compound is critical in various fields, from atmospheric chemistry to nuclear safety and oscillating chemical reactions. Theoretical models that can accurately predict the behavior of HIO2 are invaluable for understanding and controlling these complex systems. However, the validation of these models against robust experimental data is a continuous and challenging process. This guide synthesizes available data to facilitate this comparison.
Quantitative Data Summary
The following tables summarize key quantitative data from both experimental and theoretical studies on this compound reactions. A significant portion of the available experimental data focuses on the aqueous disproportionation of HIO2, while theoretical studies have largely centered on its gas-phase reactions.
Table 1: Experimental Data for the Aqueous Disproportionation of this compound (2HIO2 → HOI + HIO3)
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | [H₂SO₄] (M) | Notes |
| 285 | 0.90 ± 0.08 | 0.18 | Disproportionation rate constant.[1] |
| 291 | 1.10 ± 0.10 | 0.18 | Disproportionation rate constant.[1] |
| 298 | 1.30 ± 0.07 | 0.18 | Disproportionation rate constant.[1] |
| 303 | 1.50 ± 0.10 | 0.18 | Disproportionation rate constant.[1] |
| 297 ± 1 | < 5.4 | 0.05 - 0.15 | Upper limit for the disproportionation rate constant.[1] |
| 297 ± 1 | 130 ± 5 | 0.15 | Rate constant for the autocatalytic step involving H₂OI⁺.[1] |
| Not Specified | Decreases from 5 to 0.2 | 0.08 to 0.60 | The observed decrease is suggested to be due to IO₂⁻ reacting faster than HIO₂.[1] |
Table 2: Theoretical Data for Gas-Phase Reactions of this compound (HOIO)
| Reaction | Temperature (K) | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Computational Method |
| HOIO + OH → OIO + H₂O | 250–2500 | k(T) = 2.22 × 10⁻¹⁹ * T¹⁸³ * exp(-4.9 kJ mol⁻¹ / RT) | CCSD(T)/CBS//B3LYP/aug-cc-pVTZ |
| HOIO + OH → IO + H₂O₂ | 250–2500 | k(T) = 7.73 × 10⁻²¹ * T²⁶⁶ * exp(-70.2 kJ mol⁻¹ / RT) | CCSD(T)/CBS//B3LYP/aug-cc-pVTZ |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of experimental results. The following protocols are summarized from the cited literature on the aqueous disproportionation of this compound.
1. Spectrophotometric Monitoring of HIO2 Disproportionation
-
Principle: The kinetics of the this compound disproportionation reaction were monitored by measuring the change in absorbance of a product, molecular iodine (I₂), over time.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a thermostatted cell holder was used.
-
Procedure:
-
A solution of this compound was prepared in an acidic medium, typically aqueous sulfuric acid of a known concentration (e.g., 0.18 M).[1]
-
The reaction was initiated by mixing the reactants in a quartz cuvette.
-
The absorbance of the solution was monitored at a wavelength corresponding to the maximum absorbance of I₂.
-
The change in absorbance over time was used to calculate the concentration of I₂ produced and, subsequently, the rate of the disproportionation reaction.
-
-
Data Analysis: The rate constants were determined from the rate of formation of I₂. The reaction is known to be autocatalytic, and in some studies, scavengers for hypothis compound (HOI) like crotonic acid were used to suppress side reactions and obtain a purely second-order rate law.[1]
Signaling Pathways and Logical Relationships
To visualize the relationships between experimental and theoretical approaches in validating reaction models, the following workflow diagram is presented.
Caption: Workflow for validating theoretical models with experimental data.
Discussion and Future Directions
The presented data highlights a significant gap between experimental and theoretical research on this compound reactions. While robust experimental data exists for the aqueous disproportionation of HIO2, there is a scarcity of corresponding theoretical models that have been validated against this data. Conversely, detailed theoretical predictions are available for gas-phase reactions of HIO2, but experimental validation for these specific reactions is lacking in the reviewed literature.
This disconnect underscores the need for future research to bridge this gap. Specifically, the development of accurate and computationally efficient theoretical models for aqueous-phase reactions of this compound is a critical next step. Such models should account for the complex effects of solvation and ionic strength, which are known to influence reaction kinetics in solution.
Furthermore, experimental studies on the gas-phase kinetics of HIO2 reactions are necessary to validate the existing theoretical predictions. These experiments are challenging due to the reactive and unstable nature of this compound, but they are essential for building a comprehensive and validated understanding of its chemistry.
References
A Comparative Analysis of Iodous Acid and Hypoiodous Acid for Researchers
A deep dive into the properties, synthesis, and reactivity of two key iodine oxoacids, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
This guide offers an objective comparison of iodous acid (HIO₂) and hypothis compound (HIO), two important but often elusive iodine oxoacids. While both are highly reactive and unstable, they exhibit distinct chemical properties and play different roles in chemical and biological systems. This document summarizes their key characteristics, provides experimental protocols for their synthesis, and visualizes their structures and reaction pathways.
At a Glance: Key Differences
| Property | This compound (HIO₂) | Hypothis compound (HIO) |
| Chemical Formula | HIO₂ | HIO |
| Molecular Weight | 159.911 g/mol [1] | 143.912 g/mol [2][3] |
| Oxidation State of Iodine | +3[1] | +1[4] |
| pKa | Estimated between 4 and 6[5] | ~10.5 - 11[2][4][6][7][8] |
| Appearance in Solution | Colorless or yellowish aqueous solution[9] | Greenish-yellow solution[2][3][9][10] |
| Stability | Extremely unstable, observed but never isolated in pure form.[11] Salts (iodites) are also highly unstable.[1] | Highly unstable, exists in solution and decomposes readily.[4][6] |
| Structure | Bent | Bent |
| Bond Angle | ~109.5° (approximate) | ~103.89° |
| Bond Length (I-O) | ~170 pm (approximate) | ~1.994 Å |
| Standard Reduction Potential (acidic) | HIO + H⁺ + 2e⁻ ⇌ I⁻ + H₂O; E° = +0.985 V[12] | Not explicitly found for HIO₂/I₂ |
| Key Reactivity | Acts as an oxidizing agent. | Potent oxidizing agent.[10] |
| Biological Significance | Potential role in atmospheric aerosol nucleation.[13][14][15] | Involved in the innate immune response.[4][6] |
Molecular Structures
The molecular geometries of both this compound and hypothis compound are bent, a consequence of the lone pairs of electrons on the central iodine and oxygen atoms.
Caption: Molecular structure of this compound.
Caption: Molecular structure of hypothis compound.
Experimental Protocols
Due to their instability, both acids are typically prepared in situ for immediate use.
Synthesis of Hypothis compound (HIO)
Method 1: Reaction of Iodine with a Cold, Dilute Solution of Sodium Hydroxide
This is a common method for generating hypothis compound in solution.[3][9][10]
-
Reaction: I₂ + 2NaOH (cold, dilute) → NaI + NaIO + H₂O NaIO + H₂O ⇌ HIO + NaOH
-
Procedure:
-
Prepare a cold, dilute solution of sodium hydroxide.
-
Slowly add elemental iodine to the solution while stirring.
-
The resulting solution will contain hypothis compound in equilibrium with sodium hypoiodite.
-
Method 2: Dissolving Iodine in Water
This method produces hypothis compound in equilibrium with iodide and hydronium ions.[7][10]
-
Reaction: I₂ + H₂O ⇌ HIO + H⁺ + I⁻
-
Procedure:
-
Add elemental iodine to deionized water.
-
Stir the mixture. The solubility of iodine in water is low, so this will result in a dilute solution of hypothis compound.
-
Synthesis of this compound (HIO₂)
The synthesis of this compound is more challenging due to its extreme instability.
Method: Oxidation of Iodide Ions
This method involves the oxidation of an iodide salt.[16]
-
Reaction: 2I⁻ + O₂ → I₂ + 2e⁻ followed by I₂ + O₂ + 2H₂O → 2HIO₂
-
Procedure:
-
Dissolve an iodide salt (e.g., NaI or KI) in an acidic aqueous solution (e.g., with hydrochloric acid).
-
Bubble oxygen gas through the solution.
-
The iodide is first oxidized to iodine, which is then further oxidized to this compound. Isolation of pure this compound is generally not feasible as it readily disproportionates.
-
Comparative Reactivity and Stability
Hypothis compound (HIO) is a potent oxidizing agent, a property utilized by the immune system.[4][6] The enzyme myeloperoxidase, present in neutrophils, catalyzes the oxidation of iodide by hydrogen peroxide to produce hypothis compound, which then acts as a microbicidal agent.[4]
This compound (HIO₂) is also a reactive oxidizing species, though its applications in organic synthesis are less explored than other iodine oxoacids due to its instability.[16] Its salts, iodites, are known to rapidly disproportionate to form iodide and iodate.[1]
The disproportionation of hypothis compound is a key aspect of its chemistry, leading to the formation of iodic acid and iodine.
References
- 1. Buy this compound | 12134-99-5 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hypothis compound: Structure, Properties & Uses Explained [vedantu.com]
- 4. grokipedia.com [grokipedia.com]
- 5. ph - What is the pKa of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Hypothis compound - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. Hypothis compound | High-Purity Reagent | For Research [benchchem.com]
- 9. collegedunia.com [collegedunia.com]
- 10. byjus.com [byjus.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Critical Role of this compound in Neutral Iodine Oxoacid Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitechdaily.com [scitechdaily.com]
- 15. Iodine oxoacids formed in oceans have major impact on climate | EurekAlert! [eurekalert.org]
- 16. testbook.com [testbook.com]
Unveiling the Elusive Structure of Iodous Acid: A Spectroscopic Comparison
A comparative guide to the spectroscopic characterization of iodous acid (HIO2), contrasting theoretical predictions with experimental data for the more stable iodic acid (HIO3). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges and methodologies in studying unstable iodine oxoacids.
The definitive structural elucidation of this compound (HIO2) has remained a significant challenge in inorganic chemistry due to its inherent instability.[1][2] While its salts, iodites, have been observed, they too are highly unstable and have not been isolated.[1][3] In contrast, iodic acid (HIO3) is a stable, crystalline solid, making it amenable to a wide range of experimental spectroscopic techniques.[4][5] This guide presents a comparison of the predicted spectroscopic data for the most stable isomer of this compound (HOIO) with established experimental data for iodic acid, highlighting the methodologies required to study such a reactive species.
Spectroscopic Data Comparison
Computational studies have been instrumental in predicting the structural and vibrational properties of this compound. The most stable isomer is predicted to be the bent HOIO molecule. The following table contrasts the computationally predicted vibrational frequencies for HOIO with the experimentally observed Raman spectral data for crystalline iodic acid.
| Vibrational Mode | Predicted Frequency for HOIO (cm⁻¹) (Computational) | Observed Frequency for HIO3 (cm⁻¹) (Experimental - Raman) |
| I-O Stretch (non-OH) | Data not available in search results | ~780-840 (strong, multiple bands)[6][7] |
| I-OH Stretch | Data not available in search results | ~640-720[6] |
| O-I-O Bend | Data not available in search results | ~330-390[6] |
| H-O-I Bend | Data not available in search results | - |
| OH Torsion | Data not available in search results | - |
| OH Stretch | Data not available in search results | Not prominent in Raman, expected in IR |
Note: Direct experimental vibrational frequencies for HIO2 are not available in the provided search results. The table is structured to highlight where experimental data for HIO2 would be placed for comparison.
Experimental Protocols
The extreme reactivity of this compound necessitates specialized techniques for its study. Matrix isolation infrared spectroscopy is the most promising method for obtaining experimental vibrational data. For the more stable iodic acid, standard spectroscopic techniques can be employed.
1. Matrix Isolation Infrared Spectroscopy for this compound (Hypothetical)
This technique is designed to trap and study highly reactive species by isolating them in an inert solid matrix at cryogenic temperatures.[8][9]
-
Precursor Generation: this compound can be generated in the gas phase through reactions such as the oxidation of iodine with ozone or the reaction of IO radicals with OH radicals.[3][10]
-
Matrix Deposition: A gaseous mixture of the HIO2 precursor and a large excess of an inert gas (e.g., argon or neon) is co-deposited onto a cryogenic window (typically cooled to around 4-15 K) within a high-vacuum chamber.[11][12]
-
In-situ Generation (optional): Alternatively, precursors like iodine and ozone can be co-deposited in the matrix and then photolyzed with UV or visible light to initiate a reaction and form HIO2 in situ.[13][14][15][16]
-
Spectroscopic Measurement: The infrared spectrum of the isolated HIO2 molecules is then recorded using a Fourier-transform infrared (FTIR) spectrometer.[11][13] The inert matrix prevents the HIO2 molecules from reacting with each other, allowing for their spectroscopic characterization.[8]
2. Raman Spectroscopy for Crystalline Iodic Acid
Raman spectroscopy is a powerful technique for probing the vibrational modes of crystalline solids.
-
Sample Preparation: A crystalline sample of iodic acid is placed in the sample holder of a Raman spectrometer.
-
Laser Excitation: The sample is illuminated with a monochromatic laser source.
-
Scattered Light Collection: The inelastically scattered light (Raman scattering) is collected and passed through a spectrometer to separate the different frequencies.
-
Data Analysis: The resulting Raman spectrum reveals the vibrational modes of the iodic acid molecules and the crystal lattice, providing information about the structure and bonding.[6][7][17]
3. Gas-Phase Infrared Spectroscopy for Iodic Acid
While more challenging than solid-state measurements, gas-phase spectroscopy provides data free from intermolecular interactions in a crystal lattice.
-
Sample Vaporization: Solid iodic acid is carefully heated to produce a sufficient vapor pressure in a gas cell.
-
Infrared Measurement: An infrared beam is passed through the gas cell, and the absorption of radiation is measured using an FTIR spectrometer.[18]
-
Data Interpretation: The resulting spectrum provides information on the vibrational and rotational energy levels of the gaseous HIO3 molecules.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the spectroscopic characterization of iodous and iodic acid, and the logical relationship between theoretical predictions and experimental validation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. This compound Formula - GeeksforGeeks [geeksforgeeks.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Iodic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Matrix isolation - Wikipedia [en.wikipedia.org]
- 9. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 10. Iodide oxidation by ozone at the surface of aqueous microdroplets - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Kinetic Isotope Effects in Iodous Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of iodous acid (HOIO) reactions, with a special focus on the potential application of kinetic isotope effects (KIE) to elucidate reaction mechanisms. While direct experimental data on KIE in this compound reactions are not extensively reported in the literature, this document synthesizes the known kinetics of the disproportionation of this compound and presents a detailed, proposed experimental protocol for a hydrogen/deuterium (H/D) kinetic isotope effect study. Such a study would offer significant insights into the role of proton transfer in the rate-determining steps of these complex reactions.
I. Kinetics of this compound Disproportionation
The disproportionation of this compound is a key reaction that has been studied under various conditions. The overall reaction is complex and autocatalytic, but it is generally represented as:
5HOIO → 2I₂ + IO₃⁻ + H⁺ + 2H₂O
The reaction rate has been observed to be second order with respect to the concentration of this compound. The kinetics are typically studied in acidic aqueous solutions, and the rate is influenced by both temperature and the concentration of H⁺ ions.
Table 1: Kinetic Data for the Disproportionation of this compound (HOIO) in Aqueous Sulfuric Acid Solution
| Temperature (K) | [H₂SO₄] (mol/dm³) | Rate Constant (k) (dm³/mol·s) | Activation Energy (Ea) (kJ/mol) |
| 285 | 0.125 | Varies with [HOIO] and [IO₃⁻] | 46[1][2] |
| 291 | 0.125 | Varies with [HOIO] and [IO₃⁻] | 46[1][2] |
| 298 | 0.125 | Varies with [HOIO] and [IO₃⁻] | 46[1][2] |
| 303 | 0.125 | Varies with [HOIO] and [IO₃⁻] | 46[1][2] |
Note: The rate constants for this autocatalytic reaction are dependent on the concentrations of various species in the solution. For detailed values, refer to the cited literature.
II. Proposed Mechanism for this compound Disproportionation
While a complete, detailed mechanism for the disproportionation of this compound has not been definitively established, a frequently proposed rate-determining step involves the bimolecular reaction of two this compound molecules. This step is believed to be crucial in the overall transformation and likely involves a proton transfer.
Proposed Rate-Determining Step:
2HOIO → HIO + HIO₃
This step involves the oxidation of one this compound molecule to iodic acid (HIO₃) and the reduction of another to hypothis compound (HIO). The subsequent fast reactions of HIO lead to the formation of I₂. The involvement of a hydrogen atom transfer in this step makes it an ideal candidate for investigation using kinetic isotope effects.
Caption: Proposed mechanism for this compound disproportionation highlighting the rate-determining step.
III. Proposed Experimental Protocol for H/D Kinetic Isotope Effect Study
A kinetic isotope effect study comparing the reaction rates of HOIO and its deuterated analogue, DOIO, can provide strong evidence for the involvement of proton transfer in the rate-determining step.
1. Reagents and Preparation:
-
Sodium Iodite (NaIO₂): High purity, for the generation of this compound.
-
Sulfuric Acid (H₂SO₄): Analytical grade, for acidification.
-
Deuterium Oxide (D₂O): High isotopic purity (e.g., >99.8%).
-
Deuterated Sulfuric Acid (D₂SO₄): Prepared by carefully adding SO₃ to D₂O or by purchasing from a commercial supplier.
-
Distilled and Deionized Water (H₂O): For control experiments.
Preparation of this compound Solutions:
-
HOIO Solution: A fresh solution of this compound will be prepared immediately before each kinetic run by dissolving a known amount of NaIO₂ in a thermostated aqueous solution of sulfuric acid.
-
DOIO Solution: A fresh solution of deuterated this compound will be prepared by dissolving NaIO₂ in a thermostated solution of deuterated sulfuric acid in D₂O.
2. Experimental Setup:
-
UV-Vis Spectrophotometer: Equipped with a thermostated cuvette holder to maintain a constant temperature throughout the reaction.
-
Quartz Cuvettes: With a 1 cm path length.
-
Thermostated Water Bath: To pre-equilibrate all solutions to the desired reaction temperature.
3. Kinetic Measurements:
-
The disproportionation reaction will be initiated by adding a small aliquot of the NaIO₂ stock solution to the thermostated acidic solution (either H₂SO₄ in H₂O or D₂SO₄ in D₂O) directly in the quartz cuvette.
-
The reaction will be monitored by following the increase in absorbance of the formed iodine (I₂) at its absorption maximum (around 460 nm in aqueous solution).
-
Absorbance data will be collected at regular time intervals until the reaction is complete.
-
The initial rate of the reaction will be determined from the initial slope of the absorbance versus time plot.
-
The experiment will be repeated at several different initial concentrations of this compound to determine the order of the reaction with respect to HOIO and DOIO.
-
The entire set of experiments will be conducted at various temperatures (e.g., 288 K, 298 K, 308 K) to determine the activation parameters for both the protonated and deuterated systems.
4. Data Analysis:
-
The pseudo-second-order rate constants (k_H for HOIO and k_D for DOIO) will be determined from the initial rate data at each temperature.
-
The kinetic isotope effect will be calculated as the ratio of the rate constants: KIE = k_H / k_D .
-
A primary KIE value significantly greater than 1 (typically in the range of 2-7 for C-H/C-D bonds, and potentially different for O-H/O-D) would indicate that the O-H bond is broken in the rate-determining step.
-
A small or negligible KIE (close to 1) would suggest that proton transfer is not involved in the rate-determining step.
Caption: Experimental workflow for the proposed KIE study of this compound disproportionation.
IV. Comparison and Expected Outcomes
A direct comparison of the reaction rates of the disproportionation of HOIO and DOIO would provide invaluable mechanistic information.
-
If a significant primary KIE is observed (k_H/k_D > 2): This would strongly support the proposed mechanism where a proton transfer from one this compound molecule to another is part of the rate-determining step. The magnitude of the KIE could provide further details about the transition state geometry (e.g., linear vs. bent proton transfer).
-
If a small or inverse KIE is observed (k_H/k_D ≈ 1 or < 1): This would suggest that either the O-H bond is not broken in the rate-determining step, or that a pre-equilibrium involving proton transfer is followed by a non-proton-transfer rate-determining step. An inverse KIE could also indicate a change in the vibrational frequencies of the O-H/O-D bond in the transition state.
References
A Researcher's Guide to Benchmarking Computational Methods for Iodine Chemistry
For researchers, scientists, and drug development professionals engaged in the computational study of iodine-containing compounds, selecting an appropriate theoretical method is paramount for obtaining accurate and reliable results. Due to the significant relativistic effects of the heavy iodine atom, standard computational approaches may not be sufficient. This guide provides an objective comparison of various computational methods, supported by experimental and high-level theoretical data, to aid in this selection process.
The unique chemical properties of iodine, including its role in atmospheric chemistry and pharmaceuticals, have spurred a growing interest in its computational modeling. However, the presence of iodine introduces significant computational challenges, primarily due to relativistic effects that influence its electronic structure and reactivity.[1][2][3] Until recently, a comprehensive benchmark study to quantify the accuracy of commonly applied computational methods for iodine-containing compounds was notably absent.[1][4][5][6] This guide summarizes key findings from recent benchmarking studies to provide a clear overview of the performance of various methods.
Comparative Analysis of Computational Methods
A recent comprehensive benchmark study investigated the accuracy of several widely used Density Functional Theory (DFT) functionals and higher-level methods for calculating the properties of atmospherically relevant iodine-containing compounds, such as iodous acid (HIO₂), iodic acid (HIO₃), iodine tetroxide (I₂O₄), and iodine pentoxide (I₂O₅).[1][4][5] The study evaluated the performance of these methods for geometry optimizations, thermal energy contributions, and electronic energies.
The following table summarizes the performance of various computational methods for calculating the thermal contribution to the binding free energy of iodine-containing monomers. The mean absolute error (MAE) is reported in kcal/mol relative to high-level relativistic reference calculations.
| Method | Basis Set (Iodine) | Basis Set (Other Atoms) | Mean Absolute Error (kcal/mol) for Thermal Contribution |
| M06-2X | aug-cc-pVTZ-PP | aug-cc-pVTZ | 0.14 |
| ωB97X-D3BJ | aug-cc-pVTZ-PP | aug-cc-pVTZ | 0.23 |
| B3LYP | aug-cc-pVTZ-PP | aug-cc-pVTZ | > 0.23 |
| PW91 | aug-cc-pVTZ-PP | aug-cc-pVTZ | > 0.23 |
| Table 1: Performance of DFT functionals for thermal contributions. Data extracted from a benchmark study on atmospherically relevant iodine compounds.[1] |
The results indicate that the M06-2X and ωB97X-D3BJ functionals provide the most accurate thermal contributions to the binding free energy.[1] For obtaining highly accurate electronic energies, a combination of methods is recommended. Specifically, optimizing the geometry at the ωB97X-D3BJ/aug-cc-pVTZ-PP level, followed by a single-point energy calculation at the ZORA-DLPNO-CCSD(T0) level with the SARC-ZORA-TZVPP basis set for iodine and ma-ZORA-def2-TZVPP for other atoms, yields results in excellent agreement with fully relativistic calculations at a lower computational cost.[1] This approach is crucial as neglecting relativistic effects can lead to an overestimation of cluster stability by several kcal/mol.[1][7]
Experimental and Computational Protocols
The benchmark studies cited in this guide employed a rigorous computational protocol to ensure the reliability of their findings. The general workflow for these computational experiments is outlined below.
Computational Workflow
Detailed Methodologies
Geometry Optimization and Frequency Calculations:
-
Software: All calculations were performed using the ORCA 5.0 software package.[1][4][5]
-
DFT Functionals: A range of functionals including B3LYP, M06-2X, PW91, and ωB97X-D3BJ were tested.[1]
-
Basis Sets: For iodine atoms, pseudopotentials were used to account for relativistic effects. The SK-MCDHF-RSC pseudopotential was employed for the inner 28 electrons of iodine, with the outer electrons described by the aug-cc-pVTZ-PP basis set. For other atoms, the aug-cc-pVTZ basis set was used.[1][4][5] The def2-QZVPP basis set with the def2-ECP pseudopotential for iodine was also included in the benchmark.[1][4][5]
-
Procedure: Structures were optimized at the selected level of theory. Subsequent frequency calculations were performed to confirm that the optimized structures were true minima on the potential energy surface and to calculate thermal corrections to the free energy.[1]
High-Accuracy Single-Point Energy Calculations:
-
Method: The ZORA-DLPNO-CCSD(T0) method, which incorporates scalar relativistic effects via the Zeroth-Order Regular Approximation (ZORA), was used for high-accuracy energy calculations. "Tight PNO" settings were implicitly applied.[1][4]
-
Basis Sets: For these calculations, the ma-ZORA-def2-TZVPP basis set was used for all non-iodine atoms, while the SARC-ZORA-TZVPP basis set was employed for iodine.[1][4]
Relativistic Reference Calculations:
-
Methods: To establish a reliable benchmark, fully relativistic four-component DFT calculations (PBE0-4comp) and other high-level scalar-relativistic methods like DKH-CCSD(T) and ZORA-CCSD(T) were used as reference points.[1]
Signaling Pathways and Logical Relationships
The decision-making process for selecting a computational method for iodine chemistry can be visualized as a logical flow, starting from the desired accuracy and computational resources available.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine Clusters in the Atmosphere I: Computational Benchmark and Dimer Formation of Oxyacids and Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
The Differential Roles of HIO₂ and HIO₃ in Atmospheric Aerosol Nucleation: A Comparative Guide
A critical analysis of experimental data reveals the distinct and synergistic contributions of iodous acid (HIO₂) and iodic acid (HIO₃) to new particle formation in the atmosphere. While HIO₃ is a primary driver of particle growth, HIO₂ plays a crucial stabilizing role, particularly in neutral nucleation pathways. This guide provides a comprehensive comparison of their roles, supported by quantitative data from key laboratory experiments.
Iodine-containing compounds have emerged as significant players in atmospheric aerosol nucleation, with the potential to influence cloud formation and climate.[1][2] Among these, iodic acid (HIO₃) and this compound (HIO₂) are central to the initial steps of particle formation.[3] Groundbreaking experiments, particularly those conducted at the CERN CLOUD (Cosmics Leaving Outdoor Droplets) chamber, have elucidated the nuanced mechanisms by which these two acids contribute to both neutral and ion-induced nucleation.
Quantitative Comparison of Nucleation Rates
Experimental data demonstrates that the presence of both HIO₂ and HIO₃ significantly enhances aerosol nucleation rates. Notably, the nucleation rate of iodine oxoacids can surpass that of the well-established sulfuric acid-ammonia system under similar conditions.[3][4]
| Nucleating System | Temperature (°C) | Relative Humidity (%) | Precursor Concentrations | Nucleation Rate (J, cm⁻³s⁻¹) | Reference |
| HIO₃ + HIO₂ (Neutral) | +10 to -10 | 34-73 | [HIO₃] ~10⁶-10⁸ cm⁻³ | Significantly enhanced over pure HIO₃ | [3][4] |
| HIO₃ (Ion-Induced) | +10 to -10 | 34-73 | [HIO₃] ~10⁶-10⁸ cm⁻³ | Proceeds at the kinetic limit below +10°C | [4][5] |
| H₂SO₄ + NH₃ | +5 to +20 | Not specified | Comparable acid concentrations | Lower than iodine oxoacids | [3][4] |
| HIOₓ + H₂SO₄ | -10 | Not specified | [HIOₓ]/[H₂SO₄] ~0.1-5 | 10 to 10,000 times enhancement over H₂SO₄-NH₃ | [6][7] |
Distinct Roles in Nucleation Mechanisms
The contributions of HIO₂ and HIO₃ differ significantly depending on the nucleation pathway:
-
Neutral Nucleation: In the absence of ions, HIO₂ plays a critical stabilizing role.[5][8] The process involves the sequential addition of HIO₂ followed by HIO₃.[4][5] HIO₂ acts to stabilize HIO₃ clusters against evaporation, a crucial step in the initial formation of neutral particles.[3] Quantum chemical calculations support this, showing that HIO₂ binds more strongly than HIO₃ with both HIO₃ and another HIO₂ molecule.[8] This strong binding is attributed to HIO₂ exhibiting base-like behavior by accepting a proton from HIO₃ and forming stronger halogen bonds.[8]
-
Ion-Induced Nucleation: This pathway is primarily driven by the sequential addition of HIO₃ molecules to an IO₃⁻ core ion.[4][5] This process is highly efficient and proceeds at the kinetic limit, especially at lower temperatures (below +10°C), indicating it is a barrierless process.[4] In this mechanism, the role of HIO₂ is less prominent.
-
Synergistic Nucleation with Sulfuric Acid: Recent studies have shown that iodine oxoacids can dramatically enhance sulfuric acid (H₂SO₄) particle formation, particularly in marine and polar regions where ammonia (B1221849) concentrations are low.[6][7] HIO₂ can substitute for ammonia in stabilizing H₂SO₄ clusters, while HIO₃ strongly binds with H₂SO₄ in charged clusters, driving nucleation synergistically.[7]
Particle Growth
Once the initial clusters are formed, HIO₃ is the dominant species driving their growth into larger particles.[3][4] Freshly formed particles are composed almost entirely of HIO₃, which facilitates rapid growth at the kinetic limit.[3][4] While HIO₂ is crucial for the initial stabilization in neutral nucleation, it is less important for the subsequent growth to larger sizes.[3]
Experimental Protocols
The data presented in this guide are primarily derived from experiments conducted in the CERN CLOUD chamber. A generalized experimental workflow is as follows:
-
Chamber Preparation: The 26 m³ stainless steel CLOUD chamber is meticulously cleaned to achieve ultra-low contaminant levels.
-
Precursor Gas Injection: Molecular iodine (I₂) is introduced into the chamber from an evaporator.[3][4] Ozone (O₃) is also added to initiate the oxidation of iodine and the formation of iodine oxoacids.[3][4] For synergistic experiments, sulfuric acid (H₂SO₄) is produced in situ.[7][9]
-
Control of Environmental Conditions: Temperature, relative humidity, and the concentration of precursor gases are precisely controlled to simulate various atmospheric conditions.[3][4]
-
Ionization Control: The chamber's electric field can be adjusted to create three distinct ionization conditions: neutral (ions cleared), galactic cosmic ray (GCR) levels, and enhanced ionization using a particle beam.[3]
-
Measurement and Analysis: A suite of state-of-the-art instruments is used to measure the concentration of gas-phase precursors and the size distribution and chemical composition of newly formed particles. This includes mass spectrometers for gas and cluster composition and particle size magnifiers and scanning mobility particle sizers for aerosol size distributions.[3][10]
Signaling Pathways and Experimental Workflow
Figure 1. Comparative pathways of neutral and ion-induced aerosol nucleation involving HIO₂ and HIO₃.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.tuni.fi [researchportal.tuni.fi]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
- 6. uibk.ac.at [uibk.ac.at]
- 7. repository.cyi.ac.cy [repository.cyi.ac.cy]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. ACP - Experimental study of H2SO4 aerosol nucleation at high ionization levels [acp.copernicus.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of Iodous Acid's Efficiency Across Reaction Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficiency of iodous acid (HIO₂) in different reaction environments. While comprehensive quantitative data across a wide range of media is limited in current scientific literature, this document synthesizes available experimental results, focusing on the well-studied disproportionation reaction in aqueous acidic solutions. Qualitative insights into its behavior in other media are also presented to offer a broader understanding of its reactivity.
Quantitative Analysis: Disproportionation in Aqueous Sulfuric Acid
The disproportionation of this compound is a key reaction influencing its stability and oxidative capacity. Extensive kinetic studies have been conducted in aqueous sulfuric acid, providing valuable data on its reaction rates under these conditions.
Table 1: Rate Constants for the Disproportionation of this compound in Aqueous Sulfuric Acid
| Temperature (K) | H₂SO₄ Concentration (mol/dm³) | Second-Order Rate Constant (k) (dm³mol⁻¹s⁻¹) | Reference |
| 285 | 0.125 | Varies with initial [HIO₂] and [IO₃⁻] | [1][2] |
| 291 | 0.125 | Varies with initial [HIO₂] and [IO₃⁻] | [1][2] |
| 298 | 0.125 | Varies with initial [HIO₂] and [IO₃⁻] | [1][2] |
| 303 | 0.125 | Varies with initial [HIO₂] and [IO₃⁻] | [1][2] |
| 285 | 0.18 | 0.90 ± 0.08 | [3] |
| 291 | 0.18 | 1.10 ± 0.10 | [3] |
| 298 | 0.18 | 1.30 ± 0.07 | [3] |
| 303 | 0.18 | 1.50 ± 0.10 | [3] |
Note: The rate of disproportionation increases with temperature. The reaction is complex and can be influenced by the initial concentrations of reactants and products.
Qualitative Comparison in Other Media
Direct comparative kinetic data for this compound in media other than aqueous acidic solutions is scarce. However, based on the general principles of iodine chemistry and the known instability of this compound, the following qualitative comparisons can be drawn:
-
Aqueous Solutions (Varying pH): The stability and reactivity of this compound are highly dependent on pH. In strongly acidic solutions, the disproportionation to iodic acid and iodine is the predominant pathway. As the pH increases, the iodite (B1235397) ion (IO₂⁻) becomes the dominant species. The reactivity in neutral or basic solutions is less well-characterized but is expected to differ significantly from that in acidic media.
-
Organic Solvents: this compound is generally unstable and not well-suited for use in most organic solvents. Its high polarity suggests it would be more soluble in polar protic solvents like water and alcohols than in nonpolar organic solvents. However, its reactivity in these solvents is not well-documented. Reactions involving iodine-based oxidants in organic synthesis often utilize more stable reagents like iodic acid or hypervalent iodine compounds.[4] The choice of solvent can significantly influence the redox thermodynamics of iodine species.[5] For instance, protic solvents can form hydrogen bonds with iodine, affecting its reactivity.[5] In contrast, aprotic solvents with strong electron-donating properties can promote the formation of polyiodide species.[5]
Experimental Protocols
Kinetic Analysis of this compound Disproportionation via UV-Vis Spectrophotometry
This protocol is based on the methodologies reported in studies of this compound disproportionation in aqueous sulfuric acid.[3]
Objective: To determine the rate of disproportionation of this compound by monitoring the formation of iodine (I₂) over time.
Materials:
-
This compound (HIO₂) solution (prepared in situ)
-
Sulfuric acid (H₂SO₄) solution of desired concentration
-
UV-Vis spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Thermostated cell holder
-
Stopwatch
-
Standard laboratory glassware
Procedure:
-
Preparation of Reagents: Prepare a stock solution of sulfuric acid of the desired concentration in deionized water. The this compound solution is typically prepared immediately before the experiment by reacting a solution of an iodate (B108269) salt with a reducing agent or through other established methods.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the wavelength of maximum absorbance for iodine (approximately 460 nm in aqueous solution, though some studies monitor other species at different wavelengths).
-
Temperature Control: Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 298 K). Also, bring the reactant solutions to this temperature in a water bath.
-
Reaction Initiation: In a quartz cuvette, rapidly mix the thermostated solutions of this compound and sulfuric acid. The final concentrations should be as required for the specific experiment.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and start recording the absorbance as a function of time. Data points should be collected at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Data Analysis: The concentration of iodine at each time point can be calculated from the absorbance values using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of iodine at the monitored wavelength, b is the path length of the cuvette, and c is the concentration. The rate of reaction can then be determined by analyzing the change in iodine concentration over time.
Visualizations
Caption: A simplified proposed mechanism for the disproportionation of this compound.
Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
References
- 1. [PDF] Influence of the acidity of the this compound solution system on the kinetics of the disproportionation reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Distinguishing HIO₂ from Other Iodine Oxides: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate identification of iodine oxides is crucial for ensuring the precision and reliability of experimental outcomes. Among these, iodous acid (HIO₂) presents a unique analytical challenge due to its inherent instability. This guide provides a comparative analysis of HIO₂ and other common iodine oxides, supported by experimental data and detailed protocols to facilitate their differentiation.
Comparative Analysis of Iodine Oxoacids
The primary iodine oxoacids—hypothis compound (HIO), this compound (HIO₂), iodic acid (HIO₃), and periodic acid (HIO₄)—are distinguished by the oxidation state of iodine and their relative stability. HIO₂ is particularly noteworthy for its transient nature. A summary of their key properties is presented below.
| Property | Hypothis compound (HIO) | This compound (HIO₂) | Iodic Acid (HIO₃) | Periodic Acid (HIO₄) |
| Chemical Formula | HIO | HIO₂ | HIO₃ | HIO₄ |
| Molar Mass ( g/mol ) | 143.91 | 159.911[1][2][3] | 175.91[4] | 191.91 |
| Iodine Oxidation State | +1 | +3[1][2] | +5[5] | +7[5] |
| Stability | Unstable | Extremely unstable[1][3] | Stable white solid[4][5] | Stable |
| Key Characteristics | Exists in solution | Rapidly disproportionates to iodates and iodine[1] | Strong oxidizing agent[4] | Strong oxidizing agent |
| Structure | Bent | Isomer HOIO is most stable[6] | Trigonal pyramidal | Tetrahedral |
Experimental Protocols for Differentiation
The high instability of HIO₂ makes its direct characterization challenging. It is often observed as a transient species in aqueous solutions.[3] Differentiation from other iodine oxides typically relies on a combination of spectroscopic methods and an understanding of its decomposition pathways.
UV-Visible Spectroscopy
UV-Visible spectroscopy can be employed to monitor the formation and rapid decomposition of HIO₂. While a distinct spectrum for HIO₂ is difficult to isolate, its presence can be inferred by observing the appearance of its disproportionation products, elemental iodine (I₂) and iodate (B108269) (IO₃⁻).
Experimental Protocol:
-
Sample Preparation: Prepare an aqueous solution where HIO₂ is expected to form as an intermediate. This can be achieved through the reaction of a suitable precursor, such as the acidification of an iodite (B1235397) salt solution, though these salts are themselves very unstable.[3]
-
Spectroscopic Measurement: Immediately after preparation, acquire UV-Visible spectra of the solution over a wavelength range of 200-600 nm using a rapid-scan spectrophotometer.
-
Data Analysis: Monitor the change in absorbance over time. The formation of I₂ and the triiodide ion (I₃⁻, from the reaction of I₂ with iodide) will result in characteristic absorption bands around 460 nm and 350 nm, respectively.[7] The presence of iodate (IO₃⁻) can be confirmed by its absorption in the UV region, though it is a weaker chromophore.[8] The rapid evolution of these peaks is indicative of the disproportionation of the unstable HIO₂.
Raman Spectroscopy
Raman spectroscopy is a powerful tool for identifying specific vibrational modes of molecules and ions in solution, making it suitable for distinguishing between different iodine oxoanions.
Experimental Protocol:
-
Sample Preparation: As with UV-Visible spectroscopy, prepare a fresh solution containing the iodine species of interest.
-
Raman Analysis: Acquire the Raman spectrum of the solution using a suitable laser excitation wavelength (e.g., 514.5 nm).
-
Spectral Interpretation: Compare the observed Raman bands with known frequencies for different iodine species. For instance, the IO stretching vibrations for hypoiodite (B1233010) (IO⁻) and the transient I₂OH⁻ have been observed at approximately 430 cm⁻¹ and 560 cm⁻¹, respectively.[9] While the specific Raman spectrum of HIO₂ is not well-documented due to its instability, its formation and subsequent decomposition would lead to the appearance of bands corresponding to iodate and other iodine species. Raman spectroscopy is effective at differentiating between iodide and iodate.[10]
Logical Workflow for Iodine Oxide Identification
The process of identifying HIO₂ is primarily one of elimination and observation of its decomposition products. The following workflow illustrates the logical steps involved in distinguishing HIO₂ from more stable iodine oxides.
Caption: Logical workflow for the identification of HIO₂.
Disproportionation Pathway of HIO₂
The defining characteristic of this compound is its rapid disproportionation into iodic acid and hypothis compound, with the latter further decomposing. This reaction pathway is central to its indirect identification.
References
- 1. extramarks.com [extramarks.com]
- 2. collegedunia.com [collegedunia.com]
- 3. This compound Formula - GeeksforGeeks [geeksforgeeks.org]
- 4. Iodic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. Iodic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An assessment of Raman spectroscopy to detect iodine deposited on thin oxide films formed on Type 316 stainless steel [inis.iaea.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
